Product packaging for DL-Serine-15N(Cat. No.:CAS No. 31948-88-6)

DL-Serine-15N

Cat. No.: B8821126
CAS No.: 31948-88-6
M. Wt: 106.09 g/mol
InChI Key: MTCFGRXMJLQNBG-AZXPZELESA-N
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Description

DL-Serine-15N is a useful research compound. Its molecular formula is C3H7NO3 and its molecular weight is 106.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31948-88-6

Molecular Formula

C3H7NO3

Molecular Weight

106.09 g/mol

IUPAC Name

2-(15N)azanyl-3-hydroxypropanoic acid

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i4+1

InChI Key

MTCFGRXMJLQNBG-AZXPZELESA-N

Isomeric SMILES

C(C(C(=O)O)[15NH2])O

Canonical SMILES

C(C(C(=O)O)N)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to DL-Serine-15N: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Serine-15N is a stable isotope-labeled form of the non-essential amino acid serine, where the nitrogen atom in the amino group is the heavy isotope ¹⁵N. This isotopic enrichment makes it a powerful tool in various research fields, particularly in proteomics, metabolomics, and nuclear magnetic resonance (NMR) spectroscopy. Unlike radioactive isotopes, stable isotopes are non-hazardous and can be safely used in a wide range of experiments, including those involving live cells and organisms.[1] The known mass shift of M+1 due to the ¹⁵N isotope allows for the differentiation and quantification of labeled molecules from their unlabeled counterparts using mass spectrometry.[2] This guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its application, and visualizations of relevant biological pathways and experimental workflows.

Core Properties of this compound

This compound is a white solid at room temperature.[2][3] The introduction of the ¹⁵N isotope results in a molecular weight of approximately 106.09 g/mol . Key physical and chemical properties are summarized in the tables below. It is important to note that many of the physicochemical properties of the ¹⁵N-labeled form are not expected to differ significantly from the unlabeled DL-Serine.

Table 1: Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₃H₇¹⁵NO₃
Molecular Weight 106.09 g/mol
Appearance White crystalline powder/solid
Melting Point 240 °C (decomposes)
Solubility Soluble in water.
Isotopic Purity Typically ≥98 atom % ¹⁵N
Table 2: Chemical and Spectroscopic Properties of this compound
PropertyValue/DescriptionSource(s)
IUPAC Name (2R)-2-(¹⁵N)amino-3-hydroxypropanoic acid and (2S)-2-(¹⁵N)amino-3-hydroxypropanoic acid
SMILES String [15NH2]C(CO)C(O)=O
InChI Key MTCFGRXMJLQNBG-AZXPZELESA-N
Mass Shift M+1
¹H NMR Chemical shifts are expected to be very similar to unlabeled serine. Key shifts in D₂O are approximately 3.96 ppm (-CH₂) and 3.83 ppm (-CH).
¹³C NMR Chemical shifts are expected to be very similar to unlabeled serine. Key shifts in D₂O are approximately 175.19 ppm (C=O), 62.88 ppm (-CH₂OH), and 59.07 ppm (-CHNH₂).
¹⁵N NMR The ¹⁵N chemical shift will be characteristic of the amino group in serine.

Key Applications

The primary utility of this compound lies in its application as a tracer in biological systems. Its main applications include:

  • Quantitative Proteomics: In Stable Isotope Labeling with Amino acids in Cell culture (SILAC), this compound can be used to metabolically label proteins. By comparing the mass spectra of labeled ("heavy") and unlabeled ("light") protein samples, researchers can accurately quantify changes in protein abundance between different experimental conditions.

  • Metabolic Flux Analysis (MFA): this compound is used to trace the flow of nitrogen atoms through metabolic pathways. This allows for the quantification of reaction rates (fluxes) and provides insights into the regulation of cellular metabolism.

  • Biomolecular NMR Spectroscopy: Incorporating ¹⁵N-labeled amino acids, such as this compound, into proteins is essential for many multi-dimensional NMR experiments. These experiments are used to determine the three-dimensional structure and dynamics of proteins and their complexes.

Experimental Protocols

Protocol 1: Protein Labeling in E. coli for NMR Spectroscopy

This protocol outlines the general steps for producing a ¹⁵N-labeled protein in E. coli using this compound as one of the nitrogen sources in a minimal medium.

Materials:

  • E. coli expression strain transformed with the plasmid encoding the protein of interest.

  • Minimal medium (e.g., M9) components.

  • ¹⁵NH₄Cl as the primary ¹⁵N source.

  • DL-Serine-¹⁵N (if specific labeling is desired, though typically uniform labeling with ¹⁵NH₄Cl is performed).

  • Glucose (or ¹³C-glucose for double labeling).

  • Trace elements and vitamins.

  • Appropriate antibiotic.

  • Inducing agent (e.g., IPTG).

  • Lysis buffer.

  • Protein purification system (e.g., chromatography).

  • NMR buffer (e.g., phosphate buffer in H₂O/D₂O).

Methodology:

  • Pre-culture Preparation: Inoculate a single colony of the transformed E. coli into a small volume of rich medium (e.g., LB) with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Minimal Medium Inoculation: The next day, inoculate a larger volume of minimal medium containing ¹⁵NH₄Cl (and/or DL-Serine-¹⁵N), glucose, and other necessary supplements with the overnight pre-culture. Grow the cells at 37°C with shaking.

  • Induction: Monitor the optical density (OD₆₀₀) of the culture. When it reaches the mid-log phase (typically OD₆₀₀ of 0.6-0.8), induce protein expression by adding the appropriate inducer (e.g., IPTG).

  • Cell Harvest: Continue to grow the cells for the required time and temperature for optimal protein expression. Harvest the cells by centrifugation.

  • Protein Purification: Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization). Purify the protein of interest from the cell lysate using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

  • NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer. The final sample should have a protein concentration in the range of 0.5-1 mM.

Protein_Labeling_for_NMR A E. coli Culture (Minimal Medium + this compound) B Protein Expression Induction A->B Growth C Cell Lysis and Protein Extraction B->C Harvest D Protein Purification (Chromatography) C->D E 15N-Labeled Protein D->E F NMR Spectroscopy E->F

Workflow for 15N Protein Labeling and NMR Analysis.
Protocol 2: SILAC-based Quantitative Proteomics

This protocol describes a typical SILAC experiment to compare protein expression between two cell populations.

Materials:

  • Mammalian cell line of interest.

  • SILAC-compatible cell culture medium (deficient in arginine, lysine, and serine).

  • Dialyzed fetal bovine serum (dFBS).

  • "Light" amino acids: L-Arginine, L-Lysine, DL-Serine.

  • "Heavy" amino acids: ¹³C₆,¹⁵N₄-L-Arginine, ¹³C₆,¹⁵N₂-L-Lysine, or DL-Serine-¹⁵N.

  • Cell lysis buffer.

  • Protein digestion reagents (e.g., trypsin).

  • LC-MS/MS system.

Methodology:

  • Adaptation Phase: Culture two populations of cells for at least five passages in either "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled or unlabeled amino acids.

  • Experimental Phase: Treat the two cell populations according to the experimental design (e.g., one population treated with a drug, the other as a control).

  • Sample Pooling: Harvest the cells and combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.

  • Protein Extraction and Digestion: Lyse the combined cells and extract the proteins. Digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of "heavy" and "light" peptides. The ratio of the peak intensities corresponds to the relative abundance of the protein in the two cell populations.

Serine_Metabolism Glycolysis Glycolysis ThreePG 3-Phosphoglycerate Glycolysis->ThreePG PSer Phosphoserine ThreePG->PSer PHGDH Serine This compound PSer->Serine PSPH Glycine Glycine Serine->Glycine SHMT Cysteine Cysteine Serine->Cysteine Sphingolipids Sphingolipids Serine->Sphingolipids Purines Purines Glycine->Purines

References

A Technical Guide to DL-Serine-15N: Properties and Analytical Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the core physicochemical properties of DL-Serine-15N, a stable isotope-labeled amino acid crucial for a variety of research applications. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. This document outlines the molecular characteristics of this compound and offers detailed experimental protocols for its analysis.

Core Physicochemical Data

This compound is a non-radioactive, stable isotope-labeled version of the amino acid serine, where the naturally occurring nitrogen-14 (¹⁴N) atom in the amino group is replaced by the nitrogen-15 (¹⁵N) isotope. This substitution results in a precise mass shift, making it an invaluable tracer in metabolic research, proteomics, and biomolecular NMR studies.

The fundamental quantitative data for this compound are summarized in the table below for quick reference and comparison.

PropertyValueCitations
Chemical Formula C₃H₇¹⁵NO₃[1][2]
Linear Formula HOCH₂CH(¹⁵NH₂)CO₂H[3]
Molecular Weight 106.09 g/mol [3][4]
CAS Number 31948-88-6
Isotopic Purity Typically ≥98 atom % ¹⁵N

Experimental Protocols for Characterization

The accurate characterization of this compound is essential to verify its identity, purity, and the extent of isotopic enrichment. The primary techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry for Molecular Weight and Isotopic Enrichment Verification

Mass spectrometry is a key analytical technique used to confirm the molecular weight and determine the isotopic enrichment of labeled compounds by measuring the mass-to-charge ratio of ions.

Objective: To confirm the molecular weight of this compound and quantify the ¹⁵N isotopic enrichment.

Methodology:

  • Sample Preparation:

    • Dissolve a small quantity of this compound in a suitable solvent, such as a mixture of water and a volatile organic solvent like acetonitrile or methanol.

    • For certain MS techniques, derivatization may be necessary to improve volatility and ionization efficiency. A common method for amino acids is N-acetylation followed by methyl esterification.

  • Instrumentation and Analysis:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument.

    • Introduce the sample into the mass spectrometer via an appropriate ionization source, typically Electrospray Ionization (ESI) for underivatized amino acids or Gas Chromatography-Mass Spectrometry (GC-MS) for derivatized samples.

    • Acquire the mass spectrum in positive or negative ion mode. The protonated molecule [M+H]⁺ is commonly observed in positive mode.

  • Data Analysis:

    • Identify the peak corresponding to the ¹⁵N-labeled molecule. For this compound, the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 107.05 Da.

    • Compare the measured isotopic distribution of the molecular ion cluster with the theoretical distribution calculated for the desired ¹⁵N enrichment level.

    • The presence of a peak corresponding to the unlabeled DL-Serine (with ¹⁴N) can be used to assess the isotopic purity.

    • Specialized software can be used to perform deconvolution of the isotopic patterns to accurately calculate the percentage of ¹⁵N incorporation.

NMR Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, making it an excellent tool for confirming the structure and the specific site of isotopic labeling.

Objective: To confirm the chemical structure of this compound and verify the position of the ¹⁵N label.

Methodology:

  • Sample Preparation:

    • Dissolve the this compound sample in a deuterated solvent, such as deuterium oxide (D₂O).

    • Transfer the solution to an NMR tube.

  • Instrumentation and Analysis:

    • Acquire a one-dimensional ¹H NMR spectrum to observe the proton signals.

    • To directly observe the ¹⁵N nucleus and its coupling to adjacent protons, perform a two-dimensional heteronuclear correlation experiment, such as a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.

    • These experiments reveal signals only from protons that are directly bonded to a ¹⁵N atom, providing unambiguous confirmation of the label's location.

  • Data Analysis:

    • In the ¹H NMR spectrum, analyze the chemical shifts and coupling patterns of the protons to confirm the serine backbone structure.

    • In the ¹H-¹⁵N HSQC spectrum, a correlation peak should be observed between the ¹⁵N nucleus and the protons of the amino group (-¹⁵NH₂). The chemical shift of the ¹⁵N signal will be characteristic of an amino group.

    • The absence of significant signals in the ¹H-¹⁵N HSQC spectrum corresponding to other nitrogen-containing impurities confirms the specificity of the labeling.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of this compound, from sample preparation to final data analysis.

experimental_workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analytical Measurement prep This compound Sample dissolve Dissolution in appropriate solvent prep->dissolve derivatize Derivatization (optional, for GC-MS) dissolve->derivatize ms Mass Spectrometry (MS) dissolve->ms nmr NMR Spectroscopy dissolve->nmr derivatize->ms ms_analysis Molecular Weight Confirmation & Isotopic Enrichment Calculation ms->ms_analysis nmr_analysis Structural Confirmation & Label Position Verification nmr->nmr_analysis final_report Characterization Report ms_analysis->final_report nmr_analysis->final_report

A generalized workflow for the analytical characterization of this compound.

References

A Technical Guide to the Synthesis and Isotopic Purity of DL-Serine-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and isotopic purity analysis of DL-Serine-¹⁵N. The methodologies detailed herein are designed to offer a robust framework for the production and characterization of this isotopically labeled amino acid, a critical tool in metabolic research, proteomics, and as an internal standard for mass spectrometry-based quantification.

Synthesis of DL-Serine-¹⁵N

The preparation of DL-Serine-¹⁵N is most effectively achieved through the adaptation of established chemical synthesis routes for unlabeled serine, incorporating a ¹⁵N-labeled nitrogen source at a key step. The following protocol is adapted from a classic, reliable method involving the ammonolysis of an α-bromo acid intermediate.

Synthetic Pathway

The synthesis proceeds in three main stages:

  • Formation of Methyl α-Bromo-β-methoxypropionate: Starting from methyl acrylate.

  • Saponification: Hydrolysis of the ester to α-Bromo-β-methoxypropionic acid.

  • ¹⁵N-Ammonolysis and Demethylation: Introduction of the ¹⁵N label using ¹⁵N-ammonium hydroxide, followed by acid hydrolysis to yield the final product.

Synthesis_Pathway cluster_stage1 Stage 1: Bromoester Formation cluster_stage2 Stage 2: Saponification cluster_stage3 Stage 3: ¹⁵N-Ammonolysis & Hydrolysis MA Methyl Acrylate MBMP Methyl α-Bromo-β-methoxypropionate MA->MBMP 1. Hg(OAc)₂, MeOH 2. KBr 3. Br₂, Sunlight HgOAc2 Hg(OAc)₂ KBr KBr Br2 Br₂ MBMP_ref Methyl α-Bromo-β-methoxypropionate NaOH NaOH BMPA α-Bromo-β-methoxypropionic acid BMPA_ref α-Bromo-β-methoxypropionic acid MBMP_ref->BMPA NaOH (aq) NH4OH_15N ¹⁵NH₄OH HBr HBr Serine_15N DL-Serine-¹⁵N BMPA_ref->Serine_15N 1. ¹⁵NH₄OH, 90-100°C 2. HBr (reflux)

Figure 1: Chemical Synthesis Pathway for DL-Serine-¹⁵N.
Experimental Protocol: Synthesis

This protocol is adapted from the established synthesis of DL-serine.[1]

Step 1: Preparation of Methyl α-Bromo-β-methoxypropionate

  • Dissolve mercuric acetate in methanol and add a 60% solution of methyl acrylate in methanol. Allow the mixture to stand at room temperature for 3 days with occasional shaking.

  • Cool the flask in an ice bath and add a solution of potassium bromide in water with stirring.

  • Extract the separated heavy oil with chloroform. Combine the chloroform extracts, wash with water, and dry over anhydrous magnesium sulfate.

  • Filter the solution and warm to 50°C. Expose the beaker to direct sunlight and add bromine with stirring, maintaining the temperature below 55°C.

  • After the reaction is complete (typically 20-30 minutes), cool the flask in an ice-salt bath and filter to separate mercuric bromide.

  • Remove the chloroform by distillation under reduced pressure. The crude bromo ester is used in the next step without further purification.

Step 2: Saponification to α-Bromo-β-methoxypropionic acid

  • Combine the crude bromo ester from Step 1 with 0.5 N sodium hydroxide in a three-necked flask.

  • Stir the mixture vigorously while adding 5 N sodium hydroxide over 2 hours. Continue stirring for an additional hour after the addition is complete.

  • Neutralize the solution with sulfuric acid.

  • Extract the solution with ether. Combine the ether extracts, wash with a cold saturated sodium sulfate solution, and dry over anhydrous sodium sulfate.

  • Remove the ether by distillation to yield crude bromo acid, which is used directly in the next step.

Step 3: Ammonolysis with ¹⁵NH₄OH and Hydrolysis to DL-Serine-¹⁵N

  • Heat the crude α-Bromo-β-methoxypropionic acid with concentrated ¹⁵N-ammonium hydroxide (prepared from ¹⁵NH₄Cl with >98% isotopic purity) in a glass-lined autoclave for 10-15 hours at 90-100°C.

  • Concentrate the resulting solution to a thick syrup under reduced pressure.

  • Add water and concentrate to dryness.

  • Dissolve the resulting cake in 48% hydrobromic acid and reflux for 2.5 hours.

  • Concentrate the dark solution to approximately one-third of its volume and cool to initiate crystallization of the crude product.

Purification of DL-Serine-¹⁵N

Purification is critical to remove unreacted starting materials, side-products, and inorganic salts. A multi-step approach involving ion-exchange chromatography and recrystallization is recommended.

Purification_Workflow Start Crude Hydrolyzed Product Neutralization Neutralize with NH₄OH Start->Neutralization Ethanol_Precipitation Precipitate with Ethanol Neutralization->Ethanol_Precipitation Filter_Crude Filter Crude DL-Serine-¹⁵N Ethanol_Precipitation->Filter_Crude Dissolve_H2O Dissolve in Hot Water Filter_Crude->Dissolve_H2O Decolorize Decolorize with Activated Carbon Dissolve_H2O->Decolorize Filter_Hot Hot Filtration Decolorize->Filter_Hot Recrystallize Recrystallize from 50% Ethanol Filter_Hot->Recrystallize Filter_Final Filter Pure DL-Serine-¹⁵N Recrystallize->Filter_Final Wash_Dry Wash with Ethanol & Ether Air Dry Filter_Final->Wash_Dry Final_Product Pure DL-Serine-¹⁵N Wash_Dry->Final_Product

Figure 2: Purification Workflow for DL-Serine-¹⁵N.
Experimental Protocol: Purification

This protocol is a standard procedure for the purification of amino acids synthesized via this route.[1][2]

  • Initial Precipitation: Dissolve the syrupy residue from the synthesis (Step 3) in warm water. Carefully add ammonium hydroxide until a faint odor of ammonia persists. Slowly add absolute ethanol to precipitate the crude serine and allow it to stand overnight.

  • Filtration: Filter the crude DL-Serine-¹⁵N and discard the filtrate.

  • Decolorization: Dissolve the precipitate in boiling water. Add activated carbon (e.g., Darco) and heat on a steam cone for 10 minutes.

  • Recrystallization: Filter the hot solution to remove the carbon. Slowly add an equal volume of absolute ethanol to the filtrate with stirring. Cool the mixture to 0°C and maintain this temperature for at least 1 hour to ensure complete precipitation.

  • Final Collection: Filter the purified DL-Serine-¹⁵N, wash sequentially with ethanol and ether, and air-dry. One or two recrystallizations may be necessary to obtain a white, crystalline product.

Isotopic Purity Analysis

The determination of isotopic enrichment is paramount. Mass spectrometry and NMR spectroscopy are the primary analytical techniques for this purpose.

Quantitative Data Summary

The following table summarizes expected and typical quantitative data for the synthesis and characterization of DL-Serine-¹⁵N.

ParameterTarget ValueMethod of AnalysisReference
Synthesis Yield
Overall Yield (based on ¹⁵NH₄OH)40-50%Gravimetric[1]
Purity
Chemical Purity>98%HPLC, NMR[3]
Isotopic Enrichment (Atom % ¹⁵N)>98%Mass Spectrometry, NMR
Analytical Parameters
Molecular Weight (¹⁴N)105.09 g/mol --
Molecular Weight (¹⁵N)106.09 g/mol Mass Spectrometry
Isotopic Purity Determination by Mass Spectrometry

Mass spectrometry (MS) provides a direct measure of isotopic incorporation by analyzing the mass-to-charge ratio (m/z) of the molecule or its fragments.

MS_Analysis_Workflow Sample_Prep Sample Preparation (Derivatization, e.g., TBDMS) GC_MS GC-MS or LC-MS Analysis Sample_Prep->GC_MS Ion_Monitoring Selected Ion Monitoring (SIM) GC_MS->Ion_Monitoring Data_Acquisition Acquire Mass Spectrum Ion_Monitoring->Data_Acquisition Peak_Integration Integrate Ion Peaks (e.g., [M]⁺ and [M+1]⁺) Data_Acquisition->Peak_Integration Enrichment_Calc Calculate Isotopic Enrichment Peak_Integration->Enrichment_Calc Result Atom % ¹⁵N Enrichment_Calc->Result

References

A-Z Guide to 15N: From Natural Abundance to Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Nitrogen-15 (¹⁵N), a stable, non-radioactive isotope of nitrogen. It covers the fundamental principles of its natural abundance, its significance across various scientific disciplines, and detailed protocols for its application in research and drug development.

Core Concepts: Understanding ¹⁵N

Nitrogen, a fundamental component of life, is predominantly composed of two stable isotopes: ¹⁴N and ¹⁵N. The heavier isotope, ¹⁵N, is significantly less common. This low natural abundance is a critical feature that allows ¹⁵N to be used as a powerful tracer in biological systems. By introducing molecules artificially enriched with ¹⁵N, scientists can distinguish and track them against the backdrop of naturally abundant ¹⁴N.[1]

The key distinction for many applications, particularly in structural biology, lies in the nuclear spin. ¹⁵N has a nuclear spin of 1/2, which results in sharper, more defined signals in Nuclear Magnetic Resonance (NMR) spectroscopy compared to the quadrupolar ¹⁴N isotope.[1] This property makes it invaluable for detailed structural analysis of proteins and other macromolecules.[1][2]

Natural Abundance and Isotopic Ratios

The natural abundance of ¹⁵N is approximately 0.37%, with ¹⁴N making up the remaining ~99.63%.[1] This ratio is not perfectly constant and exhibits slight variations in different ecosystems and even within different tissues of an organism. These subtle variations, known as isotopic fractionation, can provide profound insights into metabolic pathways and nitrogen cycle processes.

Isotopic composition is typically expressed using delta (δ) notation in parts per thousand (per mil, ‰) relative to a standard (atmospheric N₂).

δ¹⁵N (‰) = [(R_sample / R_standard) - 1] * 1000

Where 'R' is the ratio of ¹⁵N/¹⁴N. The international standard for ¹⁵N is atmospheric nitrogen (N₂), which has a ¹⁵N/¹⁴N ratio of 0.003676.

Table 1: Properties and Abundance of Stable Nitrogen Isotopes

Property¹⁴N¹⁵N
Natural Abundance ~99.63%~0.37%
Protons 77
Neutrons 78
Nuclear Spin (I) 11/2
NMR Activity Active (Quadrupolar)Active (Non-quadrupolar, Sharp Signals)
**Standard ¹⁵N/¹⁴N Ratio (Atmospheric N₂) **-0.003676

Significance and Applications in Research and Drug Development

The ability to trace nitrogen pathways with high precision makes ¹⁵N an indispensable tool. Its applications span from large-scale ecological studies to the intricate details of molecular interactions.

  • Metabolic Studies and Flux Analysis : ¹⁵N-labeled substrates like amino acids are used to trace metabolic pathways, allowing researchers to quantify the flow (flux) of nitrogen through cellular networks. This is crucial for understanding metabolism in both healthy and diseased states.

  • Quantitative Proteomics : Techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) and metabolic labeling with ¹⁵N salts enable the precise quantification of proteins. By growing one cell population with natural abundance nutrients and another with ¹⁵N-enriched nutrients, researchers can mix the samples and use mass spectrometry to determine the relative abundance of thousands of proteins simultaneously, identifying changes in expression due to stimuli or disease.

  • Structural Biology (NMR) : The favorable NMR properties of ¹⁵N are exploited for determining the three-dimensional structures of proteins and nucleic acids.

  • Drug Metabolism and Pharmacokinetics (DMPK) : In drug development, ¹⁵N labeling helps in tracing the metabolic fate of new drug candidates. By incorporating ¹⁵N into a drug molecule, its metabolites can be identified and quantified in complex biological samples, providing critical information on how the drug is processed in the body.

  • Ecological and Environmental Science : At a macro level, δ¹⁵N values in soil, plants, and animals serve as integrators of the nitrogen cycle. Variations in these values can indicate the nitrogen sources for an ecosystem, track pollution, and reveal information about trophic levels in food webs. For instance, an increase in plant δ¹⁵N can signify alterations in mineral nutrition due to pollution.

Key Experimental Methodologies

Isotope Ratio Mass Spectrometry (IRMS) for Natural Abundance

IRMS is the primary technique for measuring the natural abundance of ¹⁵N. It quantifies the ratio of ¹⁵N to ¹⁴N with high precision.

Detailed Protocol for Solid Samples (e.g., Plant/Animal Tissue):

  • Sample Preparation :

    • Dry the sample to a constant mass, typically at 60-80°C in an oven or by lyophilization (freeze-drying).

    • Grind the dried tissue into a fine, homogenous powder (flour-like texture) to ensure the analyzed subsample is representative.

    • Accurately weigh 1-3 mg of the powder into a small tin capsule.

  • Instrumentation (Elemental Analyzer-IRMS) :

    • The tin capsule containing the sample is loaded into the autosampler of an Elemental Analyzer (EA) connected to the IRMS.

    • Combustion : The sample is dropped into a combustion reactor heated to over 1000°C. The sample combusts, converting all nitrogen into nitrogen oxides.

    • Reduction : The gas mixture then passes through a reduction column (e.g., reduced copper at ~650°C) which converts all nitrogen oxides to N₂ gas.

    • Purification & Separation : The gas stream is purified by passing through water traps. N₂ and CO₂ gases are chromatographically separated.

  • Mass Spectrometry :

    • The purified N₂ gas enters the IRMS.

    • The gas is ionized, and the ions are accelerated and separated by a magnetic field based on their mass-to-charge ratio.

    • Detectors simultaneously measure the ion beams corresponding to ¹⁴N¹⁴N (mass 28) and ¹⁴N¹⁵N (mass 29), allowing for precise calculation of the ¹⁵N/¹⁴N ratio.

  • Data Analysis :

    • The measured ratio is compared against internationally recognized standards (e.g., USGS, IAEA) that have been analyzed in the same run.

    • Results are reported in delta (δ¹⁵N) notation in per mil (‰).

IRMS_Workflow cluster_prep Sample Preparation cluster_analysis EA-IRMS Analysis cluster_output Data Output A 1. Dry & Grind (Plant/Animal Tissue) B 2. Weigh & Encapsulate (1-3 mg in Tin Capsule) A->B C 3. Combustion (>1000°C) B->C D 4. Reduction (N-oxides to N₂) C->D E 5. Gas Purification & Separation D->E F 6. Isotope Ratio Measurement (IRMS) E->F G 7. Calculate δ¹⁵N (‰) vs. Standard F->G

Workflow for Natural Abundance ¹⁵N Analysis by EA-IRMS.
¹⁵N Metabolic Labeling for Quantitative Proteomics

Metabolic labeling is a powerful technique for relative protein quantification. Cells or organisms are grown in media where standard nitrogen sources are replaced with ¹⁵N-enriched ones.

Detailed Protocol Outline:

  • Cell Culture & Labeling :

    • Culture two separate populations of cells.

    • "Light" Sample : Grow one population in standard medium containing natural abundance nitrogen (¹⁴N).

    • "Heavy" Sample : Grow the second population in a medium where the primary nitrogen source (e.g., an amino acid or ammonium salt) is replaced with its ¹⁵N-enriched counterpart.

    • Continue growth for a sufficient duration to achieve high labeling efficiency (typically >97%).

  • Sample Preparation :

    • Harvest the "light" and "heavy" cell populations.

    • Combine the samples in a 1:1 ratio based on cell count or protein concentration. This mixing at an early stage minimizes downstream preparative and analytical variability.

    • Lyse the combined cells and extract the proteins.

    • Digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis :

    • Separate the complex peptide mixture using liquid chromatography (LC).

    • Analyze the eluting peptides by tandem mass spectrometry (MS/MS).

    • The mass spectrometer detects pairs of chemically identical peptides that differ only in mass due to the incorporation of ¹⁵N. The "heavy" peptide will have a mass shift corresponding to the number of nitrogen atoms it contains.

  • Data Analysis :

    • Specialized software identifies the peptide MS/MS spectra to determine their amino acid sequence.

    • The software then quantifies the relative abundance of the "light" (¹⁴N) and "heavy" (¹⁵N) versions of each peptide by comparing their signal intensities in the initial MS1 scan.

    • The ratios of individual peptides are aggregated to calculate the overall abundance ratio for each protein. This ratio reflects the change in protein expression between the two experimental conditions.

Metabolic_Labeling_Workflow cluster_culture 1. Cell Culture & Labeling cluster_prep 2. Sample Preparation cluster_analysis 3. LC-MS/MS Analysis cluster_data 4. Data Analysis Light Control Cells ('Light' ¹⁴N Medium) Mix Combine Samples 1:1 Light->Mix Heavy Treated Cells ('Heavy' ¹⁵N Medium) Heavy->Mix Digest Protein Extraction & Digestion Mix->Digest LCMS Peptide Separation (LC) & Mass Analysis (MS/MS) Digest->LCMS Quant Identify Peptides Quantify Light/Heavy Ratios Calculate Protein Abundance LCMS->Quant

Workflow for Quantitative Proteomics using ¹⁵N Metabolic Labeling.

Logical Relationships in ¹⁵N Tracing

The core principle of ¹⁵N tracing, whether in metabolism, proteomics, or ecology, relies on the mass difference between the stable isotopes. This allows researchers to follow the flow of nitrogen from a source to its destination.

Logical_Flow cluster_source Source Pool cluster_system Biological System cluster_process Biological Process cluster_sink Destination Pool Source ¹⁵N-Enriched Precursor (e.g., Amino Acid, Fertilizer) Process Metabolism / Protein Synthesis Nutrient Uptake Source->Process System Cell / Organism / Ecosystem (Natural ¹⁴N Abundance) System->Process Sink ¹⁵N Incorporation Detected (e.g., New Proteins, Plant Tissue) Process->Sink

Core Principle of ¹⁵N Isotope Tracing Experiments.

References

Unraveling Metabolic Networks: A Technical Guide to DL-Serine-15N Isotope Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular metabolism, understanding the dynamic flow of molecules through various pathways is paramount for elucidating disease mechanisms and developing targeted therapeutics. Stable isotope tracing has emerged as a powerful technique to map these metabolic fluxes in real-time. This guide provides an in-depth overview of the application of DL-Serine-¹⁵N as a tracer in metabolic pathway studies. Serine, a non-essential amino acid, is a central node in metabolism, contributing to a myriad of biosynthetic pathways, including one-carbon metabolism, nucleotide synthesis, and the production of other amino acids like glycine. By introducing ¹⁵N-labeled serine, researchers can meticulously track the fate of the nitrogen atom as it is incorporated into downstream metabolites, offering a quantitative snapshot of pathway activity. This technical document outlines the core principles, detailed experimental protocols, quantitative data representation, and visualization of key metabolic and experimental workflows.

Core Principles of DL-Serine-¹⁵N Tracing

The fundamental principle behind using DL-Serine-¹⁵N as a tracer lies in its ability to be metabolized similarly to its unlabeled counterpart. The heavier ¹⁵N isotope does not significantly alter the biochemical properties of the serine molecule, allowing it to participate in enzymatic reactions within the cell. The journey of the ¹⁵N label is then monitored using sensitive analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS).

When DL-Serine-¹⁵N is introduced into a biological system, such as cell culture, the ¹⁵N atom can be traced through several key metabolic routes:

  • Conversion to Glycine: The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine to glycine. This reaction is a cornerstone of one-carbon metabolism, and tracing the ¹⁵N from serine to glycine provides a direct measure of this pathway's flux.

  • Contribution to Nucleotide Synthesis: The one-carbon units derived from serine metabolism are essential for the de novo synthesis of purines (adenine and guanine) and thymidine. The nitrogen from serine can be incorporated into the purine ring, and tracking the ¹⁵N enrichment in these nucleotides reveals the extent to which serine metabolism fuels nucleic acid production.

  • Amino Acid Metabolism: The nitrogen from serine can be transferred to other molecules through transamination reactions, allowing for the synthesis of other non-essential amino acids.

By quantifying the ¹⁵N enrichment in these downstream metabolites, researchers can gain insights into the regulation of these pathways under various conditions, such as in cancer cells where metabolic reprogramming is a hallmark, or in response to drug treatment.

Experimental Protocols

The successful implementation of a DL-Serine-¹⁵N tracing study requires meticulous attention to detail in the experimental workflow, from cell culture to sample analysis. Below are detailed methodologies for key experiments.

Protocol 1: ¹⁵N-Serine Labeling in Cultured Cancer Cells

Objective: To label the intracellular metabolites of cancer cells with ¹⁵N from DL-Serine-¹⁵N to measure the flux through serine-dependent metabolic pathways.

Materials:

  • Cancer cell line of interest (e.g., A549 lung carcinoma)

  • Standard cell culture medium (e.g., DMEM) lacking serine and glycine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • DL-Serine-¹⁵N (≥98% isotopic purity)

  • Unlabeled L-Serine and Glycine

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent: 80% methanol in water, pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid nitrogen

Methodology:

  • Cell Culture Preparation:

    • Culture cells in standard complete medium until they reach the desired confluency (typically 70-80%).

    • Prepare the labeling medium: Supplement the serine/glycine-free base medium with dFBS (to minimize unlabeled amino acids from the serum), unlabeled glycine (if studying the serine-to-glycine flux specifically), and other necessary components.

    • Prepare two versions of the labeling medium: one with unlabeled L-Serine ("light") and one with DL-Serine-¹⁵N ("heavy") at the same concentration.

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS to remove residual medium.

    • Add the appropriate labeling medium (light or heavy) to the cells. For time-course experiments, this marks time zero.

    • Incubate the cells for the desired period. The duration depends on the pathway of interest, with rapid pathways like the serine-to-glycine conversion showing significant labeling within minutes to a few hours, while nucleotide synthesis may require longer incubation times (e.g., 4-24 hours) to reach isotopic steady state.[1]

  • Metabolite Extraction:

    • To quench metabolism rapidly, place the culture dish on dry ice.

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove extracellular metabolites.

    • Add a sufficient volume of pre-chilled 80% methanol to the dish.

    • Scrape the cells into the methanol solution.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • For enhanced extraction, perform freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried extracts at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of ¹⁵N-Labeled Metabolites

Objective: To separate and quantify the ¹⁵N-labeled and unlabeled isotopologues of serine, glycine, and purine nucleotides.

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • Reversed-phase C18 column suitable for polar metabolites

  • High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap)

Methodology:

  • Sample Reconstitution:

    • Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase (e.g., 50 µL of 5% Mobile Phase B in Mobile Phase A).

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject a small volume of the reconstituted sample (e.g., 2-5 µL) onto the LC system.

    • Separate the metabolites using a gradient of Mobile Phase B. A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute more hydrophobic compounds, and then re-equilibrate at the initial conditions.

    • The mass spectrometer should be operated in positive ion mode for the analysis of amino acids and purines.

    • Acquire data in full scan mode over a relevant m/z range (e.g., 70-1000 m/z) to detect all isotopologues.

    • Use a data-dependent MS/MS acquisition method to fragment the most abundant ions for identification.

  • Data Analysis:

    • Process the raw data using software capable of identifying and quantifying isotopologues (e.g., Xcalibur, TraceFinder, or open-source tools like MAVEN).

    • Identify the peaks corresponding to serine, glycine, AMP, and GMP based on their accurate mass and retention time.

    • For each metabolite, extract the ion chromatograms for the unlabeled (M+0) and the ¹⁵N-labeled (M+1 for singly labeled) isotopologues.

    • Calculate the fractional enrichment of ¹⁵N for each metabolite using the following formula: Fractional Enrichment = (Intensity of M+1) / (Intensity of M+0 + Intensity of M+1)

    • Correct for the natural abundance of ¹³C and other isotopes.

Data Presentation

Quantitative data from DL-Serine-¹⁵N tracing experiments are best presented in tabular format to facilitate comparison across different experimental conditions.

MetaboliteIsotopic Enrichment (%) in Control CellsIsotopic Enrichment (%) in Treated CellsFold Changep-value
Glycine35.2 ± 2.118.5 ± 1.50.53<0.01
AMP12.8 ± 1.36.4 ± 0.90.50<0.05
GMP10.5 ± 1.15.1 ± 0.70.49<0.05
Alanine1.2 ± 0.31.1 ± 0.20.92>0.05

Table 1: Isotopic enrichment of key metabolites after 24-hour labeling with DL-Serine-¹⁵N in control versus drug-treated cancer cells. Data are presented as mean ± standard deviation.

Time PointFractional Enrichment of Glycine (%)Fractional Enrichment of AMP (%)
1 hour15.6 ± 1.22.1 ± 0.4
4 hours28.9 ± 2.57.8 ± 0.9
12 hours34.5 ± 3.111.5 ± 1.4
24 hours35.2 ± 2.112.8 ± 1.3

Table 2: Time-course of ¹⁵N incorporation from DL-Serine-¹⁵N into glycine and AMP in a cancer cell line. Data are presented as mean ± standard deviation.

Mandatory Visualization

Diagrams are crucial for visualizing the complex relationships in metabolic pathways and experimental designs.

Serine_Metabolism Glucose Glucose Three_PG 3-Phosphoglycerate Glucose->Three_PG Glycolysis Serine DL-Serine-¹⁵N Three_PG->Serine PHGDH, PSAT1, PSPH Glycine Glycine-¹⁵N Serine->Glycine SHMT One_Carbon One-Carbon Units (¹⁵N-containing) Serine->One_Carbon Proteins Protein Synthesis Serine->Proteins Glycine->Serine SHMT Glycine->One_Carbon Glycine->Proteins Purines Purines (AMP, GMP) (¹⁵N-labeled) One_Carbon->Purines Nucleotides Nucleotide Synthesis Purines->Nucleotides

Serine Metabolism and ¹⁵N Tracing

Experimental_Workflow Start Start: Cancer Cell Culture Labeling Isotope Labeling with DL-Serine-¹⁵N Start->Labeling Quenching Metabolism Quenching (Dry Ice / Liquid N₂) Labeling->Quenching Extraction Metabolite Extraction (80% Methanol) Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Isotopologue Analysis Analysis->Data_Processing Interpretation Biological Interpretation and Flux Analysis Data_Processing->Interpretation

DL-Serine-¹⁵N Tracing Workflow

Conclusion

DL-Serine-¹⁵N is a versatile and powerful tracer for dissecting the complexities of one-carbon metabolism and its interconnected pathways. The ability to quantitatively measure the flux of nitrogen from serine into crucial downstream products like glycine and nucleotides provides invaluable insights for researchers in basic science and drug development. The detailed protocols and data analysis frameworks presented in this guide offer a robust starting point for investigators seeking to employ this technique. By combining meticulous experimental execution with powerful analytical methods, the use of DL-Serine-¹⁵N tracing will continue to illuminate novel aspects of cellular metabolism, paving the way for new therapeutic strategies targeting metabolic vulnerabilities in diseases such as cancer.

References

Applications of DL-Serine-15N in Proteomics Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the multifaceted applications of DL-Serine-15N in proteomics research. While the primary use of 15N-labeled amino acids is for metabolic labeling to achieve relative protein quantification, the use of a racemic mixture of D- and L-serine offers unique possibilities for investigating distinct biological pathways simultaneously. This document provides an overview of these applications, detailed experimental protocols, and expected quantitative data outputs.

Core Concepts: The Dual Utility of this compound

This compound is a stable isotope-labeled amino acid that contains a racemic mixture of both D-Serine-15N and L-Serine-15N. This duality is central to its advanced applications in proteomics.

  • L-Serine-15N for Global Proteome Quantification: As a proteinogenic amino acid, L-Serine is incorporated into newly synthesized proteins. When cells or organisms are cultured in media containing L-Serine-15N, the heavy isotope is integrated into the proteome. By comparing the mass spectra of proteins from cells grown in 15N-labeled media versus those grown in normal (14N) media, researchers can accurately quantify changes in protein abundance. This is a cornerstone of quantitative proteomics.

  • D-Serine-15N for Tracing Neuromodulatory Pathways: D-Serine is a non-proteinogenic amino acid that plays a crucial role as a neuromodulator in the mammalian brain. It is a potent co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are fundamental for synaptic plasticity, learning, and memory.[1][2] Dysregulation of D-serine levels has been implicated in neurological and psychiatric disorders.[1] Using D-Serine-15N allows for the tracing of its metabolic fate, localization, and potential interactions with proteins in the nervous system, providing insights into neurotransmission and disease pathology. Recent research has also shown that D-serine can compete with L-serine for mitochondrial transport, thereby impacting one-carbon metabolism.[3]

The use of this compound in a single experiment can thus provide a global overview of proteome dynamics while simultaneously offering a window into the specialized metabolism and signaling functions of D-serine.

Key Applications in Proteomics

The unique properties of this compound lend themselves to several key applications in proteomics and related fields:

  • Quantitative Neuroproteomics: In studies of neurological disorders, this compound can be used to quantify changes in the brain proteome (via L-Serine-15N incorporation) while also tracing alterations in D-serine metabolism and its interaction with synaptic proteins.[4]

  • Drug Discovery and Development: Researchers can assess the impact of a drug candidate on both global protein expression and D-serine-mediated neurotransmission. This dual-modal analysis provides a more comprehensive understanding of a drug's mechanism of action and potential off-target effects.

  • Metabolic Scrambling and Pathway Analysis: The use of 15N-labeled serine can lead to "metabolic scrambling," where the 15N isotope is transferred to other molecules, such as glycine. While often considered a challenge, this phenomenon can be leveraged to study the interconnectivity of metabolic pathways. By tracking the distribution of the 15N label, researchers can elucidate the flux through serine-dependent metabolic routes.

  • Bacterial Pathogenesis Research: D-amino acids, including D-serine, are components of the peptidoglycan cell wall in some bacteria. This compound could potentially be used to study bacterial cell wall synthesis and identify new antibiotic targets.

Experimental Workflow and Protocols

The following sections outline a general experimental workflow for a quantitative proteomics study using this compound, followed by detailed protocols for key steps.

Overall Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_processing Sample Processing cluster_analysis Mass Spectrometry and Data Analysis A Cell/Tissue Culture with This compound (Heavy) C Harvest Cells/Tissues A->C B Control Culture with DL-Serine-14N (Light) B->C D Combine Heavy and Light Samples (1:1 ratio) C->D E Protein Extraction and Digestion (e.g., Trypsin) D->E F LC-MS/MS Analysis E->F G Peptide Identification and Quantification F->G H Data Normalization and Statistical Analysis G->H I Pathway and Functional Analysis H->I

Caption: General workflow for a quantitative proteomics experiment using this compound.
Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

  • Media Preparation: Prepare cell culture medium deficient in serine. For the "heavy" condition, supplement the medium with this compound to a final concentration appropriate for the cell line (typically 0.2-0.8 mM). For the "light" condition, supplement with an equivalent concentration of DL-Serine-14N.

  • Cell Culture: Culture the cells for a sufficient duration to allow for significant protein turnover and incorporation of the labeled serine. This can range from several days to weeks, depending on the cell line's doubling time. Aim for a labeling efficiency of >95%.

  • Harvesting: Harvest the "heavy" and "light" cell populations separately. Wash the cells with phosphate-buffered saline (PBS) to remove any residual labeled medium.

Protocol 2: Protein Extraction and Digestion

  • Cell Lysis: Lyse the cell pellets in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the "heavy" and "light" lysates using a standard protein assay (e.g., BCA assay).

  • Sample Pooling: Combine equal amounts of protein from the "heavy" and "light" lysates.

  • Protein Digestion: Perform in-solution or in-gel digestion of the combined protein sample. A common method is to reduce the proteins with dithiothreitol (DTT), alkylate with iodoacetamide (IAA), and then digest with trypsin overnight at 37°C.

Protocol 3: LC-MS/MS Analysis

  • Chromatography: Separate the digested peptides using liquid chromatography (LC) with a reversed-phase column.

  • Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). The instrument should be operated in a data-dependent acquisition (DDA) mode, where the most abundant peptide ions in each MS1 scan are selected for fragmentation and analysis in MS2 scans.

Protocol 4: Data Analysis

  • Database Searching: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, or Protein Prospector) to search the MS/MS data against a protein database. Configure the search parameters to include 15N as a variable modification on serine.

  • Quantification: The software will identify peptide pairs that are chemically identical but differ in mass due to the 15N label. The relative abundance of a protein is determined by the ratio of the intensities of the "heavy" and "light" peptide peaks.

  • Normalization and Statistical Analysis: Normalize the protein ratios to correct for any systematic errors in sample mixing. Perform statistical tests to identify proteins that are significantly up- or down-regulated between the experimental conditions.

Data Presentation and Interpretation

Quantitative proteomics data is typically presented in tables that summarize the identified proteins and their abundance ratios.

Table 1: Example of Quantitative Proteomics Data for L-Serine-15N Incorporation

Protein IDGene NameDescriptionRatio (Heavy/Light)p-valueRegulation
P02768ALBSerum albumin1.050.85Unchanged
P60709ACTBActin, cytoplasmic 12.100.01Up-regulated
Q06830PRDX1Peroxiredoxin-10.450.005Down-regulated

Table 2: Hypothetical Data for D-Serine-15N Tracing in Brain Tissue

AnalyteRegionConcentration (nmol/g tissue) - ControlConcentration (nmol/g tissue) - TreatedFold Change
D-Serine-15NHippocampus5.22.60.5
D-Serine-15NCortex8.18.31.02
Glycine-15NHippocampus1.50.80.53

This second table illustrates how one might track the abundance of D-Serine-15N and its metabolites (like Glycine-15N) in different brain regions under different experimental conditions.

Visualizing Pathways and Workflows

Visual diagrams are essential for understanding the complex relationships in proteomics experiments.

Metabolic Fates of D- and L-Serine

This diagram illustrates the distinct primary metabolic pathways for L-serine and D-serine.

G cluster_l_serine L-Serine Metabolism cluster_d_serine D-Serine Metabolism L_Serine L-Serine-15N Protein_Synthesis Protein Synthesis L_Serine->Protein_Synthesis Glycine Glycine L_Serine->Glycine Pyruvate Pyruvate L_Serine->Pyruvate SR Serine Racemase L_Serine->SR D_Serine D-Serine-15N NMDA_Receptor NMDA Receptor Binding D_Serine->NMDA_Receptor DAO D-amino acid oxidase D_Serine->DAO Hydroxypyruvate Hydroxypyruvate DAO->Hydroxypyruvate SR->D_Serine

Caption: Distinct metabolic fates of L-Serine and D-Serine.
D-Serine in NMDA Receptor Signaling

This diagram shows the role of D-serine as a co-agonist in NMDA receptor-mediated signaling.

G cluster_synapse Glutamatergic Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Binds Glutamate Site Ca_Channel Ca2+ Channel NMDA_Receptor->Ca_Channel Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Signaling Glutamate Glutamate D_Serine D-Serine-15N D_Serine->NMDA_Receptor Binds Glycine Site (Co-agonist)

Caption: D-Serine as a co-agonist in NMDA receptor signaling.

Conclusion

This compound is a powerful and versatile tool in proteomics research, offering the ability to conduct global quantitative proteomics while simultaneously investigating the specific metabolic and signaling roles of D-serine. This dual-purpose labeling strategy is particularly valuable in neuroscience and drug discovery, where understanding the interplay between broad cellular changes and specific neuromodulatory pathways is critical. The experimental protocols and data analysis workflows outlined in this guide provide a framework for researchers to design and implement robust studies using this innovative approach. As mass spectrometry technologies continue to advance in sensitivity and resolution, the applications of this compound are poised to expand, offering deeper insights into complex biological systems.

References

The Role of DL-Serine-15N in Unraveling Neurodegenerative Disease Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate metabolic interplay within the central nervous system is increasingly recognized as a critical factor in the pathogenesis of neurodegenerative diseases. Among the key metabolic pathways, serine metabolism has emerged as a pivotal area of investigation. The use of stable isotope-labeled compounds, particularly DL-Serine-15N, offers a powerful tool to trace metabolic fluxes, quantify protein synthesis, and elucidate the complex roles of serine and its derivatives in neuronal health and disease. This technical guide provides an in-depth overview of the applications of this compound in neurodegenerative disease research, complete with experimental considerations, data interpretation, and visualization of relevant pathways.

Core Applications of this compound in Neurodegenerative Disease Research

This compound serves as a versatile tracer in metabolic studies, enabling researchers to track the fate of serine through various interconnected pathways. Its primary applications in the context of neurodegenerative diseases include:

  • Metabolic Labeling for Quantitative Proteomics: By introducing this compound into cell culture media or administering it to animal models, newly synthesized proteins incorporate the heavy isotope. This allows for the relative quantification of protein expression levels between different experimental conditions, providing insights into how protein synthesis and degradation are altered in disease states.[1] This technique is invaluable for identifying proteins and pathways affected by neurodegenerative processes.

  • Metabolic Flux Analysis: Tracing the incorporation of the 15N label from serine into downstream metabolites such as glycine, D-serine, and components of one-carbon metabolism provides a dynamic view of metabolic pathway activity.[2] This is crucial for understanding how metabolic dysregulation contributes to neuronal dysfunction in diseases like Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS).

  • Studying Altered Serine Metabolism: A growing body of evidence implicates dysregulated serine metabolism in neurodegeneration.[3] this compound can be used to investigate the activity of key enzymes in serine metabolic pathways and to quantify the production and turnover of critical neuromodulators derived from serine.

Serine Metabolism and its Relevance to Neurodegeneration

L-serine is a non-essential amino acid that can be synthesized from the glycolytic intermediate 3-phosphoglycerate.[4][5] In the brain, there is a significant metabolic interplay between astrocytes and neurons, often referred to as the "serine shuttle." Astrocytes are the primary site of de novo L-serine synthesis and are thought to supply neurons with this crucial amino acid.

Once in the neuron, L-serine can be converted into two critical neuromodulators:

  • D-serine: Synthesized from L-serine by the enzyme serine racemase, D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a vital role in synaptic plasticity and excitotoxicity. Altered D-serine levels have been observed in several neurodegenerative conditions.

  • Glycine: Another co-agonist of the NMDA receptor and an inhibitory neurotransmitter in its own right, glycine is produced from L-serine by the enzyme serine hydroxymethyltransferase (SHMT).

Furthermore, serine is a key contributor to one-carbon metabolism, which is essential for the synthesis of nucleotides, lipids, and for methylation reactions critical for epigenetic regulation and antioxidant defense.

Below is a diagram illustrating the central pathways of serine metabolism in the brain.

Serine_Metabolism cluster_astrocyte Astrocyte cluster_neuron Neuron Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate Glycolysis L-Serine_astro L-Serine_astro 3-Phosphoglycerate->L-Serine_astro PHGDH, PSAT, PSPH Neuron_L_Serine L-Serine L-Serine_astro->Neuron_L_Serine Serine Shuttle D-Serine D-Serine Neuron_L_Serine->D-Serine Serine Racemase (SR) Glycine Glycine Neuron_L_Serine->Glycine SHMT One-Carbon Metabolism One-Carbon Metabolism Neuron_L_Serine->One-Carbon Metabolism SHMT Protein Synthesis Protein Synthesis Neuron_L_Serine->Protein Synthesis NMDA Receptor NMDA Receptor D-Serine->NMDA Receptor Glycine->NMDA Receptor Nucleotide Synthesis Nucleotide Synthesis One-Carbon Metabolism->Nucleotide Synthesis Methylation Methylation One-Carbon Metabolism->Methylation

Serine metabolism in the central nervous system.

Quantitative Data on Serine Metabolism in Neurodegenerative Diseases

While studies specifically utilizing this compound for comprehensive proteomic or metabolomic profiling in neurodegenerative diseases are emerging, a significant body of research has focused on quantifying levels of serine and its derivatives in patient samples and animal models. The following tables summarize representative findings. It is important to note that results can vary between studies due to differences in patient cohorts, analytical methods, and disease stage.

Table 1: D-Serine Levels in Cerebrospinal Fluid (CSF) of Alzheimer's Disease Patients

Study CohortD-Serine Levels in AD vs. ControlsKey Finding
29 AD patients, 8 dementia with Lewy bodies patients, 14 frontotemporal dementia patients, 28 non-demented controlsSlightly increased in ADLarge overlap in D-serine levels, suggesting it is not a suitable standalone biomarker.
21 probable AD patients, 9 normal pressure hydrocephalus patients, 9 major depression patients, 10 healthy controlsHigher in hippocampus and parietal cortex of AD patients; higher in CSF of probable AD patientsIncreased brain and CSF D-serine levels are associated with AD.
Meta-analysis of 7 trials with >1186 participantsSignificantly higher in serum and CSF of AD patientsD-serine levels were negatively associated with Mini-Mental State Examination (MMSE) scores.

Table 2: Altered Serine Metabolism in Other Neurodegenerative Diseases

Disease Model/Patient CohortKey Finding on Serine Metabolism
G93A mutant SOD1 mouse model of ALSD-serine levels are increased, potentially due to generalized glial activation and induction of serine racemase expression.
NSC-34/hSOD1G93A cellular model of ALSSignificantly lower uptake of [3H]D-serine and markedly increased uptake of [3H]L-serine compared to control cells.
Post-mortem brain tissue from Parkinson's disease patientsTranscriptomic analysis reveals dysfunction in protein translation, with some studies pointing to altered serine and glycine metabolism.
Huntington's disease modelsProteomic studies have identified alterations in various cellular pathways, and there is evidence of impaired protein synthesis.

Experimental Protocols

While a standardized, universally adopted protocol for this compound labeling in neurodegenerative disease research is not yet established, the following sections provide detailed methodologies adapted from established stable isotope labeling techniques in neuronal cell culture and in vivo studies.

Protocol 1: 15N-Serine Metabolic Labeling of Primary Neurons for Quantitative Proteomics

This protocol is adapted from established methods for stable isotope labeling of amino acids in primary neuron cultures.

Materials:

  • Primary neuron culture medium deficient in L-serine.

  • This compound (or L-Serine-15N for more targeted labeling).

  • Fetal Bovine Serum (dialyzed).

  • Standard cell culture reagents and equipment.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein quantification assay (e.g., BCA assay).

  • Reagents and equipment for protein digestion (e.g., DTT, iodoacetamide, trypsin).

  • Mass spectrometer (e.g., Orbitrap-based instrument).

Procedure:

  • Preparation of Labeling Medium: Prepare the serine-free primary neuron culture medium. Supplement with dialyzed fetal bovine serum and other necessary growth factors. Just before use, add this compound to the desired final concentration (typically in the range of the normal physiological concentration of serine in culture medium, e.g., 0.4 mM).

  • Cell Culture and Labeling:

    • Isolate and culture primary neurons (e.g., from embryonic rodent hippocampus or cortex) according to standard protocols.

    • For the "heavy" labeled condition, replace the standard culture medium with the prepared 15N-serine labeling medium. For the "light" control condition, use the same serine-free medium supplemented with unlabeled ("light") serine at the same concentration.

    • Culture the neurons for a sufficient duration to allow for substantial incorporation of the 15N-serine into the proteome. For non-dividing primary neurons, this will depend on protein turnover rates. A labeling period of 7-14 days is often necessary to achieve significant labeling.

  • Experimental Treatment: After the labeling period, expose the cells to the desired experimental conditions (e.g., treatment with a neurotoxic agent, a potential therapeutic compound, or comparison of a disease model cell line to a control).

  • Sample Collection and Lysis:

    • Wash the cells with ice-cold PBS to remove residual medium.

    • Lyse the cells directly on the plate with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of the "heavy" and "light" lysates.

    • Mix equal amounts of protein from the "heavy" and "light" samples.

  • Protein Digestion:

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using a protease such as trypsin.

  • Mass Spectrometry Analysis:

    • Desalt the peptide mixture using a C18 desalting column.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporation of 15N.

  • Data Analysis:

    • Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to quantify the relative abundance of the "heavy" and "light" forms of each peptide.

    • The ratio of the intensities of the heavy to light peptide peaks reflects the relative abundance of the corresponding protein in the two samples.

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Data Analysis Control_Culture Neuronal Culture (Unlabeled Serine) Cell_Lysis1 Cell Lysis Control_Culture->Cell_Lysis1 Disease_Culture Neuronal Culture (this compound) Cell_Lysis2 Cell Lysis Disease_Culture->Cell_Lysis2 Protein_Quant Protein Quantification Cell_Lysis1->Protein_Quant Cell_Lysis2->Protein_Quant Sample_Mixing Mix 1:1 Protein_Quant->Sample_Mixing Protein_Digestion Protein Digestion Sample_Mixing->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Analysis Protein Identification & Quantification LC_MS->Data_Analysis Biological_Interpretation Pathway Analysis Data_Analysis->Biological_Interpretation

Workflow for 15N-serine labeling proteomics.

Protocol 2: 15N-Serine Tracing for Metabolic Flux Analysis in Neuronal Cell Culture

This protocol outlines a general procedure for tracing the metabolic fate of 15N-serine into downstream metabolites.

Materials:

  • Neuronal cell culture medium.

  • This compound.

  • Reagents and equipment for metabolite extraction (e.g., ice-cold methanol, cell scrapers).

  • Liquid chromatography-mass spectrometry (LC-MS) system capable of high-resolution accurate mass measurements.

Procedure:

  • Cell Culture: Culture neuronal cells to the desired confluency.

  • Isotope Labeling:

    • Replace the standard culture medium with medium containing this compound at a known concentration.

    • Incubate the cells for various time points to track the dynamic incorporation of the 15N label into downstream metabolites.

  • Metabolite Extraction:

    • Rapidly wash the cells with ice-cold saline.

    • Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the metabolite extracts by LC-MS. The mass spectrometer will be used to detect and quantify the different isotopologues (molecules with different numbers of 15N atoms) of serine, glycine, and other relevant metabolites.

  • Data Analysis:

    • Process the LC-MS data to determine the mass isotopomer distributions (MIDs) for each metabolite of interest.

    • Use metabolic flux analysis software to calculate the relative or absolute fluxes through the serine metabolic pathways.

Visualization of Signaling and Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate key pathways relevant to serine metabolism and neurodegeneration.

Serine_to_DSerine_Glycine L_Serine L-Serine D_Serine D-Serine L_Serine->D_Serine Serine Racemase Glycine Glycine L_Serine->Glycine SHMT NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-agonist Glycine->NMDA_Receptor Co-agonist

Conversion of L-serine to NMDA receptor co-agonists.

Serine_One_Carbon L_Serine L-Serine Glycine Glycine L_Serine->Glycine SHMT THF Tetrahydrofolate Methylene_THF 5,10-Methylene-THF THF->Methylene_THF from Serine Purine_Synthesis Purine Synthesis Methylene_THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis Methylene_THF->Thymidylate_Synthesis

Serine's role in one-carbon metabolism.

Conclusion

The application of this compound as a metabolic tracer is a powerful and evolving strategy in neurodegenerative disease research. By enabling the precise quantification of protein dynamics and metabolic fluxes, this technique provides a deeper understanding of the molecular mechanisms underlying these devastating disorders. As research continues to refine these methodologies, the insights gained from this compound tracing will be instrumental in identifying novel biomarkers and therapeutic targets for the treatment of neurodegenerative diseases.

References

The Metabolic Dichotomy of D- and L-Serine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine, a non-essential amino acid, exists in two stereoisomeric forms: L-serine and D-serine. While L-serine is a fundamental component of proteins and plays a central role in various metabolic pathways, D-serine has emerged as a key neuromodulator in the central nervous system. Understanding the distinct metabolic fates of these enantiomers is crucial for elucidating their physiological roles and for the development of therapeutics targeting serine-related pathways in neurological and psychiatric disorders. This guide provides a comprehensive overview of the synthesis, degradation, and physiological functions of D- and L-serine, supported by quantitative data and detailed experimental protocols.

The Metabolic Fate of L-Serine

L-serine is a versatile molecule involved in a multitude of anabolic and catabolic pathways. It can be obtained from the diet, synthesized de novo from glycolytic intermediates, or produced from the breakdown of proteins and phospholipids.[1]

L-Serine Biosynthesis

The primary route for de novo L-serine synthesis is the phosphorylated pathway, which utilizes the glycolytic intermediate 3-phosphoglycerate.[2][3] This pathway involves three key enzymatic steps:

  • Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) oxidizes 3-phosphoglycerate to 3-phosphohydroxypyruvate.

  • Transamination: Phosphoserine aminotransferase (PSAT) catalyzes the transfer of an amino group from glutamate to 3-phosphohydroxypyruvate, forming 3-phosphoserine.

  • Hydrolysis: Phosphoserine phosphatase (PSPH) removes the phosphate group from 3-phosphoserine to yield L-serine.

L-serine can also be synthesized from glycine through the action of serine hydroxymethyltransferase (SHMT), a reversible reaction that plays a key role in one-carbon metabolism.[4]

L-Serine Catabolism and Downstream Metabolism

L-serine is a precursor for a wide array of essential biomolecules:

  • Glycine and One-Carbon Metabolism: L-serine is the primary source of one-carbon units for the folate cycle, which is essential for the synthesis of nucleotides (purines and thymidylate) and the remethylation of homocysteine to methionine.[5]

  • Cysteine Synthesis: Through the transsulfuration pathway, L-serine condenses with homocysteine to form cystathionine, which is then cleaved to produce cysteine.

  • Lipid Synthesis: L-serine is a precursor for the synthesis of sphingolipids and phospholipids, including phosphatidylserine and phosphatidylethanolamine.

  • Pyruvate Production: L-serine can be deaminated by L-serine dehydratase to form pyruvate, which can then enter the citric acid cycle for energy production or be used for gluconeogenesis.

The Metabolic Fate of D-Serine

In contrast to the widespread metabolic roles of L-serine, the metabolism of D-serine is more specialized, with its primary significance being in the central nervous system.

D-Serine Synthesis

D-serine is synthesized from its enantiomer, L-serine, by the enzyme serine racemase (SR) . This pyridoxal-5'-phosphate (PLP)-dependent enzyme is found in both neurons and glial cells in the brain. The activity of serine racemase is a critical determinant of D-serine levels in the brain.

D-Serine Degradation

The primary enzyme responsible for the degradation of D-serine is D-amino acid oxidase (DAAO) , a flavin adenine dinucleotide (FAD)-dependent peroxisomal enzyme. DAAO catalyzes the oxidative deamination of D-serine to produce hydroxypyruvate, ammonia, and hydrogen peroxide. The expression of DAAO is particularly high in the cerebellum, where D-serine levels are low, suggesting a key role in regulating local D-serine concentrations. Serine racemase itself can also contribute to D-serine degradation through a β-elimination reaction, converting it to pyruvate and ammonia.

D-Serine as a Neuromodulator

D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory. By binding to the glycine site on the GluN1 subunit of the NMDA receptor, D-serine facilitates receptor activation by glutamate. Dysregulation of D-serine metabolism and NMDA receptor function has been implicated in various neurological and psychiatric conditions, including schizophrenia, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).

Quantitative Data on Serine Enantiomer Metabolism

The following tables summarize key quantitative data related to the enzymes and concentrations of D- and L-serine.

Table 1: Kinetic Parameters of Key Enzymes in Serine Metabolism

EnzymeSourceSubstrateK_m_V_max_Reference(s)
Serine RacemaseRat BrainL-Serine~10 mM5 µmol/mg/h
D-Serine60 mM22 µmol/mg/h
D-Amino Acid OxidaseHumanD-Serine18.9 mM-
D-Alanine1.8 mM-
D-Tyrosine0.4 mM-

Table 2: Tissue Concentrations of D- and L-Serine in Mice

TissueD-Serine (nmol/g)L-Serine (nmol/g)Reference(s)
Frontal Cortex~150~1200
Hippocampus~100~1000
Striatum~80~900
Cerebellum< 10~800
Kidney~50~1500
Testis~30~1000
Muscle< 10~1200

Experimental Protocols

Quantification of D- and L-Serine Enantiomers by HPLC

This protocol describes the separation and quantification of D- and L-serine using high-performance liquid chromatography (HPLC) with pre-column derivatization and fluorescence detection.

Materials:

  • Tissue homogenizer

  • Perchloric acid (PCA)

  • Potassium carbonate (K₂CO₃)

  • Derivatizing reagent: o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC)

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation: Homogenize tissue samples in 0.4 M PCA. Centrifuge to pellet protein and neutralize the supernatant with K₂CO₃.

  • Derivatization: Mix the sample supernatant with the OPA/NAC reagent to form fluorescent diastereomeric derivatives.

  • HPLC Analysis: Inject the derivatized sample onto the C18 column. Use a mobile phase gradient of sodium acetate buffer and methanol/acetonitrile to separate the diastereomers.

  • Detection: Detect the fluorescent derivatives using an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

  • Quantification: Determine the concentrations of D- and L-serine by comparing the peak areas to a standard curve.

Enzyme Activity Assay for Serine Racemase

This protocol measures the activity of serine racemase by quantifying the amount of D-serine produced from L-serine.

Materials:

  • Enzyme extract or purified serine racemase

  • Reaction buffer: 50 mM Tris-HCl, pH 8.0, containing 15 µM pyridoxal-5'-phosphate (PLP), 1 mM EDTA, and 2 mM DTT.

  • L-serine solution

  • Trichloroacetic acid (TCA)

  • Method for D-serine quantification (e.g., HPLC as described above or a specific D-amino acid oxidase-based assay)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the enzyme sample with the reaction buffer and L-serine substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-120 minutes).

  • Reaction Termination: Stop the reaction by adding TCA to a final concentration of 5%.

  • Sample Processing: Centrifuge to remove precipitated protein.

  • D-Serine Quantification: Measure the amount of D-serine in the supernatant using a suitable analytical method.

  • Calculation: Calculate the enzyme activity based on the amount of D-serine produced per unit time per amount of protein.

Enzyme Activity Assay for D-Amino Acid Oxidase (DAAO)

This protocol describes a common spectrophotometric assay for DAAO activity based on the production of hydrogen peroxide, which is coupled to the oxidation of a chromogenic substrate by horseradish peroxidase (HRP).

Materials:

  • Enzyme extract or purified DAAO

  • Assay buffer: 100 mM sodium pyrophosphate, pH 8.5

  • D-serine solution

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., o-dianisidine)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, D-serine, HRP, and the chromogenic substrate.

  • Initiate Reaction: Add the enzyme sample to the cuvette to start the reaction.

  • Spectrophotometric Measurement: Monitor the change in absorbance at the appropriate wavelength for the oxidized chromogen (e.g., 460 nm for o-dianisidine) over time.

  • Calculation: Calculate the DAAO activity based on the rate of change in absorbance, using the molar extinction coefficient of the oxidized chromogen.

Signaling Pathways and Experimental Workflows

Metabolic Pathways of L- and D-Serine

Metabolic Pathways of L- and D-Serine cluster_L_Serine L-Serine Metabolism cluster_D_Serine D-Serine Metabolism Glycolysis Glycolysis 3-Phosphoglycerate 3-Phosphoglycerate Glycolysis->3-Phosphoglycerate L-Serine L-Serine 3-Phosphoglycerate->L-Serine PHGDH, PSAT, PSPH Glycine Glycine L-Serine->Glycine SHMT One-Carbon Units One-Carbon Units L-Serine->One-Carbon Units Proteins Proteins L-Serine->Proteins Lipids Lipids L-Serine->Lipids Pyruvate Pyruvate L-Serine->Pyruvate L-Serine Dehydratase D-Serine D-Serine L-Serine->D-Serine Serine Racemase Glycine->L-Serine SHMT Hydroxypyruvate Hydroxypyruvate D-Serine->Hydroxypyruvate DAAO NMDA Receptor NMDA Receptor D-Serine->NMDA Receptor Co-agonist

Caption: Overview of L- and D-serine metabolic pathways.

Experimental Workflow for Serine Enantiomer Analysis

Workflow for Serine Enantiomer Analysis Tissue Sample Tissue Sample Homogenization Homogenization Tissue Sample->Homogenization Protein Precipitation Protein Precipitation Homogenization->Protein Precipitation Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection Derivatization Derivatization Supernatant Collection->Derivatization HPLC/MS Analysis HPLC/MS Analysis Derivatization->HPLC/MS Analysis Data Analysis Data Analysis HPLC/MS Analysis->Data Analysis Quantification Quantification Data Analysis->Quantification

Caption: General workflow for analyzing D- and L-serine.

Conclusion

The metabolic pathways of D- and L-serine are distinct yet interconnected, with profound implications for cellular function, particularly in the brain. L-serine serves as a central hub in cellular metabolism, while D-serine acts as a specialized signaling molecule. A thorough understanding of their synthesis, degradation, and regulation is essential for advancing our knowledge of neurological health and disease and for developing novel therapeutic strategies. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in this dynamic field.

References

The Sentinel Amino Acid: A Technical Guide to DL-Serine-15N in Protein Synthesis and Degradation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic processes of protein synthesis and degradation are central to cellular homeostasis, signaling, and response to stimuli. Quantifying the rates of these processes is crucial for understanding disease pathogenesis and for the development of novel therapeutics. Stable isotope labeling with amino acids, coupled with mass spectrometry, has emerged as a powerful technique for these measurements. This technical guide focuses on the application of DL-Serine-15N, a stable isotope-labeled version of the amino acid serine, for the in-depth study of protein turnover. Serine is not only a fundamental building block of proteins but also a key player in various metabolic pathways, including one-carbon metabolism, which is vital for nucleotide and lipid biosynthesis. Its strategic position makes this compound an invaluable tool for dissecting the intricate regulation of the proteome.

Core Principles of this compound Labeling

Metabolic labeling with this compound involves introducing the labeled amino acid into the cellular environment, typically by replacing the natural (14N) serine in cell culture medium or in the diet of an organism. As new proteins are synthesized, they will incorporate the "heavy" 15N-labeled serine. The extent and rate of this incorporation can be precisely measured using mass spectrometry. By tracking the ratio of heavy (15N) to light (14N) peptides over time, researchers can calculate the rates of both protein synthesis and degradation.

The choice of serine as the labeling amino acid offers distinct advantages. As a non-essential amino acid, its intracellular concentration is influenced by both extracellular uptake and de novo synthesis from the glycolytic intermediate 3-phosphoglycerate. This dual sourcing provides a unique window into the metabolic state of the cell and its impact on protein homeostasis.

Experimental Design and Protocols

A typical experiment to measure protein turnover using this compound involves a "pulse" or a "pulse-chase" approach. In a pulse experiment, cells or organisms are exposed to the labeled serine for a defined period, and the rate of incorporation is measured. In a pulse-chase experiment, the labeled medium is replaced with unlabeled medium after the initial pulse, allowing for the measurement of the decay in the labeled protein population, which directly reflects the degradation rate.

Detailed Experimental Protocol: In Vitro Cell Culture Labeling

This protocol is adapted from general stable isotope labeling by amino acids in cell culture (SILAC) methodologies for the specific use of this compound.

1. Cell Culture Medium Preparation:

  • Prepare a custom cell culture medium that lacks natural serine.

  • Supplement this medium with all other essential and non-essential amino acids at their normal concentrations.

  • For the "heavy" medium, add this compound to the desired final concentration (e.g., the physiological concentration for the specific cell line).

  • For the "light" control medium, add an equivalent amount of natural (14N) DL-Serine.

  • Ensure the final medium is sterile-filtered.

2. Cell Culture and Labeling:

  • Culture the cells of interest in the "light" medium until they reach the desired confluence (typically 70-80%).

  • For the labeling experiment, aspirate the "light" medium and wash the cells once with phosphate-buffered saline (PBS).

  • Add the "heavy" medium containing this compound to the cells. This marks the beginning of the time course (t=0).

  • Harvest cell pellets at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of 15N-serine.

3. Sample Preparation for Mass Spectrometry:

  • Cell Lysis: Lyse the harvested cell pellets using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Protein Digestion:

    • Take a standardized amount of protein from each time point (e.g., 50-100 µg).

    • Reduce disulfide bonds using dithiothreitol (DTT) at 60°C for 30 minutes.

    • Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 30 minutes.

    • Perform in-solution or in-gel digestion with a protease such as trypsin (typically overnight at 37°C).

  • Peptide Cleanup: Desalt the resulting peptide mixtures using a C18 solid-phase extraction (SPE) method to remove contaminants that can interfere with mass spectrometry analysis.

4. Mass Spectrometry Analysis:

  • Analyze the cleaned peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to identify and quantify peptides.

  • The high-resolution mass analyzer will be able to distinguish between the "light" (14N) and "heavy" (15N) isotopic envelopes of serine-containing peptides.

5. Data Analysis:

  • Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer, Skyline) to identify peptides and proteins from the MS/MS spectra.

  • The software will also calculate the ratio of heavy to light peptides for each identified protein at each time point.

  • The fractional synthesis rate (FSR) can be calculated based on the rate of increase in the heavy-to-light ratio over time.[1]

  • The degradation rate can be determined from the decay of the heavy-to-light ratio during a chase phase or by using mathematical modeling of the synthesis and degradation processes.

Quantitative Data Presentation

The primary quantitative output from a this compound labeling experiment is the fractional synthesis rate (FSR) and the degradation rate constant (kdeg) for individual proteins. This data can be compiled into tables for clear comparison across different experimental conditions or for different proteins.

Protein IDGene NameFractional Synthesis Rate (%/hour)Degradation Rate Constant (kdeg, hour⁻¹)Protein Half-life (hours)
P02768ALB0.50.005138.6
P60709ACTB0.20.002346.5
Q13509mTOR0.80.00886.6

This table presents hypothetical data for illustrative purposes.

Signaling Pathways and Experimental Workflows

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, including protein synthesis. The availability of amino acids, such as serine, is a key input for the activation of the mTORC1 complex. This compound can be used as a tracer to investigate how mTOR signaling modulates protein synthesis under different conditions.

Logical Workflow for Investigating mTORC1 and Protein Synthesis

cluster_0 Experimental Setup cluster_1 Sample Processing & Analysis cluster_2 Outcome Measurement cell_culture Cell Culture serine_deprivation Serine Deprivation cell_culture->serine_deprivation Condition 1 mTOR_inhibitor mTORC1 Inhibitor (e.g., Rapamycin) cell_culture->mTOR_inhibitor Condition 2 dl_serine_labeling This compound Labeling serine_deprivation->dl_serine_labeling mTOR_activity mTORC1 Activity Assay (e.g., Western Blot for p-S6K) serine_deprivation->mTOR_activity mTOR_inhibitor->dl_serine_labeling mTOR_inhibitor->mTOR_activity protein_extraction Protein Extraction & Digestion dl_serine_labeling->protein_extraction lc_ms LC-MS/MS Analysis protein_extraction->lc_ms data_analysis Data Analysis (Heavy/Light Ratio) lc_ms->data_analysis protein_synthesis_rate Protein Synthesis Rate Calculation data_analysis->protein_synthesis_rate

Caption: Experimental workflow to study the impact of serine availability and mTORC1 activity on protein synthesis using this compound.

Serine Metabolism and its Connection to Protein Synthesis

cluster_0 Glycolysis cluster_1 De Novo Serine Synthesis cluster_2 One-Carbon Metabolism cluster_3 Protein Synthesis glucose Glucose phosphoglycerate 3-Phosphoglycerate glucose->phosphoglycerate serine Serine phosphoglycerate->serine PHGDH, PSAT1, PSPH one_carbon One-Carbon Units serine->one_carbon SHMT protein Protein Synthesis serine->protein nucleotides Nucleotide Synthesis one_carbon->nucleotides dl_serine_15n This compound (Tracer) dl_serine_15n->protein extracellular Extracellular Serine extracellular->serine

Caption: Overview of serine metabolism and its role as a precursor for protein and nucleotide synthesis.

Conclusion

This compound is a powerful and versatile tool for the quantitative analysis of protein synthesis and degradation. Its central role in metabolism provides a unique opportunity to link the dynamics of the proteome with the overall metabolic state of the cell. The detailed protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to design and execute robust experiments to unravel the complexities of protein turnover in health and disease. The ability to precisely measure these fundamental cellular processes will undoubtedly accelerate the discovery of novel biomarkers and therapeutic targets.

References

Methodological & Application

Application Notes and Protocols for DL-Serine-15N Metabolic Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique for tracing the metabolic fate of molecules and quantifying changes in proteomes and metabolomes. DL-Serine-15N is a stable isotope-labeled amino acid that can be used to label newly synthesized proteins and various downstream metabolites. As a central node in cellular metabolism, serine contributes to a wide array of biosynthetic pathways, including the synthesis of proteins, other amino acids (glycine and cysteine), nucleotides, and complex lipids. It also plays a crucial role in one-carbon metabolism, which is essential for methylation reactions and redox homeostasis.[1][2]

This document provides detailed application notes and protocols for the use of this compound for metabolic labeling in mammalian cell culture. It covers the principles of labeling, experimental design considerations, step-by-step protocols for cell culture, sample preparation for mass spectrometry, and data analysis strategies.

Core Principles

Metabolic labeling with this compound involves replacing the naturally abundant DL-Serine in cell culture medium with its 15N-labeled counterpart. As cells grow and proliferate, they incorporate the "heavy" 15N-labeled serine into newly synthesized proteins and other nitrogen-containing biomolecules. This results in a mass shift that can be detected and quantified by mass spectrometry (MS). By comparing the abundance of labeled and unlabeled biomolecules, researchers can gain insights into metabolic fluxes, protein turnover, and the cellular response to various stimuli.[3][4][5]

A key consideration when using a DL-racemic mixture is the distinct metabolic roles of L-serine and D-serine. L-serine is the canonical amino acid incorporated into proteins and is a central metabolite. D-serine, on the other hand, has specific roles as a neuromodulator and can impact cell proliferation and one-carbon metabolism, sometimes by competing with L-serine transport. Therefore, the use of this compound will result in the labeling of pathways involving both isomers.

Experimental Design Considerations

Before initiating a metabolic labeling experiment with this compound, several factors should be carefully considered:

  • Cell Line Selection: The choice of cell line is critical. Proliferating cell lines will generally exhibit higher incorporation rates of the label. It is important to characterize the serine metabolism of your chosen cell line, as some cancer cells have upregulated serine synthesis pathways.

  • Culture Medium: A custom-formulated medium lacking serine is required. This is typically a DMEM or RPMI-1640 base, supplemented with all other necessary amino acids, vitamins, and dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled serine.

  • Concentration of this compound: The optimal concentration should be determined empirically for each cell line. It should be high enough to support cell growth and achieve sufficient labeling, but not so high as to cause toxicity.

  • Labeling Duration: The time required for sufficient labeling depends on the cell doubling time and the turnover rate of the proteins or metabolites of interest. A time-course experiment is recommended to determine the optimal labeling period.

  • Controls: Appropriate controls are essential for data interpretation. These should include cells grown in medium with natural abundance DL-serine and a "time zero" sample collected immediately after the introduction of the labeled medium.

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with this compound

This protocol outlines the general steps for labeling adherent cells. Optimization for specific cell lines and experimental goals is recommended.

Materials:

  • Adherent mammalian cell line of interest

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Serine-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in complete growth medium at a density that will result in 50-60% confluency at the start of the labeling experiment.

  • Preparation of Labeling Medium: Prepare the "heavy" labeling medium by supplementing serine-free DMEM with the desired concentration of this compound and other necessary components, including dFBS (typically 10%). Prepare a corresponding "light" control medium with unlabeled DL-serine at the same concentration.

  • Initiation of Labeling:

    • Aspirate the complete growth medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed "heavy" labeling medium to the cells. For the control group, add the "light" medium.

  • Incubation: Incubate the cells for the desired duration. This can range from a few hours to several cell doublings, depending on the experimental aims. For a time-course experiment, harvest cells at multiple time points.

  • Cell Harvesting:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization or by scraping in ice-cold PBS.

    • Centrifuge the cell suspension to pellet the cells.

    • Wash the cell pellet twice with ice-cold PBS.

    • Store the cell pellet at -80°C until further processing.

Protocol 2: Sample Preparation for Proteomic Analysis by Mass Spectrometry

This protocol describes the preparation of cell lysates for the analysis of 15N-labeled proteins.

Materials:

  • Harvested cell pellets (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid (0.1%)

  • C18 spin columns for desalting

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice to lyse the cells.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • Reduction and Alkylation:

    • Take a defined amount of protein (e.g., 100 µg) and reduce the disulfide bonds by adding DTT and incubating.

    • Alkylate the free cysteine residues by adding IAA and incubating in the dark.

  • Protein Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of detergents.

    • Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid.

    • Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

  • Sample Analysis: The desalted peptides are now ready for analysis by LC-MS/MS.

Protocol 3: Sample Preparation for Metabolomic Analysis by Mass Spectrometry

This protocol outlines the extraction of metabolites from labeled cells.

Materials:

  • Harvested cell pellets (from Protocol 1)

  • Cold 80% methanol (-80°C)

  • Centrifuge (refrigerated)

  • Vacuum concentrator

Procedure:

  • Metabolite Extraction:

    • Add ice-cold 80% methanol to the cell pellet.

    • Vortex vigorously and incubate at -80°C to precipitate proteins and extract metabolites.

  • Separation: Centrifuge at high speed at 4°C to pellet the protein and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying: Dry the metabolite extract using a vacuum concentrator.

  • Sample Analysis: Reconstitute the dried metabolites in an appropriate solvent for LC-MS or GC-MS analysis.

Data Presentation: Illustrative Quantitative Data

The following tables provide examples of the type of quantitative data that can be obtained from this compound labeling experiments. The actual values will vary depending on the cell line, experimental conditions, and the duration of labeling.

Table 1: Illustrative 15N Incorporation into Total Cellular Protein Over Time

Labeling Time (hours)Average 15N Enrichment (%) in Total Protein
00.37 (Natural Abundance)
625.4
1248.9
2475.2
4892.5
72>95

Table 2: Illustrative 15N Incorporation into Downstream Metabolites after 24 hours of Labeling

Metabolite15N Enrichment (%)
Glycine85.1
Cysteine65.7
Purine Nucleotides (ATP, GTP)55.3
Pyrimidine Nucleotides (UTP, CTP)40.8
Phosphatidylserine70.2

Table 3: Illustrative Effect of this compound Concentration on Cell Viability and 15N Incorporation (48h Labeling)

This compound (mM)Cell Viability (%)15N Enrichment (%) in Total Protein
0.198.285.4
0.299.191.8
0.4 (Typical)98.595.2
0.896.396.1
1.685.796.5

Mandatory Visualizations

experimental_workflow cluster_culture Cell Culture & Labeling cluster_proteomics Proteomics Workflow cluster_metabolomics Metabolomics Workflow seed_cells Seed Cells add_media Add this compound Labeling Medium seed_cells->add_media incubate Incubate (Time Course) add_media->incubate harvest Harvest Cells incubate->harvest lysis Cell Lysis harvest->lysis Proteomics extraction Metabolite Extraction harvest->extraction Metabolomics digest Protein Digestion lysis->digest desalt Peptide Desalting digest->desalt lcms_p LC-MS/MS Analysis desalt->lcms_p dry_recon Dry & Reconstitute extraction->dry_recon lcms_m LC/GC-MS Analysis dry_recon->lcms_m

Caption: Experimental workflow for this compound metabolic labeling.

serine_metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Synthesis cluster_fates Metabolic Fates glucose Glucose pga3 3-Phosphoglycerate glucose->pga3 phgd_node PHGDH pga3->phgd_node Oxidation psat_node PSAT1 phgd_node->psat_node Transamination psph_node PSPH psat_node->psph_node Dephosphorylation l_serine L-Serine-15N psph_node->l_serine dl_serine This compound (from medium) dl_serine->l_serine d_serine D-Serine-15N dl_serine->d_serine proteins Protein Synthesis l_serine->proteins glycine Glycine-15N l_serine->glycine lipids Sphingolipids & Phospholipids l_serine->lipids one_carbon One-Carbon Metabolism (Folate Cycle) l_serine->one_carbon d_serine->l_serine Competes with L-Serine transport d_serine->one_carbon Suppresses cysteine Cysteine glycine->cysteine glycine->one_carbon nucleotides Nucleotide Synthesis one_carbon->nucleotides

Caption: Key metabolic pathways involving this compound.

Troubleshooting

Issue 1: Low 15N Incorporation

  • Possible Causes:

    • Presence of unlabeled serine in the medium (e.g., from non-dialyzed serum).

    • Insufficient labeling time.

    • High endogenous serine synthesis in the chosen cell line.

    • Cell stress or poor viability.

  • Solutions:

    • Ensure the use of high-quality serine-free medium and dialyzed FBS.

    • Increase the labeling duration.

    • Characterize the serine synthesis pathway of your cell line; consider using an inhibitor of the pathway if necessary.

    • Monitor cell health and viability throughout the experiment.

Issue 2: Cell Toxicity or Reduced Proliferation

  • Possible Causes:

    • The concentration of this compound is too high.

    • The D-isomer of serine may have anti-proliferative effects on certain cell types.

    • Nutrient depletion in the custom medium.

  • Solutions:

    • Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound.

    • If D-serine toxicity is suspected, consider using only L-Serine-15N.

    • Ensure the custom medium is adequately supplemented with all essential nutrients.

Issue 3: High Variability in Quantification

  • Possible Causes:

    • Inconsistent cell numbers at the time of harvesting.

    • Variability in sample preparation steps.

    • Incomplete protein digestion.

  • Solutions:

    • Ensure accurate cell counting and consistent seeding densities.

    • Standardize all sample preparation protocols.

    • Optimize digestion conditions (enzyme-to-protein ratio, incubation time).

    • Use an internal standard to normalize for sample handling and instrument variability.

Conclusion

Metabolic labeling with this compound is a versatile tool for investigating a wide range of cellular processes. By carefully designing experiments and following robust protocols, researchers can obtain high-quality quantitative data to advance their understanding of cellular metabolism in health and disease. These insights are invaluable for identifying novel drug targets and developing new therapeutic strategies.

References

Unlocking Biomolecular Insights: Applications of DL-Serine-¹⁵N in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Advanced biomolecular studies using Nuclear Magnetic Resonance (NMR) spectroscopy are set to benefit from the versatile applications of DL-Serine-¹⁵N. As a critical tool for researchers, scientists, and drug development professionals, isotopic labeling with ¹⁵N-enriched serine provides high-resolution insights into protein structure, dynamics, and function. This application note details the utility of DL-Serine-¹⁵N, outlines experimental protocols, and presents quantitative data to guide its effective use in biomolecular NMR.

Introduction to DL-Serine-¹⁵N Labeling

Isotopic labeling is a cornerstone of modern biomolecular NMR, enabling the study of large and complex proteins. DL-Serine-¹⁵N serves as a valuable precursor for introducing a specific NMR-active nucleus into the protein backbone and sidechains. While cellular machinery exclusively incorporates the L-isomer of serine into the nascent polypeptide chain, the use of a racemic mixture (DL-Serine) is often a cost-effective approach for selective labeling. The ¹⁵N nucleus, with its spin of 1/2, allows for a range of NMR experiments that are crucial for resonance assignment, and the characterization of molecular interactions and conformational changes.

Key Applications in Biomolecular NMR

The incorporation of ¹⁵N-serine into proteins opens the door to a multitude of NMR-based investigations:

  • Protein Structure and Dynamics: ¹⁵N-HSQC (Heteronuclear Single Quantum Coherence) spectroscopy is a primary technique that provides a unique signal for each backbone amide and certain sidechain amides. By selectively labeling serine residues, researchers can simplify crowded spectra of large proteins, facilitating the assignment of signals and the study of local conformational changes and dynamics at and around serine residues.

  • Studying Post-Translational Modifications (PTMs): Serine phosphorylation is a ubiquitous post-translational modification that plays a central role in cellular signaling. NMR is exquisitely sensitive to the changes in the chemical environment upon phosphorylation. The addition of a phosphate group to a ¹⁵N-labeled serine residue results in significant chemical shift perturbations in the ¹H-¹⁵N HSQC spectrum, allowing for the unambiguous identification of phosphorylation sites and the characterization of the structural and dynamic consequences of this modification.

  • Metabolic Labeling and Isotope Scrambling: When ¹⁵N-serine is supplied in the growth medium, it is not only directly incorporated into serine positions but can also be metabolically converted to other amino acids, most notably glycine. This "scrambling" of the isotope label can be both a challenge and an opportunity. While it can complicate spectra, it also provides a window into cellular metabolism. The extent of conversion from serine to glycine can be quantified, offering insights into the metabolic state of the expression host.

Quantitative Data Summary

The efficiency of ¹⁵N-serine incorporation and the degree of metabolic scrambling are critical parameters in designing and interpreting NMR experiments. The following tables summarize typical quantitative data obtained from selective labeling experiments.

Table 1: ¹⁵N-Serine Labeling Efficiency and Metabolic Scrambling

Expression SystemLabeled Amino AcidTypical Incorporation Efficiency at Serine ResiduesExtent of ¹⁵N Scrambling to GlycineReference
E. coliL-Serine-¹⁵N> 90%10-30%[1]
Mammalian (HEK293)L-Serine-¹⁵N50-80%High, interconvertible with Glycine[2]

Table 2: Typical ¹H-¹⁵N HSQC Chemical Shift Perturbations upon Serine Phosphorylation

NucleusUnphosphorylated Serine (ppm)Phosphorylated Serine (ppm)Chemical Shift Change (Δδ ppm)Reference
¹H (Amide)~8.3~8.6+0.3[3]
¹⁵N (Amide)~115~118+3.0[4]

Note: Actual chemical shifts can vary depending on the local protein environment and solution conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful application of DL-Serine-¹⁵N labeling. Below are generalized protocols for protein expression in E. coli and mammalian cells.

Protocol 1: Selective ¹⁵N-L-Serine Labeling in E. coli

Objective: To express a protein with ¹⁵N-labeled serine residues in an E. coli expression system.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • M9 minimal medium components.

  • ¹⁵N-L-Serine (or DL-Serine-¹⁵N).

  • Complete set of unlabeled amino acids (except serine).

  • Glucose (or other carbon source).

  • Appropriate antibiotics.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

Procedure:

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Pre-culture in Minimal Medium: The next day, inoculate 100 mL of M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source with the overnight culture. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8. This step helps to adapt the cells to minimal media and deplete intracellular pools of unlabeled amino acids.

  • Main Culture and Labeling:

    • Prepare 1 L of M9 minimal medium. Do not add any nitrogen source initially.

    • Add all unlabeled amino acids (except serine) to a final concentration of 50-100 mg/L.

    • Add ¹⁵N-L-Serine (or DL-Serine-¹⁵N) to a final concentration of 100-200 mg/L.

    • Add glucose to a final concentration of 2-4 g/L and other necessary salts and vitamins.

    • Inoculate with the pre-culture.

    • Grow the culture at the optimal temperature for protein expression (e.g., 18-30°C) until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Harvesting: Continue to grow the culture for the desired expression time (typically 4-16 hours). Harvest the cells by centrifugation.

  • Protein Purification: Purify the ¹⁵N-serine labeled protein using standard chromatography techniques.

Protocol 2: Selective ¹⁵N-L-Serine Labeling in Mammalian Cells (HEK293)

Objective: To express a secreted or intracellular protein with ¹⁵N-labeled serine residues in a mammalian cell line.

Materials:

  • HEK293 cells adapted to suspension culture.

  • Custom amino acid-free cell culture medium (e.g., Freestyle 293 Expression Medium, custom formulation).

  • ¹⁵N-L-Serine (or DL-Serine-¹⁵N).

  • Complete set of unlabeled amino acids (except serine).

  • Fetal Bovine Serum (dialyzed, if necessary to reduce unlabeled amino acids).

  • Transfection reagent and plasmid DNA.

Procedure:

  • Cell Culture Preparation: Culture HEK293 cells in their standard growth medium to the desired density for transfection.

  • Preparation of Labeling Medium:

    • Prepare the custom amino acid-free medium.

    • Supplement the medium with all required unlabeled amino acids (except serine) at their recommended concentrations.

    • Add ¹⁵N-L-Serine (or DL-Serine-¹⁵N) to the desired final concentration (e.g., 100 mg/L).[2]

    • Add other necessary components like glucose and glutamine.

  • Transfection and Labeling:

    • On the day of transfection, pellet the cells and resuspend them in the prepared ¹⁵N-serine labeling medium.

    • Transfect the cells with the plasmid DNA encoding the protein of interest using a suitable transfection reagent.

  • Expression and Harvesting:

    • Culture the transfected cells for the desired expression period (typically 2-5 days).

    • If the protein is secreted, harvest the conditioned medium. If the protein is intracellular, harvest the cells.

  • Protein Purification: Purify the ¹⁵N-serine labeled protein from the conditioned medium or cell lysate using appropriate purification methods.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide clear visual representations of the experimental processes and biological pathways relevant to DL-Serine-¹⁵N applications.

Experimental_Workflow_Ecoli cluster_prep Preparation cluster_labeling Labeling and Expression cluster_downstream Downstream Processing start Starter Culture (LB) preculture Pre-culture (M9 + 15NH4Cl) start->preculture main_culture Main Culture (M9 + 15N-Serine + other unlabeled AAs) preculture->main_culture induction Induction (IPTG) main_culture->induction expression Protein Expression induction->expression harvest Cell Harvesting expression->harvest purification Protein Purification harvest->purification nmr NMR Spectroscopy purification->nmr

Caption: Workflow for selective ¹⁵N-serine labeling in E. coli.

Serine_Metabolism Glycolysis Glycolysis PGA 3-Phosphoglycerate Glycolysis->PGA Serine L-Serine-15N PGA->Serine Serine Biosynthesis Glycine Glycine-15N Serine->Glycine SHMT Protein Protein Incorporation Serine->Protein Glycine->Protein

Caption: Simplified metabolic pathway of ¹⁵N-serine.

MAPK_Signaling Signal External Signal MAPKKK MAPKKK Signal->MAPKKK Activates MAPKK MAPKK (Ser/Thr Kinase) MAPKKK->MAPKK Phosphorylates MAPK MAPK (Ser/Thr Kinase) MAPKK->MAPK Phosphorylates Substrate Substrate Protein (with 15N-Serine) MAPK->Substrate Phosphorylates Serine PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response

Caption: MAPK signaling cascade involving serine phosphorylation.

Conclusion

DL-Serine-¹⁵N is a powerful and versatile tool for biomolecular NMR spectroscopy. It enables detailed studies of protein structure, dynamics, post-translational modifications, and metabolism. The protocols and data presented in this application note provide a solid foundation for researchers to effectively utilize ¹⁵N-serine labeling in their NMR-based research, ultimately accelerating discoveries in life sciences and drug development.

References

Protein Structure Analysis Using ¹⁵N-Labeled Serine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling (SIL) has become an indispensable tool in modern biochemistry and drug development, providing profound insights into protein structure, dynamics, and function.[1] Among the various stable isotopes used, ¹⁵N holds a prominent position due to its utility in both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3] Specifically, the use of ¹⁵N-labeled serine offers a powerful approach to investigate critical biological processes. Serine residues are frequently involved in active sites, protein-protein interactions, and are primary targets for post-translational modifications (PTMs) like phosphorylation, a cornerstone of cellular signaling.[4][5]

These application notes provide detailed protocols and workflows for utilizing ¹⁵N-labeled serine in protein analysis, aimed at researchers in structural biology and drug discovery.

Application Note 1: NMR Spectroscopic Analysis of Serine-Labeled Proteins
Principle

Incorporating ¹⁵N-labeled serine into a protein allows researchers to selectively observe signals from these specific residues using heteronuclear NMR techniques, most commonly the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. Each serine's backbone amide group will produce a unique peak in the HSQC spectrum, acting as a sensitive probe of its local chemical environment. This residue-specific approach simplifies complex spectra, especially for large proteins, and is exceptionally powerful for studying localized events such as ligand binding or post-translational modifications at or near serine residues.

Key Applications
  • Studying Phosphorylation: Phosphorylation is a key PTM that regulates protein function. When a serine residue is phosphorylated, the local electronic environment changes, causing a significant and characteristic shift in the position of its corresponding peak in the ¹H-¹⁵N HSQC spectrum. This allows for unambiguous identification of phosphorylation events and can be used to study the structural and dynamic consequences of this modification. The amide protons of phosphoserine typically experience a notable downfield shift.

  • Mapping Binding Sites: By titrating an unlabeled ligand or binding partner into a solution of a ¹⁵N-serine labeled protein, researchers can monitor the chemical shift perturbations (CSPs) of the serine peaks. Serine residues at the binding interface will show significant peak shifts, enabling the precise mapping of interaction sites.

  • Probing Protein Dynamics: NMR relaxation experiments on ¹⁵N-labeled serine residues can provide information about the flexibility and motion of specific regions within a protein on a range of timescales.

Data Presentation: NMR Chemical Shift Perturbations

Phosphorylation induces significant changes in the ¹H and ¹⁵N chemical shifts of the modified serine residue. These shifts are a reliable indicator of the modification.

Table 1: Representative NMR Chemical Shifts for Serine vs. Phosphoserine in a Random Coil Peptide

Residue State¹H Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)
Serine (Ser)~8.35~115.8
Phosphoserine (pSer)~8.65 (downfield shift)~116.5

Note: Absolute chemical shift values can vary depending on the protein's structure and buffer conditions. The key indicator is the relative downfield shift of the amide proton upon phosphorylation.

Experimental Workflow: NMR Analysis

The general workflow for NMR analysis using residue-specific ¹⁵N-serine labeling is outlined below.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis gene Target Gene in Expression Vector transform Transformation into E. coli (e.g., BL21(DE3)) gene->transform expression Protein Expression in Minimal Medium + ¹⁵N-Serine transform->expression purification Protein Purification (e.g., Affinity & Size Exclusion Chromatography) expression->purification nmr_sample Prepare NMR Sample (~0.5-1 mM Protein, 90% H₂O/10% D₂O) purification->nmr_sample acquisition ¹H-¹⁵N HSQC Data Acquisition nmr_sample->acquisition processing Data Processing & Analysis acquisition->processing interpretation Structural & Functional Interpretation processing->interpretation

Experimental workflow for NMR analysis using ¹⁵N-serine labeling.
Protocol 1: Residue-Specific ¹⁵N-Serine Labeling in E. coli for NMR Studies

This protocol is adapted for expressing a protein in E. coli with ¹⁵N incorporated specifically at serine residues. This method relies on using a minimal medium where ¹⁵N-serine is the sole source of this amino acid, while other unlabeled amino acids are provided to suppress metabolic scrambling.

1. Media and Reagents Preparation:

  • M9 Salts (10x Stock): Na₂HPO₄ (64 g/L), KH₂PO₄ (30 g/L), NaCl (5 g/L). Autoclave.

  • ¹⁵N-Serine Stock: Prepare a 100x stock solution (e.g., 20 mg/mL) of ¹⁵N-L-Serine in sterile water and filter-sterilize.

  • Unlabeled Amino Acid Mix (100x): Prepare a stock solution containing all other 19 L-amino acids (e.g., 10 mg/mL each) except serine. Dissolve in sterile water (some may require mild heating or pH adjustment) and filter-sterilize.

  • Other Components (Sterile): 1 M MgSO₄, 1 M CaCl₂, 20% (w/v) Glucose, Vitamin solution (e.g., Biotin, Thiamin), Trace Elements solution.

2. Protein Expression:

  • Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

  • Inoculate a single colony into 5-10 mL of rich medium (e.g., LB) with the appropriate antibiotic and grow overnight at 37°C.

  • The next day, use the overnight culture to inoculate 1 L of M9 minimal medium (containing 1x M9 salts, 2 mM MgSO₄, 0.1 mM CaCl₂, 0.4% glucose, vitamins, trace elements, and antibiotic). Grow at 37°C until the OD₆₀₀ reaches ~0.5.

  • Pellet the cells by centrifugation (e.g., 5000 x g, 15 min, 4°C).

  • Gently wash the cell pellet with 1x M9 salts to remove any residual rich media.

  • Resuspend the cells in 1 L of fresh M9 minimal medium.

  • Add the ¹⁵N-L-Serine stock solution (to a final concentration of ~200 mg/L) and the unlabeled amino acid mix (1x final concentration).

  • Allow the culture to adapt for 30-60 minutes at the desired induction temperature.

  • Induce protein expression with IPTG (e.g., 0.5-1 mM final concentration).

  • Continue to culture for the optimal expression time (typically 4-16 hours) at the appropriate temperature (e.g., 18-30°C).

  • Harvest the cells by centrifugation.

3. Protein Purification and NMR Sample Preparation:

  • Purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity, ion exchange, size exclusion).

  • Dialyze or buffer exchange the purified protein into the final NMR buffer (e.g., 25 mM Phosphate, 50 mM NaCl, pH 6.5).

  • Concentrate the protein to 0.5-1 mM.

  • Add 5-10% D₂O for the NMR lock signal.

  • Transfer ~500-600 µL of the final sample into a high-quality NMR tube.

Application Note 2: Mass Spectrometry-Based Quantitative Proteomics
Principle

In mass spectrometry, ¹⁵N-labeling is used to create "heavy" versions of proteins or peptides that can be distinguished from their natural abundance ("light") counterparts by their mass-to-charge (m/z) ratio. When ¹⁵N-serine is used for metabolic labeling, every serine residue in the newly synthesized proteins will incorporate a ¹⁵N atom instead of a ¹⁴N atom, resulting in a predictable mass increase. By mixing labeled ("heavy") and unlabeled ("light") cell populations, researchers can accurately quantify changes in protein abundance or turnover rates. The ratio of the peak intensities of the heavy and light peptide pairs in the mass spectrum corresponds to their relative abundance in the original samples.

Key Applications
  • Quantitative Proteomics (SILAC-like): Similar to Stable Isotope Labeling by Amino acids in Cell culture (SILAC), ¹⁵N-serine can be used to compare the proteomes of cells grown under two different conditions (e.g., drug-treated vs. control). One cell population is grown in "heavy" ¹⁵N-serine media and the other in "light" ¹⁴N-serine media.

  • Protein Turnover Studies: By switching cells from "light" to "heavy" media (a pulse-chase experiment), the rate of incorporation of ¹⁵N-serine can be measured over time, providing a direct measure of protein synthesis and degradation rates.

  • Improved Peptide Identification: The predictable mass shift between ¹⁵N-labeled and unlabeled peptides provides an additional constraint that can significantly improve the confidence of peptide and protein identification in complex samples.

Data Presentation: Theoretical Mass Shifts

Each nitrogen atom in a serine residue (one in the backbone amide, one in the side chain is not present) contributes to the mass shift upon ¹⁵N labeling. The mass difference between ¹⁵N (15.0001 Da) and ¹⁴N (14.0031 Da) is approximately 0.997 Da.

Table 2: Theoretical Monoisotopic Mass Shift for a Peptide Containing ¹⁵N-Serine

Peptide SequenceNumber of Serine ResiduesNumber of Nitrogen AtomsMonoisotopic Mass (Unlabeled)Monoisotopic Mass (¹⁵N-Serine Labeled)Mass Shift (Da)
GS K15276.1441277.1411+0.997
FS PS WR312741.3652744.3562+2.991
VVLTAS HD210847.4456849.4406+1.994

Note: The total mass shift for a peptide depends on the total number of nitrogen atoms within that peptide, not just those in serine, if uniform labeling is used. For serine-specific labeling, the shift is calculated based only on the number of labeled serine residues.

Experimental Workflow: Quantitative Proteomics

The workflow for a comparative proteomics experiment using ¹⁵N-serine metabolic labeling is shown below.

MS_Workflow cluster_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis MS Analysis light Condition A: Grow cells in 'Light' medium (¹⁴N-Serine) mix Combine Cell Lysates (1:1 ratio) light->mix heavy Condition B: Grow cells in 'Heavy' medium (¹⁵N-Serine) heavy->mix digest Protein Digestion (e.g., Trypsin) mix->digest fractionate Peptide Fractionation (Optional, e.g., HPLC) digest->fractionate lcms LC-MS/MS Analysis fractionate->lcms quant Data Analysis: Identify Peptide Pairs, Calculate Heavy/Light Ratios lcms->quant

Workflow for quantitative proteomics using ¹⁵N-serine metabolic labeling.
Protocol 2: Metabolic Labeling with ¹⁵N-Serine in Mammalian Cells for MS

This protocol describes the labeling of adherent mammalian cells for a quantitative proteomics experiment.

1. Media Preparation:

  • Custom "Light" Medium: Prepare DMEM or MEM medium lacking L-serine. Supplement this basal medium with 10% dialyzed Fetal Bovine Serum (dFBS) (to minimize unlabeled amino acids), penicillin/streptomycin, and a standard concentration of ¹⁴N-L-serine.

  • Custom "Heavy" Medium: Prepare the same serine-free basal medium, but supplement it with ¹⁵N-L-Serine instead of the unlabeled version. Ensure all other supplements (dFBS, antibiotics) are identical.

2. Cell Culture and Labeling:

  • Culture the mammalian cell line of choice in standard complete medium until ready for the experiment.

  • Split the cells into two populations.

  • To adapt the cells, wash them with PBS and switch them to the custom "Light" and "Heavy" media, respectively.

  • Culture the cells for at least 5-6 cell divisions to ensure near-complete incorporation of the labeled serine in the "Heavy" population. Monitor incorporation efficiency via MS if possible.

  • Once labeling is complete, apply the experimental conditions (e.g., drug treatment to one population, vehicle control to the other).

3. Sample Preparation and Analysis:

  • Harvest the cells from both "Light" and "Heavy" populations. Count the cells accurately to ensure a precise 1:1 mix.

  • Combine the "Light" and "Heavy" cell pellets in a 1:1 ratio.

  • Lyse the combined cells using a suitable lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

  • Quantify the total protein concentration of the combined lysate.

  • Perform in-solution or in-gel digestion of the proteins using trypsin.

  • Analyze the resulting peptide mixture by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the intensity ratios of the "Heavy" vs. "Light" peptide pairs to determine relative protein abundance.

Application Note 3: Elucidating Serine-Mediated Signaling Pathways
Studying Kinase and Phosphatase Activity

¹⁵N-labeling of serine provides a powerful tool to study the dynamics of signaling pathways. By monitoring the phosphorylation status of specific serine residues via NMR, researchers can directly observe the activity of protein kinases and phosphatases. For example, one can add a specific kinase to a ¹⁵N-serine labeled substrate protein and watch the disappearance of the serine peak and the appearance of the phosphoserine peak in real-time using ¹H-¹⁵N HSQC spectra. This enables the study of enzyme kinetics, substrate specificity, and the effect of inhibitors, which is critical for drug development.

Diagram: Serine Phosphorylation Signaling Pathway

The following diagram illustrates a generic signaling cascade involving the reversible phosphorylation of a serine residue on a substrate protein.

Signaling_Pathway Generic Serine Phosphorylation Cascade cluster_cycle Phosphorylation Cycle signal External Signal (e.g., Growth Factor) receptor Receptor Activation signal->receptor kinase Protein Kinase receptor->kinase Activates substrate_unphos Substrate Protein (Ser-OH) substrate_phos Substrate Protein (pSer-O-PO₃²⁻) substrate_unphos->substrate_phos Phosphorylation (ATP → ADP) substrate_phos->substrate_unphos Dephosphorylation (H₂O → Pi) response Cellular Response (e.g., Gene Expression, Enzyme Activation) substrate_phos->response Triggers phosphatase Protein Phosphatase

A generic signaling pathway showing reversible serine phosphorylation.
Conclusion

The selective incorporation of ¹⁵N-labeled serine is a versatile and powerful strategy for protein structure analysis. In NMR, it simplifies spectra and provides a direct window into the local environment of serine residues, making it ideal for studying phosphorylation and ligand binding. In mass spectrometry, it enables highly accurate protein quantification and turnover analysis. These methods are central to understanding the molecular mechanisms underlying protein function and are invaluable tools for academic research and the development of novel therapeutics.

References

Application Note: Metabolic Flux Analysis (MFA) using DL-Serine-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] By introducing isotopically labeled substrates, such as ¹³C-glucose or ¹⁵N-glutamine, researchers can trace the path of atoms through metabolic networks. This provides a detailed snapshot of cellular physiology that is not achievable with other methods like transcriptomics or proteomics, which measure potential rather than actual metabolic activity.[2] While ¹³C-based tracers are common for mapping carbon metabolism, ¹⁵N-labeled compounds are essential for elucidating the intricate pathways of nitrogen metabolism, which are central to the synthesis of amino acids, nucleotides, and other essential biomolecules.[3][4]

Serine is a critical non-essential amino acid that serves as a major source of one-carbon units for the folate cycle, which is vital for nucleotide synthesis, methylation reactions, and maintaining redox balance.[5] In many cancer cells, the serine, glycine, one-carbon (SGOC) network is reprogrammed to support rapid proliferation. Using DL-Serine-¹⁵N as a tracer allows for the direct investigation of serine uptake and its downstream metabolic fates, providing quantitative insights into nitrogen flow through these critical pathways.

This application note provides a detailed experimental design and protocol for conducting MFA studies using DL-Serine-¹⁵N in cultured mammalian cells. It covers cell culture, isotope labeling, sample extraction, mass spectrometry analysis, and data interpretation.

Experimental Design Considerations

Tracer Selection: DL-Serine-¹⁵N

The choice of tracer is fundamental to a successful MFA experiment.

  • ¹⁵N Labeling: Tracks the nitrogen atom from serine as it is incorporated into other molecules. This is distinct from ¹³C-serine tracers which would track the carbon backbone.

  • DL-Serine vs. L-Serine: Most biological pathways utilize the L-enantiomer of serine. L-serine is a precursor for synthesizing nucleotides, antioxidants, and other amino acids like glycine. The D-enantiomer (D-serine) has specific roles, particularly as a neuromodulator in the central nervous system. In most non-neuronal cancer cell lines, the metabolic activity of D-serine is significantly lower than L-serine. Therefore, when using a racemic mixture (DL-Serine), it is crucial to consider that the observed labeling patterns will predominantly reflect the metabolism of L-Serine-¹⁵N. The experimental design must account for the fact that only approximately half of the tracer may be metabolically active.

Isotopic Steady State

For standard MFA, it is crucial that the cells reach both a metabolic and isotopic steady state.

  • Metabolic Steady State: Achieved when cell growth is exponential and nutrient consumption/secretion rates are constant. This is typically observed during the log phase of cell growth.

  • Isotopic Steady State: Reached when the isotopic enrichment of intracellular metabolites becomes constant over time. The time required to reach this state depends on the pool sizes of the metabolites and the fluxes through the pathways. It is essential to determine this empirically by performing a time-course experiment (e.g., harvesting cells at 0, 2, 4, 8, 16, and 24 hours post-labeling).

Visualized Experimental Workflow & Metabolic Pathway

MFA Experimental Workflow

The overall workflow for a DL-Serine-¹⁵N MFA experiment involves several key stages, from cell culture to data analysis.

MFA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture 1. Cell Culture (Log Phase Growth) media 2. Media Switch (to DL-Serine-¹⁵N media) culture->media Prepare labeled media labeling 3. Isotope Labeling (Time Course to Steady State) media->labeling Incubate cells quench 4. Quenching & Extraction (e.g., Cold Methanol) labeling->quench Harvest cells lcms 5. LC-MS Analysis (Quantify Mass Isotopomers) quench->lcms Analyze extracts data 6. Data Processing (MID Calculation) lcms->data Process raw data flux 7. Flux Calculation (Computational Modeling) data->flux Infer reaction rates

Caption: Overview of the Metabolic Flux Analysis (MFA) experimental workflow.

Metabolic Fates of Serine-¹⁵N

The ¹⁵N atom from serine is transferred to several key downstream metabolites. This diagram illustrates the primary pathways involved.

Serine_Metabolism Serine Serine-¹⁵N Glycine Glycine-¹⁵N Serine->Glycine SHMT1/2 OneCarbon One-Carbon Pool (5,10-methylene-THF) Serine->OneCarbon C1 unit Cysteine Cysteine (Carbon from Serine, not N) Serine->Cysteine Carbon skeleton Purines Purines (ATP, GTP) (incorporates ¹⁵N from Glycine) Glycine->Purines GAR, AIR synthetases Glutathione Glutathione-¹⁵N (incorporates ¹⁵N from Glycine) Glycine->Glutathione GSH synthetase Pyrimidines Pyrimidines (dTTP) (Carbon from Serine, not N) OneCarbon->Pyrimidines Methyl group

Caption: Key metabolic fates of the nitrogen atom from Serine-¹⁵N.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol is adapted for anchorage-dependent mammalian cells (e.g., MCF7, HCT-116) grown in 6-well plates.

Materials:

  • DMEM media deficient in serine and glycine.

  • Dialyzed Fetal Bovine Serum (dFBS).

  • Unlabeled L-Serine and L-Glycine.

  • DL-Serine-¹⁵N (≥98% purity, ≥98% isotopic enrichment).

  • Phosphate-Buffered Saline (PBS), 37°C.

  • 6-well tissue culture plates.

Procedure:

  • Prepare Labeling Media: Prepare DMEM supplemented with 10% dFBS and all necessary amino acids except serine and glycine. Just before the experiment, create two media types:

    • Unlabeled Control Medium: Add unlabeled L-Serine and L-Glycine to physiological concentrations (e.g., 0.4 mM Ser, 0.4 mM Gly).

    • ¹⁵N-Labeling Medium: Add DL-Serine-¹⁵N to the desired concentration (e.g., 0.4 mM) and unlabeled L-Glycine. Note: Using 0.4 mM DL-Serine-¹⁵N provides ~0.2 mM of the active L-isomer.

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they will be in the mid-logarithmic growth phase (~60-70% confluency) at the time of labeling. Culture in standard complete media.

  • Media Switch: When cells reach the target confluency, aspirate the standard medium.

  • Wash: Gently wash the cells once with 2 mL of pre-warmed 37°C PBS to remove residual media.

  • Labeling: Add 2 mL of the pre-warmed ¹⁵N-Labeling Medium to each well. Add Unlabeled Control Medium to control wells.

  • Incubation: Return plates to the incubator (37°C, 5% CO₂) for the desired time period, as determined by your time-course experiment to reach isotopic steady state.

Protocol 2: Metabolite Extraction

This protocol uses a cold methanol-based method to rapidly quench metabolism and extract polar metabolites.

Materials:

  • Ice-cold 80% Methanol (HPLC grade) in water.

  • Liquid Nitrogen or Dry Ice/Ethanol Slurry.

  • Cell Scraper.

  • Microcentrifuge tubes (1.5 mL).

  • Centrifuge capable of 16,000 x g at 4°C.

Procedure:

  • Quenching: At the end of the labeling period, remove the plate from the incubator and immediately place it on a bed of dry ice or in a dry ice/ethanol slurry to rapidly quench metabolic activity.

  • Aspirate Media: Quickly aspirate the labeling medium.

  • Optional Snap Freeze: Add a small amount of liquid nitrogen directly to the cell monolayer to snap freeze the cells. This is the most effective way to halt metabolism instantly.

  • Extraction: Before all liquid nitrogen has evaporated, add 1 mL of ice-cold 80% methanol to each well. Place the plate on ice.

  • Scraping: Use a cell scraper to scrape the cells from the bottom of the well into the methanol solution. Pipette the cell lysate up and down several times to ensure a homogenous suspension.

  • Collection: Transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at 16,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube. Be careful not to disturb the pellet.

  • Storage: Store the metabolite extracts at -80°C until analysis. For LC-MS analysis, samples are typically dried down using a speed vacuum (without heat) and reconstituted in a suitable solvent.

Protocol 3: LC-MS Analysis

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with a liquid chromatography system (e.g., UHPLC) is recommended for accurate mass detection and separation of isomers.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar metabolites like amino acids and nucleotides.

General Parameters:

  • Ionization Mode: Run in both positive and negative ion modes to cover a broader range of metabolites.

  • Scan Mode: Full scan mode with a high resolution (e.g., >70,000) is used to acquire mass spectra.

  • Data Analysis: The raw data files are processed to identify peaks, determine accurate masses, and calculate the Mass Isotopomer Distribution (MID) for serine and its downstream metabolites. The MID is the relative abundance of each isotopologue (M+0, M+1, M+2, etc.) of a metabolite. Natural isotope abundance must be corrected for.

Data Presentation and Interpretation

The primary quantitative output from the LC-MS analysis is the Mass Isotopomer Distribution (MID) for key metabolites. This data is used to calculate the fractional contribution of the tracer to each metabolite pool and ultimately to constrain fluxes in a metabolic model.

Representative Quantitative Data

The following table shows hypothetical MID data for key metabolites after labeling cells to isotopic steady state with 0.4 mM DL-Serine-¹⁵N. M+0 represents the unlabeled metabolite, while M+1 represents the metabolite containing one ¹⁵N atom.

MetaboliteMass IsotopologueUnlabeled Control (%)DL-Serine-¹⁵N Labeled (%)¹⁵N Enrichment (%)
Serine M+0100.015.085.0
M+10.085.0
Glycine M+0100.035.065.0
M+10.065.0
ATP M+0100.090.010.0
M+10.010.0
Glutathione M+0100.078.022.0
M+10.022.0

Note: Data is for illustrative purposes. Actual enrichment will depend on cell type, media conditions, and metabolic state.

Flux Interpretation
  • High ¹⁵N Enrichment in Serine: Indicates efficient uptake of the tracer from the medium.

  • High ¹⁵N Enrichment in Glycine: Demonstrates significant flux through the serine hydroxymethyltransferase (SHMT) reaction, a key entry point into one-carbon metabolism.

  • ¹⁵N Enrichment in ATP: Since the entire glycine molecule (including its ¹⁵N) is used in de novo purine synthesis, ¹⁵N-labeled ATP indicates active purine synthesis fed by the serine-to-glycine pathway.

  • ¹⁵N Enrichment in Glutathione: Glutathione is a tripeptide (glutamate-cysteine-glycine). The presence of ¹⁵N enrichment confirms the incorporation of newly synthesized ¹⁵N-glycine into the glutathione pool, providing a measure of antioxidant synthesis.

By inputting these MIDs and other measured rates (e.g., cell growth, nutrient uptake/secretion) into a computational metabolic model, specific reaction fluxes can be calculated, providing a quantitative map of nitrogen metabolism.

References

Application Notes and Protocols for the Use of DL-Serine-¹⁵N as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Serine is a non-essential amino acid that plays a critical role in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and as a primary source of one-carbon units for methylation reactions.[1][2][3] Accurate quantification of serine in biological matrices is crucial for researchers in various fields, including metabolic disease, neuroscience, and oncology. The use of a stable isotope-labeled internal standard, such as DL-Serine-¹⁵N, is the gold standard for quantitative analysis by mass spectrometry. This internal standard mimics the chemical and physical properties of the endogenous analyte, allowing for correction of variability introduced during sample preparation and analysis, thereby ensuring high accuracy and precision.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of DL-Serine-¹⁵N as an internal standard for the accurate quantification of serine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The general workflow for the quantification of serine using DL-Serine-¹⁵N as an internal standard involves several key steps, from sample preparation to data analysis. A schematic of this workflow is presented below.

Experimental Workflow for Serine Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with DL-Serine-¹⁵N Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Supernatant Extraction Precipitate->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: General experimental workflow for the quantification of serine.

Detailed Experimental Protocols

Sample Preparation (Human Plasma)

This protocol describes the extraction of serine from human plasma using protein precipitation.

Materials:

  • Human plasma samples

  • DL-Serine-¹⁵N internal standard (IS) stock solution (1 mg/mL in water)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Thaw frozen plasma samples on ice.

  • Prepare a working solution of DL-Serine-¹⁵N by diluting the stock solution in water.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Spike the sample with 10 µL of the DL-Serine-¹⁵N working solution to a final concentration of 50 ng/mL.

  • For the calibration curve and quality control (QC) samples, spike with the appropriate concentrations of unlabeled DL-Serine.

  • Add 150 µL of ice-cold ACN containing 0.1% FA to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Representative):

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B to 50% B over 5 minutes, then wash and re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

MS/MS Conditions (Representative): The following parameters are based on the molecular weight of Serine (105.09 g/mol ) and DL-Serine-¹⁵N (106.09 g/mol ).

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z (Serine) 106.1
Product Ion (Q3) m/z (Serine) 60.1
Precursor Ion (Q1) m/z (DL-Serine-¹⁵N) 107.1
Product Ion (Q3) m/z (DL-Serine-¹⁵N) 61.1
Collision Energy Optimized for the specific instrument and transitions
Dwell Time 100 ms

Data Presentation: Method Validation

The following tables present representative quantitative data for the validation of a serine quantification method using a stable isotope-labeled internal standard.

Table 1: Calibration Curve for Serine in Human Plasma

Concentration (ng/mL) Peak Area Ratio (Analyte/IS) Accuracy (%)
10 0.012 102.5
25 0.031 98.8
50 0.062 101.2
100 0.125 99.5
250 0.310 100.8
500 0.628 99.1
1000 1.245 101.7

| | 0.9995 | |

Table 2: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%CV, n=6) Inter-day Precision (%CV, n=18) Accuracy (%)
LLOQ 10 8.5 10.2 105.1
Low 30 6.2 7.8 98.9
Medium 300 4.5 5.9 102.3

| High | 800 | 3.1 | 4.7 | 99.8 |

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low 30 88.5 92.3

| High | 800 | 91.2 | 95.1 |

Serine Metabolism and Signaling Pathway

Serine is a central node in metabolism, linking glycolysis to various biosynthetic pathways through the one-carbon metabolism cycle. The diagram below illustrates the key pathways of serine synthesis and its subsequent metabolic fate.

Serine Metabolism Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_one_carbon One-Carbon Metabolism Glucose Glucose G3P 3-Phosphoglycerate Glucose->G3P PHGDH PHGDH G3P->PHGDH P_Pyruvate 3-Phosphohydroxypyruvate PHGDH->P_Pyruvate PSAT1 PSAT1 P_Serine Phosphoserine PSAT1->P_Serine PSPH PSPH Serine Serine PSPH->Serine P_Pyruvate->PSAT1 P_Serine->PSPH SHMT SHMT Serine->SHMT Methylene_THF 5,10-Methylene-THF SHMT->Methylene_THF Glycine Glycine Glycine->SHMT THF THF THF->SHMT Nucleotide Synthesis Nucleotide Synthesis Methylene_THF->Nucleotide Synthesis Redox Balance Redox Balance Methylene_THF->Redox Balance Methylation Reactions Methylation Reactions Methylene_THF->Methylation Reactions

Caption: Serine biosynthesis and its role in one-carbon metabolism.

Conclusion

The use of DL-Serine-¹⁵N as an internal standard provides a robust and reliable method for the quantification of serine in complex biological matrices. The protocols and data presented in these application notes offer a solid foundation for researchers to develop and validate their own assays for serine analysis. Accurate measurement of serine levels is essential for advancing our understanding of its role in health and disease, and for the development of novel therapeutic strategies.

References

Application Note: A Robust LC-MS/MS Method for the Quantification of DL-Serine and its 15N-Labeled Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine, a non-essential amino acid, exists in two enantiomeric forms: L-serine and D-serine. While L-serine is a fundamental component of proteins, D-serine has emerged as a critical neuromodulator, acting as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4] This role in glutamatergic neurotransmission implicates D-serine in various physiological and pathological processes, including synaptic plasticity, learning, memory, and neurological disorders such as schizophrenia and Alzheimer's disease.[3] Consequently, the accurate quantification of D- and L-serine in biological matrices is of paramount importance for advancing our understanding of these processes and for the development of novel therapeutics.

Stable isotope-labeled compounds are the gold standard for internal standards in quantitative mass spectrometry due to their similar physicochemical properties to the analyte, which allows for correction of matrix effects and variations during sample preparation and analysis. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of D-serine and L-serine in human plasma. The method employs a DL-Serine-¹⁵N labeled peptide as an internal standard to ensure high accuracy and precision. The protocol includes a straightforward protein precipitation step for sample preparation and chiral chromatography for the separation of the serine enantiomers.

Experimental Protocols

Materials and Reagents
  • D-Serine (≥98% purity)

  • L-Serine (≥99% purity)

  • DL-Serine-¹⁵N Labeled Peptide (e.g., Gly-¹⁵N-Ser, >99% isotopic purity) as internal standard (IS)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (sourced ethically)

Equipment
  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Chiral HPLC column (e.g., CROWNPAK CR-I(+) or equivalent)

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • Analytical balance

Sample Preparation
  • Thawing: Thaw frozen human plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the DL-Serine-¹⁵N labeled peptide internal standard solution (concentration to be optimized based on endogenous levels) to each plasma sample.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.3% trifluoroacetic acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • HPLC System: A standard HPLC system capable of binary gradients.

  • Column: Chiral Crown Ether Column (e.g., CROWNPAK CR-I(+), 150 x 3 mm, 5 µm).

  • Mobile Phase A: 0.3% Trifluoroacetic acid in water.

  • Mobile Phase B: 10% Acetonitrile with 0.3% Trifluoroacetic acid.

  • Gradient: Isocratic elution with 100% Mobile Phase B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 4°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The specific m/z transitions for the DL-Serine-¹⁵N labeled peptide will depend on the chosen peptide. For a hypothetical Gly-¹⁵N-Ser, the transition would be determined based on its precursor and product ions.

Data Presentation

The following tables present representative quantitative data for the validation of this method.

Table 1: Linearity of Calibration Curves

AnalyteCalibration Range (µg/mL)Correlation Coefficient (r²)
D-Serine0.01 - 10> 0.995
L-Serine0.1 - 100> 0.995

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
D-SerineLow0.03< 10< 1290 - 110
Medium1< 8< 1092 - 108
High8< 5< 895 - 105
L-SerineLow0.3< 10< 1290 - 110
Medium10< 8< 1092 - 108
High80< 5< 895 - 105

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
D-Serine> 85< 15
L-Serine> 85< 15

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Spike Spike with ¹⁵N-Labeled Internal Standard Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge1 Centrifugation (14,000 x g) Precipitate->Centrifuge1 Evaporate Evaporation (Nitrogen Stream) Centrifuge1->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Transfer Transfer to Autosampler Vial Centrifuge2->Transfer LC Chiral LC Separation Transfer->LC MS Tandem MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify

Caption: Experimental workflow for the quantification of DL-Serine.

nmda_signaling cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft NMDA_Receptor NMDA Receptor Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Opens Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Downstream Ca²⁺ Influx LTP Synaptic Plasticity (LTP) Downstream->LTP Glutamate Glutamate Glutamate->NMDA_Receptor Binds to GluN2 subunit D_Serine D-Serine D_Serine->NMDA_Receptor Binds as co-agonist to GluN1 subunit

Caption: D-Serine's role in NMDA receptor signaling.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of D-serine and L-serine in human plasma. The use of a ¹⁵N-labeled peptide as an internal standard ensures the accuracy and precision required for rigorous scientific investigation and clinical research. The straightforward sample preparation protocol is amenable to high-throughput analysis, making this method a valuable tool for researchers, scientists, and drug development professionals investigating the roles of serine enantiomers in health and disease. This method can be adapted and validated for other biological matrices as required.

References

Revolutionizing Proteome Dynamics: A Protocol for Measuring Protein Turnover with DL-Serine-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Introduction

The dynamic nature of the proteome, governed by the balanced processes of protein synthesis and degradation, is fundamental to cellular function, adaptation, and disease. Quantifying protein turnover rates provides invaluable insights into the regulation of cellular processes and the mechanism of action of therapeutic agents. Stable isotope labeling with amino acids coupled with mass spectrometry has become a cornerstone for these studies. This document provides a detailed protocol for measuring protein turnover rates using DL-Serine-¹⁵N, a versatile and informative metabolic label.

Serine is a non-essential amino acid central to cellular metabolism, contributing not only to protein synthesis but also to the biosynthesis of other amino acids, nucleotides, and lipids.[1][2][3][4][5] The use of DL-Serine-¹⁵N, a racemic mixture of D- and L-isomers with a labeled nitrogen atom, allows for the tracing of the L-isomer into newly synthesized proteins. Understanding the metabolic fate of both isomers is crucial for accurate interpretation of the results. L-serine is directly incorporated into the polypeptide chain, while D-serine plays a significant role in the central nervous system as a neuromodulator and is primarily degraded by D-amino acid oxidase. While only L-serine is incorporated into proteins, the presence of D-serine and the cell's own de novo synthesis of L-serine are important considerations in the experimental design and data analysis.

This application note is intended for researchers, scientists, and drug development professionals interested in quantitative proteomics and the study of proteome dynamics.

Principle of the Method

The core principle of this method involves the introduction of a "heavy" isotope of nitrogen (¹⁵N) into the cellular environment in the form of DL-Serine-¹⁵N. As new proteins are synthesized, they will incorporate this ¹⁵N-labeled L-serine. The rate of incorporation of ¹⁵N-L-serine into the proteome is a direct measure of the protein synthesis rate.

By tracking the ratio of "heavy" (¹⁵N-containing) to "light" (¹⁴N-containing) peptides over time using mass spectrometry, the turnover rate of individual proteins can be determined. This is achieved by collecting samples at different time points after the introduction of the labeled serine and analyzing the isotopic distribution of peptides derived from proteolytic digestion of the protein extracts.

The workflow involves several key stages:

  • Metabolic Labeling: Introduction of DL-Serine-¹⁵N to the biological system (cell culture or in vivo).

  • Sample Collection: Harvesting samples at various time points to capture the dynamics of label incorporation.

  • Protein Extraction and Digestion: Isolating the proteome and breaking it down into smaller peptides suitable for mass spectrometry analysis.

  • Mass Spectrometry Analysis: Separating and analyzing the peptides to determine the ratio of ¹⁵N-labeled to ¹⁴N-unlabeled forms.

  • Data Analysis: Calculating the fractional synthesis rate and, consequently, the turnover rate for each identified protein.

Experimental Protocols

I. In Vitro Labeling of Cultured Cells

This protocol is designed for adherent or suspension mammalian cell lines.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • DL-Serine-¹⁵N (≥98% isotopic purity)

  • Serine-free cell culture medium

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Trifluoroacetic acid (TFA)

  • C18 spin columns

Procedure:

  • Cell Culture Preparation:

    • Culture cells to approximately 70-80% confluency in their standard complete medium.

    • For suspension cells, ensure they are in the logarithmic growth phase.

  • Pre-labeling Wash and Starvation (Optional but Recommended):

    • Aspirate the standard medium and wash the cells twice with warm PBS.

    • To enhance the uptake of the labeled serine, incubate the cells in a serine-free medium for 1-2 hours prior to labeling.

  • Metabolic Labeling:

    • Prepare the labeling medium by supplementing serine-free medium with DL-Serine-¹⁵N at a final concentration of 0.2-0.5 mM (this may need to be optimized for your cell line). Ensure the medium is also supplemented with dFBS and other necessary components.

    • Remove the starvation medium and add the labeling medium to the cells.

  • Time-Course Sample Collection:

    • Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of ¹⁵N-serine. The time points should be chosen based on the expected turnover rates of the proteins of interest.

    • For each time point, wash the cells twice with ice-cold PBS and proceed immediately to protein extraction.

  • Protein Extraction:

    • Lyse the cell pellets in ice-cold lysis buffer supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Protein Digestion:

    • Take a standardized amount of protein (e.g., 50-100 µg) from each time point.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

    • Alkylate cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with TFA to a final pH of <3.

    • Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Resuspend the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the samples using a high-resolution mass spectrometer. The instrument should be operated in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to identify and quantify both the ¹⁴N and ¹⁵N-containing peptides.

II. In Vivo Labeling in Animal Models (e.g., Mouse)

This protocol provides a general guideline for in vivo labeling. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • Standard rodent chow

  • Custom diet containing DL-Serine-¹⁵N

  • Anesthesia

  • Tissue homogenization buffer

  • All reagents for protein extraction and digestion as listed in the in vitro protocol.

Procedure:

  • Animal Acclimation:

    • Acclimate the animals to the housing conditions and standard diet for at least one week.

  • Metabolic Labeling:

    • Switch the animals to a custom diet where a portion of the standard protein source is replaced with DL-Serine-¹⁵N. The amount of labeled serine in the diet will need to be optimized. A common approach for ¹⁵N labeling is to use a diet containing a ¹⁵N-labeled protein source, such as spirulina. For serine-specific labeling, a custom diet would be required.

  • Time-Course Tissue Collection:

    • At designated time points (e.g., 0, 1, 3, 7, 14 days), euthanize a cohort of animals according to approved protocols.

    • Immediately perfuse the animals with ice-cold PBS to remove blood from the tissues.

    • Harvest the tissues of interest (e.g., liver, brain, muscle) and snap-freeze them in liquid nitrogen. Store at -80°C until further processing.

  • Protein Extraction from Tissues:

    • Homogenize the frozen tissues in a suitable lysis buffer containing protease inhibitors.

    • Proceed with protein extraction, quantification, digestion, and desalting as described in the in vitro protocol (steps I.5 to I.8).

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide samples by LC-MS/MS as described in step I.9.

Data Analysis

The analysis of mass spectrometry data from ¹⁵N labeling experiments requires specialized software.

  • Peptide and Protein Identification:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS spectra. The search parameters should be set to account for the variable ¹⁵N labeling.

  • Quantification of Isotope Incorporation:

    • The software will calculate the ratio of the intensities of the "heavy" (¹⁵N) and "light" (¹⁴N) isotopic envelopes for each identified peptide.

    • The fractional synthesis rate (FSR) or the fraction of newly synthesized protein (f) at a given time (t) can be calculated using the following formula:

      • f = (I_heavy) / (I_heavy + I_light) where I_heavy and I_light are the intensities of the heavy and light peptide isoforms, respectively.

  • Calculation of Protein Turnover Rate:

    • The protein turnover rate (k) can be determined by fitting the time-course data of the fraction of newly synthesized protein (f) to a one-phase exponential association model:

      • f(t) = f_max * (1 - e^(-k*t)) where f_max is the maximum fraction of newly synthesized protein at steady state.

    • The protein half-life (t₁/₂) can then be calculated as:

      • t₁/₂ = ln(2) / k

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below is an illustrative example of how to present protein turnover data.

Table 1: Illustrative Protein Turnover Rates in Cultured HeLa Cells Labeled with DL-Serine-¹⁵N

Protein IDGene NameProtein Half-life (hours)Turnover Rate Constant (k) (h⁻¹)Number of Peptides Quantified
P04637TP534.50.1545
P60709ACTB48.20.01412
P02768ALB210.00.00325
Q13547HSP90AA135.70.01918
P10636GAPDH72.10.0109

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Data Acquisition and Analysis start Start with Cell Culture or Animal Model labeling Introduce DL-Serine-¹⁵N start->labeling timepoints Collect Samples at Multiple Time Points labeling->timepoints extraction Protein Extraction and Quantification timepoints->extraction digestion Reduction, Alkylation, and Trypsin Digestion extraction->digestion desalting Peptide Desalting (C18 Cleanup) digestion->desalting ms LC-MS/MS Analysis desalting->ms identification Peptide and Protein Identification ms->identification quantification Isotope Ratio Quantification identification->quantification turnover Calculate Protein Turnover Rates quantification->turnover end end turnover->end Final Results

Caption: Experimental workflow for measuring protein turnover rates using DL-Serine-¹⁵N.

Serine Metabolism and Label Incorporation

Serine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_synthesis De Novo Synthesis dl_serine DL-Serine-¹⁵N l_serine_pool Intracellular L-Serine Pool (¹⁴N + ¹⁵N) dl_serine->l_serine_pool L-isomer uptake d_serine D-Serine-¹⁵N dl_serine->d_serine D-isomer uptake glycolysis Glycolysis (3-Phosphoglycerate) phgdh PHGDH glycolysis->phgdh Multiple steps l_serine_denovo L-Serine-¹⁴N phgdh->l_serine_denovo l_serine_denovo->l_serine_pool Dilution of label serine_racemase Serine Racemase l_serine_pool->serine_racemase protein_synthesis Protein Synthesis (Ribosome) l_serine_pool->protein_synthesis dao D-Amino Acid Oxidase d_serine->dao serine_racemase->d_serine degradation_products Degradation Products dao->degradation_products labeled_protein ¹⁵N-Labeled Protein protein_synthesis->labeled_protein

Caption: Serine metabolism and the incorporation of ¹⁵N from DL-Serine-¹⁵N into proteins.

Considerations and Troubleshooting

  • Non-Essential Amino Acid: Because serine is a non-essential amino acid, cells can synthesize it de novo, which will dilute the ¹⁵N label from the externally supplied DL-Serine-¹⁵N. This can lead to an underestimation of the true protein synthesis rate if not accounted for. Measuring the enrichment of the precursor pool (the intracellular L-serine-¹⁵N concentration) is recommended for the most accurate calculations.

  • Racemic Mixture: The use of a DL-serine mixture means that only the L-isomer will be incorporated into proteins. The D-isomer will be metabolized by other pathways, such as degradation by D-amino acid oxidase. This should not directly affect the measurement of L-serine incorporation into proteins but is an important metabolic consideration.

  • Label Toxicity: While stable isotopes are generally considered non-toxic, it is good practice to monitor cell health and morphology during labeling experiments to ensure that the labeling process itself is not affecting cellular physiology.

  • Incomplete Labeling: In in vivo studies, achieving 100% labeling of the precursor pool is challenging. Compartmental modeling may be necessary to accurately determine protein turnover rates in different tissues.

  • Low Abundance Proteins: Detecting and quantifying the turnover of low abundance proteins can be difficult. Strategies to enrich for specific subcellular fractions or protein complexes may be necessary.

Conclusion

The use of DL-Serine-¹⁵N provides a powerful tool for the investigation of proteome dynamics. The detailed protocols and considerations outlined in this document offer a comprehensive guide for researchers to successfully design, execute, and interpret experiments to measure protein turnover rates. By carefully considering the metabolic complexities of serine, this method can yield valuable insights into the regulation of protein homeostasis in health and disease, and aid in the development of novel therapeutic strategies.

References

Application Notes and Protocols: In vivo Isotopic Labeling of Model Organisms with DL-Serine-15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine is a pivotal amino acid with multifaceted roles in cellular metabolism, functioning as a central building block for proteins and a precursor for a diverse array of essential biomolecules. Its metabolic pathways are deeply intertwined with cellular proliferation, redox homeostasis, and neurotransmission. L-serine contributes to the synthesis of proteins, phospholipids, and sphingolipids. It is also a primary source of one-carbon units for the folate and methionine cycles, which are crucial for nucleotide biosynthesis and methylation reactions. Furthermore, L-serine can be converted to D-serine, a key neuromodulator that acts as a co-agonist at NMDA receptors in the central nervous system.[1][2][3] Given these critical roles, tracing the metabolic fate of serine in vivo provides invaluable insights into both normal physiology and disease states, including cancer, neurodevelopmental disorders, and metabolic diseases.

This document provides detailed application notes and protocols for in vivo isotopic labeling of model organisms using DL-Serine-15N. The use of a racemic mixture allows for the simultaneous tracing of both L- and D-serine metabolic pathways. The stable isotope 15N is incorporated into downstream metabolites, enabling their detection and quantification by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This approach facilitates a dynamic and quantitative understanding of serine flux through various metabolic pathways under different physiological or pathological conditions.

Key Applications

  • Cancer Biology: Elucidating the enhanced serine uptake and utilization by tumor cells to support rapid growth and proliferation.[4] Tracing 15N from serine can quantify its contribution to nucleotide, amino acid, and lipid synthesis in cancer cells.

  • Neuroscience: Investigating the synthesis and metabolism of D-serine from L-serine in the brain and its role in synaptic plasticity and neurodevelopment.[1] This is critical for studying neurodegenerative and psychiatric disorders.

  • Metabolic Diseases: Studying the interplay between serine metabolism, glycolysis, and mitochondrial function in conditions like diabetes and non-alcoholic fatty liver disease.

  • Drug Development: Assessing the efficacy of therapeutic agents that target serine metabolic pathways by quantifying changes in metabolic fluxes.

Signaling and Metabolic Pathways

The 15N label from this compound can be traced through several key metabolic pathways. The following diagram illustrates the central role of serine and the potential fate of the 15N atom.

Serine_Metabolism L-Serine-15N L-Serine-15N D-Serine-15N D-Serine-15N L-Serine-15N->D-Serine-15N Serine Racemase Protein_Synthesis Protein Synthesis (15N-Serine incorporation) L-Serine-15N->Protein_Synthesis Glycine-15N Glycine-15N L-Serine-15N->Glycine-15N SHMT1/2 Phospholipids Phosphatidylserine-15N L-Serine-15N->Phospholipids Sphingolipids Sphingolipids-15N L-Serine-15N->Sphingolipids Cysteine_Synthesis Cysteine Synthesis (via Transsulfuration) L-Serine-15N->Cysteine_Synthesis Pyruvate Pyruvate L-Serine-15N->Pyruvate Serine Dehydratase NMDA_Receptor NMDA Receptor Modulation D-Serine-15N->NMDA_Receptor One_Carbon_Metabolism One-Carbon Metabolism (via Folate Cycle) Glycine-15N->One_Carbon_Metabolism Nucleotide_Synthesis Nucleotide Synthesis (Purines, Pyrimidines with 15N) One_Carbon_Metabolism->Nucleotide_Synthesis This compound This compound This compound->D-Serine-15N

Caption: Metabolic fate of 15N from DL-Serine.

Experimental Workflow

A typical in vivo labeling experiment with this compound involves several key stages, from tracer administration to data analysis. The following diagram outlines a generalized workflow.

Experimental_Workflow Tracer_Prep Tracer Preparation (this compound in sterile saline) Administration Tracer Administration (e.g., IP injection, oral gavage) Tracer_Prep->Administration Labeling_Period In Vivo Labeling Period (Time course: e.g., 15min to 24h) Administration->Labeling_Period Tissue_Harvest Tissue/Biofluid Collection (e.g., brain, liver, plasma) Labeling_Period->Tissue_Harvest Quenching Metabolism Quenching (e.g., flash freezing in liquid N2) Tissue_Harvest->Quenching Extraction Metabolite Extraction (e.g., with cold methanol/water) Quenching->Extraction Analysis Sample Analysis (LC-MS/MS or GC-MS) Extraction->Analysis Data_Processing Data Processing & Analysis (Peak integration, 15N enrichment calculation) Analysis->Data_Processing Interpretation Biological Interpretation Data_Processing->Interpretation

Caption: Generalized workflow for in vivo this compound labeling.

Protocols

The following protocols are generalized and should be optimized for the specific model organism and experimental goals.

Protocol 1: In Vivo Labeling in Mice via Intraperitoneal (IP) Injection

This protocol is suitable for acute labeling studies to trace the rapid incorporation of serine into various metabolic pathways.

Materials:

  • This compound (≥98% isotopic purity)

  • Sterile, pyrogen-free 0.9% saline

  • Model organisms (e.g., C57BL/6 mice, 8-12 weeks old)

  • Syringes and needles (e.g., 27-gauge)

  • Equipment for tissue harvesting and flash-freezing (liquid nitrogen)

  • Metabolite extraction solvents (e.g., HPLC-grade 80% methanol, -80°C)

Procedure:

  • Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Tracer Preparation: Prepare a stock solution of this compound in sterile 0.9% saline. A typical concentration is 20-40 mg/mL. Ensure complete dissolution.

  • Fasting (Optional): For studies focusing on endogenous metabolism, fast the animals for 4-6 hours prior to injection to reduce variability from dietary nutrient intake.

  • Tracer Administration: Inject the this compound solution via intraperitoneal injection. A common dosage is 200-400 mg/kg body weight.

  • Labeling Time Course: Euthanize animals at various time points post-injection (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to capture the dynamics of 15N incorporation.

  • Tissue Collection: Rapidly dissect the tissues of interest (e.g., liver, brain, tumor, plasma) and immediately flash-freeze them in liquid nitrogen to quench metabolic activity.

  • Sample Storage: Store frozen samples at -80°C until metabolite extraction.

Protocol 2: Chronic In Vivo Labeling in Rodents via Diet

This protocol is designed for studies requiring steady-state labeling of proteins and other macromolecules with slower turnover rates.

Materials:

  • Custom rodent diet with a defined amino acid composition.

  • This compound

  • Unlabeled DL-Serine (for control diet)

  • Diet formulation and pelleting equipment.

Procedure:

  • Diet Preparation: Formulate a custom diet where the standard serine is replaced with this compound. The control diet should contain an equivalent amount of unlabeled DL-Serine.

  • Animal Acclimation: House animals in metabolic cages to monitor food intake and overall health.

  • Labeling Period: Provide the 15N-enriched diet ad libitum for an extended period (e.g., 1-4 weeks) to allow for significant incorporation of the isotope into the proteome and metabolome.

  • Sample Collection: At the end of the labeling period, collect tissues and biofluids as described in Protocol 1.

Sample Preparation and Analysis

Metabolite Extraction:

  • Homogenize the frozen tissue samples in pre-chilled 80% methanol.

  • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and other macromolecules.

  • Collect the supernatant containing the polar metabolites.

  • Dry the supernatant under vacuum or nitrogen stream.

  • Reconstitute the dried metabolites in a suitable solvent for MS analysis.

Mass Spectrometry Analysis:

  • Use Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and detect metabolites.

  • Monitor the mass shift corresponding to the incorporation of one 15N atom (approximately +0.997 Da).

  • Perform tandem MS (MS/MS) to confirm the identity of labeled metabolites.

Data Analysis:

  • Integrate the peak areas for both the unlabeled (M+0) and labeled (M+1) isotopologues of each metabolite.

  • Calculate the percentage of 15N enrichment for each metabolite as: % Enrichment = [Intensity(M+1) / (Intensity(M+0) + Intensity(M+1))] * 100

  • Correct for the natural abundance of heavy isotopes.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from an in vivo labeling experiment using 15N-serine in a mouse model.

Table 1: 15N Enrichment in Key Metabolites in Mouse Liver 2 Hours Post-IP Injection of L-Serine-15N

MetaboliteUnlabeled (M+0) Relative Abundance15N-Labeled (M+1) Relative Abundance% 15N Enrichment
Serine25.075.075.0%
Glycine60.040.040.0%
Phosphatidylserine85.015.015.0%
ATP (from purine synthesis)95.05.05.0%

Table 2: Time Course of 15N Enrichment in Brain Metabolites Following L-Serine-15N Injection

Metabolite% 15N Enrichment (30 min)% 15N Enrichment (2 hours)% 15N Enrichment (8 hours)
L-Serine65.0%40.0%15.0%
D-Serine5.0%15.0%10.0%
Glycine30.0%25.0%12.0%

Logical Relationships in Serine Biosynthesis

Serine sits at a critical junction, linking glycolysis to major biosynthetic pathways. Understanding these connections is key to interpreting labeling data.

Serine_Biosynthesis_Hub 3-Phosphoglycerate 3-Phosphoglycerate Serine Serine 3-Phosphoglycerate->Serine De Novo Synthesis Glycine Glycine One-Carbon_Units One-Carbon Units (for Nucleotides & Methylation) Glycine->One-Carbon_Units Cysteine Cysteine Lipids Phospholipids & Sphingolipids Neurotransmitters D-Serine Serine->Glycine Serine->Cysteine Serine->Lipids Serine->Neurotransmitters Proteins Proteins Serine->Proteins

Caption: Serine as a central hub in cellular biosynthesis.

References

Troubleshooting & Optimization

How to prevent metabolic scrambling of DL-Serine-15N in mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of DL-Serine-15N in mammalian cell culture. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize metabolic scrambling and ensure the integrity of their stable isotope tracing experiments.

Frequently Asked Questions (FAQs)

Q1: What is metabolic scrambling of this compound?

A1: Metabolic scrambling refers to the transfer of the 15N isotope from this compound to other molecules, primarily other amino acids, through various metabolic pathways. This "scrambling" can dilute the isotopic enrichment of your target molecule and lead to misinterpretation of experimental results. The primary route of scrambling for the nitrogen atom from serine is through transamination reactions.

Q2: Which metabolic pathways are primarily responsible for the scrambling of the 15N label from serine?

A2: The main pathways involved in the scrambling of the 15N label from serine include:

  • Serine-Glycine Conversion: The enzyme Serine Hydroxymethyltransferase (SHMT) can reversibly convert serine to glycine, transferring the 15N label.

  • Transamination Reactions: Aminotransferases can transfer the amino group (containing the 15N) from serine to various α-keto acids, forming new 15N-labeled amino acids.

  • De Novo Serine Synthesis: If the cells are actively synthesizing serine from glucose, the intracellular pool of 15N-serine can be diluted with newly synthesized, unlabeled serine.

Q3: How can I minimize the metabolic scrambling of this compound in my experiments?

A3: Minimizing scrambling involves a multi-faceted approach:

  • Optimize Cell Culture Conditions: Use dialyzed fetal bovine serum (FBS) to reduce the concentration of unlabeled amino acids in the medium.[1]

  • Inhibit Serine Synthesis: For cell lines that can synthesize serine de novo, consider using inhibitors of the serine synthesis pathway.

  • Shorten Labeling Time: Reduce the incubation time with this compound to the minimum required to achieve sufficient labeling for detection, thereby limiting the extent of metabolic scrambling.

  • Inhibit Transaminases: While broadly inhibiting all transaminases can be toxic, in some specific contexts, targeted inhibition might be a possibility.

Troubleshooting Guides

Issue 1: High levels of 15N enrichment in amino acids other than serine.

Cause: This is a classic sign of metabolic scrambling, likely due to high activity of aminotransferases or the serine-glycine conversion pathway.

Solutions:

  • Reduce Labeling Time: Perform a time-course experiment to determine the optimal labeling duration that provides sufficient serine enrichment with minimal scrambling.

  • Use Inhibitors of Serine Metabolism: For cell lines with high de novo serine synthesis, consider inhibiting the pathway. Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in this pathway.

    InhibitorTargetTypical Working ConcentrationNotes
    NCT-503 PHGDH10 µMReduces the production of glucose-derived serine.[2][3]
    CBR-5884 PHGDH30-40 µMHas been shown to decrease de novo serine synthesis by approximately 30%.[4]
  • Optimize Media Composition: Ensure your cell culture medium contains adequate levels of other amino acids to reduce the need for the cells to synthesize them using the 15N label from serine. Using dialyzed FBS is highly recommended.[1]

Issue 2: Low or inconsistent 15N enrichment in serine.

Cause: This could be due to dilution of the labeled serine pool by de novo synthesis of unlabeled serine from glucose, or issues with the uptake of the labeled serine.

Solutions:

  • Inhibit De Novo Serine Synthesis: Use PHGDH inhibitors like NCT-503 or CBR-5884 to block the synthesis of unlabeled serine, thereby increasing the relative enrichment from your labeled source.

  • Verify Serine Uptake: Ensure that the cell line you are using efficiently transports serine. Serine uptake can be promoted by certain SLC transporters.

  • Check Cell Viability: High concentrations of inhibitors or prolonged incubation times can affect cell health and metabolism. Perform a cell viability assay (e.g., trypan blue exclusion) to ensure that your experimental conditions are not cytotoxic.

Experimental Protocols

Protocol 1: General Cell Culture for Stable Isotope Tracing
  • Cell Seeding: Plate mammalian cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Culture cells in a defined medium. It is highly recommended to use dialyzed FBS to minimize the concentration of unlabeled small molecules.

  • Labeling: Replace the culture medium with fresh medium containing this compound at the desired concentration. The concentration should be optimized for your specific cell line and experimental goals.

  • Incubation: Incubate the cells for the predetermined optimal labeling time.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

    • Store the samples at -80°C until analysis by mass spectrometry or NMR.

Protocol 2: Inhibition of De Novo Serine Synthesis
  • Pre-treatment with Inhibitor: Prior to adding the labeled serine, pre-incubate the cells with a PHGDH inhibitor (e.g., 10 µM NCT-503 or 30 µM CBR-5884) for a period of 1 to 4 hours.

  • Labeling: Remove the pre-treatment medium and add fresh medium containing both the inhibitor and this compound.

  • Incubation and Extraction: Follow steps 4 and 5 from the general protocol.

Visualizing Metabolic Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the key metabolic pathways and experimental workflows.

Serine_Metabolism cluster_glycolysis Glycolysis cluster_extracellular Extracellular cluster_intracellular Intracellular Glucose Glucose G3P G3P Glucose->G3P ... Serine_unlabeled Unlabeled Serine G3P->Serine_unlabeled PHGDH, PSAT, PSPH Serine_15N_pool Serine-15N Pool Serine_unlabeled->Serine_15N_pool Dilution DL_Serine_15N This compound DL_Serine_15N->Serine_15N_pool Uptake Glycine_15N Glycine-15N Serine_15N_pool->Glycine_15N SHMT Other_AA_15N Other Amino Acids-15N Serine_15N_pool->Other_AA_15N Aminotransferases Glycine_15N->Serine_15N_pool SHMT

Caption: Serine metabolism and potential for 15N scrambling.

Experimental_Workflow start Seed Mammalian Cells culture Culture in Defined Medium (Dialyzed FBS) start->culture pretreat Optional: Pre-treat with Inhibitor (e.g., NCT-503) culture->pretreat labeling Add this compound (with or without inhibitor) culture->labeling pretreat->labeling incubation Incubate for Optimal Time labeling->incubation extraction Quench and Extract Metabolites incubation->extraction analysis Analyze by MS or NMR extraction->analysis end Data Interpretation analysis->end

References

Troubleshooting low 15N incorporation efficiency from DL-Serine-15N

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during metabolic labeling experiments.

Troubleshooting Guide: Low 15N Incorporation Efficiency from DL-Serine-15N

This guide addresses the common issue of low nitrogen-15 (15N) incorporation efficiency when using a racemic mixture of this compound for metabolic labeling studies in cell culture.

Frequently Asked Questions (FAQs)

Q1: Why is the 15N incorporation efficiency from this compound unexpectedly low in my experiment?

A1: The primary reason for low incorporation efficiency when using this compound is the presence of the D-isomer (D-serine). Mammalian protein synthesis machinery exclusively utilizes the L-isomer (L-serine). The D-isomer is not incorporated into proteins and can interfere with the uptake and metabolism of the desired L-Serine-15N.

Key contributing factors include:

  • Stereoisomer Incompatibility: Protein synthesis is stereospecific, meaning only L-amino acids are used as building blocks for proteins. The D-serine in the DL-mixture is not a substrate for ribosomes and is therefore not incorporated.

  • Competitive Inhibition of Transporters: D-serine can compete with L-serine for uptake into the cell. Both isomers are transported by the same neutral amino acid transporters, such as ASCT1 (SLC1A4) and ASCT2 (SLC1A5). This competition reduces the intracellular concentration of L-Serine-15N available for protein synthesis.

  • Metabolic Dilution: Cells can synthesize L-serine de novo from glucose. If the labeling medium is not properly formulated, this newly synthesized, unlabeled L-serine can dilute the intracellular pool of L-Serine-15N, further reducing its incorporation into proteins.

  • Cellular Metabolism of D-Serine: While not incorporated into proteins, D-serine is not inert. It can be metabolized, primarily by the enzyme D-amino acid oxidase (DAAO), or in some cells, by serine racemase. However, the expression of these enzymes varies significantly between cell types and they are not always present to efficiently clear the D-isomer.

Q2: My cells are known to have high serine uptake. Why is the incorporation still low?

A2: High serine uptake capacity does not distinguish between L- and D-isomers. As mentioned, D-serine competes with L-serine for the same transporters. Therefore, even with efficient transport systems, a significant portion of the transported serine may be the unusable D-isomer, leading to a lower than expected incorporation of 15N.

Q3: Can the D-serine be converted to L-serine in my cell line?

A3: The conversion of D-serine to L-serine is catalyzed by the enzyme serine racemase. While this enzyme is present in some mammalian tissues, particularly the brain, its expression is not ubiquitous across all cell lines. Many commonly used research cell lines may have low or undetectable levels of serine racemase activity, meaning they cannot efficiently convert the D-isomer to the usable L-isomer.

Q4: What are the expected 15N incorporation efficiencies for serine labeling?

A4: With optimal conditions using L-Serine-15N, researchers can expect high incorporation efficiencies, often in the range of 95-99%. However, when using a DL-serine mixture, the efficiency can be significantly lower. The table below provides a comparative overview.

Data Presentation

Table 1: Comparison of Expected 15N Incorporation Efficiencies

Labeled Amino AcidExpected Incorporation EfficiencyKey Considerations
L-Serine-15N>95%Assumes optimized labeling time, correct media formulation, and high cell proliferation.
This compound30-60% (highly variable)Efficiency is impacted by the D/L ratio, cell line-specific transporter kinetics, and presence of D-amino acid metabolizing enzymes.

Table 2: Factors Influencing Low 15N Incorporation from this compound

FactorImpact on IncorporationRecommended Action
D-Isomer Presence Competitive inhibition of L-serine uptake.Use pure L-Serine-15N.
De Novo Serine Synthesis Dilution of the labeled serine pool with unlabeled serine.Use media with low glucose or inhibitors of the serine synthesis pathway if compatible with cell health.
Sub-optimal Labeling Time Insufficient time for protein turnover and incorporation of the label.Increase labeling duration, ideally for several cell doubling times.
Cell Line Variability Differences in serine transporter expression and D-amino acid metabolism.Characterize serine metabolism in your specific cell line.
Media Composition Presence of unlabeled serine or other competing amino acids in serum or other supplements.Use dialyzed fetal bovine serum and amino acid-free media as a base.

Experimental Protocols

Protocol 1: Standard Metabolic Labeling with L-Serine-15N

This protocol is for achieving high-efficiency 15N labeling using pure L-Serine-15N.

  • Media Preparation:

    • Prepare a custom cell culture medium that lacks L-serine. Use a base medium like DMEM or RPMI-1640 formulated without serine.

    • Supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids.

    • Add L-Serine-15N (purity >98%) to the final desired concentration (e.g., the physiological concentration found in standard media).

    • Ensure all other essential amino acids and nutrients are present at their normal concentrations.

  • Cell Culture and Labeling:

    • Culture cells in standard complete medium until they reach the desired confluency for passaging.

    • To begin labeling, wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled medium.

    • Add the prepared 15N-labeling medium to the cells.

    • Culture the cells for a sufficient duration to allow for protein turnover and incorporation of the labeled serine. This is typically at least 5-7 cell doublings for near-complete labeling.

  • Harvesting and Sample Preparation:

    • After the labeling period, wash the cells with cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Proceed with your standard downstream proteomics workflow (e.g., cell lysis, protein quantification, digestion, and mass spectrometry analysis).

Protocol 2: Troubleshooting and Improving Incorporation from this compound

If using pure L-Serine-15N is not possible, the following steps can help to mitigate the issues associated with a DL-racemic mixture.

  • Increase Labeled Serine Concentration:

    • Double the concentration of this compound in the labeling medium compared to the standard L-serine concentration. This can help to outcompete the inhibitory effects of the D-isomer and any residual unlabeled L-serine.

  • Extend Labeling Duration:

    • Increase the incubation time with the labeling medium to allow for more rounds of protein turnover, which may lead to higher overall incorporation.

  • Assess D-Amino Acid Oxidase (DAAO) Activity:

    • If possible, perform a literature search or an enzymatic assay to determine if your cell line expresses DAAO. Cells with higher DAAO activity may be better able to metabolize the D-serine, reducing its inhibitory effects.

  • Analyze Amino Acid Content of Media:

    • Before and after labeling, take an aliquot of the cell culture medium and analyze its amino acid composition via HPLC or mass spectrometry. This will help you understand the rate of serine consumption and whether other amino acids are becoming limiting.

  • Quantify Incorporation Efficiency:

    • After your experiment, it is crucial to determine the actual incorporation efficiency. This can be done using mass spectrometry by analyzing the isotopic distribution of several identified peptides. Software packages are available to calculate the percentage of 15N enrichment.

Mandatory Visualization

Serine_Metabolism_and_Labeling cluster_extracellular Extracellular Space cluster_cell Intracellular Space This compound This compound L-Serine-15N_ext L-Serine-15N This compound->L-Serine-15N_ext D-Serine-15N_ext D-Serine-15N This compound->D-Serine-15N_ext Transporter ASCT1/2 Transporter L-Serine-15N_ext->Transporter Uptake D-Serine-15N_ext->Transporter Competitive Uptake L-Serine-15N_int L-Serine-15N Transporter->L-Serine-15N_int D-Serine-15N_int D-Serine-15N Transporter->D-Serine-15N_int Ribosome Ribosome L-Serine-15N_int->Ribosome Incorporation DAAO D-Amino Acid Oxidase (DAAO) D-Serine-15N_int->DAAO Degradation Protein_15N 15N-Labeled Protein Ribosome->Protein_15N Metabolites Pyruvate + Ammonia DAAO->Metabolites De_Novo_Synthesis De Novo Synthesis L-Serine_unlabeled L-Serine (unlabeled) De_Novo_Synthesis->L-Serine_unlabeled Glucose Glucose Glucose->De_Novo_Synthesis L-Serine_unlabeled->Ribosome Dilution

Caption: Metabolic fate of this compound in mammalian cells.

Troubleshooting_Workflow start Low 15N Incorporation from this compound q1 Is pure L-Serine-15N available? start->q1 sol1 Use L-Serine-15N (See Protocol 1) q1->sol1 Yes q2 Increase this compound concentration? q1->q2 No end Improved Incorporation sol1->end sol2 Double the concentration in media q2->sol2 Yes q3 Extend labeling time? q2->q3 No sol2->q3 sol3 Increase duration to allow for more protein turnover q3->sol3 Yes q4 Analyze media and incorporation efficiency? q3->q4 No sol3->q4 sol4 Quantify serine uptake and 15N enrichment by MS q4->sol4 Yes sol4->end

Caption: Troubleshooting workflow for low 15N incorporation.

Optimizing DL-Serine-15N labeling time for complete protein enrichment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing DL-Serine-15N labeling for complete protein enrichment. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind metabolic labeling with this compound?

Metabolic labeling with this compound is a technique used to incorporate a stable isotope (¹⁵N) into the proteome of cultured cells or organisms. Cells are grown in a medium where the natural ¹⁴N-serine is replaced with ¹⁵N-labeled serine. During protein synthesis, ¹⁵N-serine is incorporated into newly synthesized proteins. The D-isomer of serine can be converted to L-serine by the enzyme serine racemase, making it available for protein synthesis. The mass shift of 1 Dalton per incorporated nitrogen atom allows for the differentiation and quantification of "heavy" (¹⁵N-labeled) versus "light" (¹⁴N-unlabeled) proteins using mass spectrometry. This enables the study of protein synthesis, turnover, and dynamics.

Q2: How long does it take to achieve complete protein enrichment with this compound?

The time required for complete protein enrichment, where the majority of the proteome is labeled with ¹⁵N-serine, is highly dependent on the cell type, its proliferation rate, and the protein turnover rates. For rapidly dividing cells, near-complete labeling (>95%) can often be achieved within 48 to 72 hours. However, for cells with slower division rates or for proteins with long half-lives, a longer labeling period may be necessary. It is crucial to perform a time-course experiment to determine the optimal labeling time for your specific experimental system.

Q3: Can I use L-Serine-15N instead of this compound?

Yes, using L-Serine-15N is often preferred as L-serine is the stereoisomer directly incorporated into proteins. This can lead to more efficient labeling and avoids potential confounding factors related to the metabolism of D-serine. However, this compound can be a more cost-effective option.

Q4: How do I measure the percentage of ¹⁵N incorporation?

The percentage of ¹⁵N incorporation, or labeling efficiency, is typically determined by mass spectrometry. After a time-course labeling experiment, proteins are extracted, digested into peptides, and analyzed. By comparing the isotopic distribution of identified peptides from labeled samples to their theoretical isotopic distribution at 100% enrichment, the actual incorporation percentage can be calculated. Several software tools are available to automate this calculation. A detailed protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low ¹⁵N Incorporation Efficiency 1. Insufficient Labeling Time: Protein turnover and cell division rates dictate the time needed for complete labeling. 2. Presence of Unlabeled Serine: Standard fetal bovine serum (FBS) contains unlabeled amino acids. 3. Metabolic Scrambling: The ¹⁵N label from serine can be metabolically transferred to other amino acids, such as glycine. 4. D-Serine Metabolism: The D-isomer may be inefficiently converted to L-serine or degraded by D-amino acid oxidase (DAAO), reducing the available pool of ¹⁵N-L-serine.1. Optimize Labeling Time: Perform a time-course experiment (e.g., 0, 12, 24, 48, 72, 96 hours) to determine the optimal duration for your cell line. 2. Use Dialyzed FBS: Switch to dialyzed FBS to minimize the concentration of unlabeled amino acids in the culture medium. 3. Account for Scrambling: Be aware of potential label scrambling. While difficult to prevent, its impact can be assessed through careful analysis of peptide isotopic patterns. 4. Consider L-Serine-15N: If D-serine metabolism is a concern, using pure L-Serine-15N will provide a more direct labeling approach.
High Variability in Labeling 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect metabolic rates. 2. Incomplete Mixing of Labeled Media: Insufficient mixing can lead to heterogeneous labeling within the cell population.1. Standardize Cell Culture: Maintain consistent cell culture practices across all experiments. 2. Ensure Proper Mixing: Thoroughly mix the ¹⁵N-serine into the medium before adding it to the cells.
Cell Toxicity or Altered Phenotype 1. Amino Acid Deprivation: Switching to a custom medium lacking serine can stress cells. 2. High Concentration of Labeled Serine: An excess of a single amino acid can sometimes be detrimental.1. Gradual Adaptation: Gradually adapt cells to the custom medium over several passages. 2. Optimize Serine Concentration: Ensure the concentration of this compound in the medium is optimized for cell health and is not in vast excess.

Quantitative Data Summary

The following table provides an illustrative example of the time-dependent incorporation of L-Serine-15N into the proteome of a hypothetical mammalian cell line with a doubling time of approximately 24 hours. Note: This data is for demonstration purposes and the actual labeling kinetics should be determined experimentally for your specific system.

Labeling Time (Hours) Average ¹⁵N Enrichment (%) Observations
00Baseline (unlabeled)
625-35Rapid initial incorporation into newly synthesized proteins.
1245-55Significant portion of the proteome is labeled.
2470-80Corresponds to approximately one cell doubling.
4890-95Approaching near-complete labeling.
72>95Generally considered sufficient for most quantitative proteomics applications.
96>98Minimal further increase in labeling efficiency.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Labeling Time

This protocol outlines the steps to determine the optimal labeling duration for achieving complete protein enrichment with L-Serine-15N.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium

  • Custom labeling medium (lacking serine)

  • L-Serine-15N (or this compound)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

Procedure:

  • Cell Culture: Culture cells in standard medium to ~70-80% confluency.

  • Media Preparation: Prepare the labeling medium by supplementing the custom serine-free medium with L-Serine-15N to the desired final concentration and dFBS.

  • Initiate Labeling:

    • Wash the cells twice with pre-warmed PBS to remove residual standard medium.

    • Add the prepared labeling medium to the cells. This is time point 0.

  • Time-Course Sampling: At each desired time point (e.g., 0, 6, 12, 24, 48, 72, 96 hours):

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Pellet the cells by centrifugation and store at -80°C.

  • Protein Extraction and Quantification:

    • Lyse the cell pellets in lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation for Mass Spectrometry:

    • Take an equal amount of protein from each time point.

    • Perform in-solution or in-gel tryptic digestion.

    • Desalt the resulting peptides.

  • Mass Spectrometry Analysis:

    • Analyze the peptide samples by LC-MS/MS.

  • Data Analysis:

    • Use appropriate software to identify peptides and calculate the ¹⁵N incorporation efficiency for a set of representative peptides at each time point.

Protocol 2: Determination of ¹⁵N Incorporation Efficiency

This protocol describes how to calculate the percentage of ¹⁵N enrichment from mass spectrometry data.

Procedure:

  • Peptide Identification: From the mass spectrometry data of a labeled sample, identify a list of high-confidence peptides.

  • Isotopic Distribution Analysis: For each identified peptide, extract the experimental isotopic distribution from the mass spectrum.

  • Theoretical Isotopic Distribution: Using the amino acid sequence of the peptide, calculate the theoretical isotopic distribution assuming 100% ¹⁵N labeling.

  • Comparison and Calculation: Compare the experimental isotopic distribution to the theoretical distribution. The relative intensities of the isotopic peaks will shift depending on the level of ¹⁵N incorporation. The labeling efficiency can be calculated using the following formula for a given peptide:

    Enrichment (%) = (Sum of intensities of heavy peaks) / (Sum of intensities of all isotopic peaks) * 100

    Many proteomics software packages can automate this calculation.

  • Average Enrichment: Calculate the average enrichment across multiple high-quality peptides to get a robust estimate of the overall labeling efficiency.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Data Analysis start Start with healthy, proliferating cells wash_pbs Wash with PBS start->wash_pbs add_media Add 15N-Serine labeling medium wash_pbs->add_media time_course Incubate for time course (0-96h) add_media->time_course harvest Harvest cells at each time point time_course->harvest lyse Lyse cells & extract protein harvest->lyse digest Digest proteins into peptides lyse->digest desalt Desalt peptides digest->desalt lcms LC-MS/MS Analysis desalt->lcms quantify Quantify 15N Incorporation lcms->quantify optimize Determine Optimal Labeling Time quantify->optimize

Caption: Experimental workflow for optimizing ¹⁵N-Serine labeling time.

serine_metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular dl_serine This compound d_serine D-Serine-15N dl_serine->d_serine Transport l_serine L-Serine-15N dl_serine->l_serine Transport d_serine->l_serine Serine Racemase pyruvate Pyruvate d_serine->pyruvate DAAO protein 15N-Labeled Protein l_serine->protein Protein Synthesis glycine Glycine-15N l_serine->glycine SHMT

Caption: Simplified metabolic fate of this compound within a cell.

How to minimize isotope effects of DL-Serine-15N in kinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to manage and minimize kinetic isotope effects (KIEs) when using DL-Serine-15N in kinetic studies.

Frequently Asked Questions (FAQs)

Q1: What is a kinetic isotope effect (KIE) and why is it relevant for my studies with this compound?

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1][2] In your case, using this compound means you have replaced the naturally more abundant 14N with the heavier 15N isotope. This mass difference can lead to different reaction rates.

Understanding the KIE is crucial as it can provide valuable information about the reaction mechanism, particularly the rate-determining step and the nature of the transition state.[1][3][4] However, if you are using 15N primarily as a tracer to follow the metabolic fate of serine, a significant KIE can complicate the interpretation of your kinetic data by introducing a rate difference between the labeled and unlabeled substrate.

Q2: Will I always observe a significant kinetic isotope effect with this compound?

Not necessarily. The magnitude of the 15N KIE is generally small because the mass difference between 14N and 15N is relatively small. A significant primary KIE is typically observed only when the bond to the nitrogen atom is being broken or formed in the rate-determining step of the reaction. If the nitrogen atom of serine is not directly involved in the rate-limiting step of the enzyme-catalyzed reaction you are studying, the KIE may be negligible.

For example, a study on serine palmitoyltransferase found no significant KIE with L-serine labeled with 15N at the 2-position, suggesting the isotope's effect was low or not observable for that specific enzymatic reaction.

Q3: How can I minimize or account for the kinetic isotope effect of this compound in my experiments?

While completely eliminating a potential KIE is not always possible, you can take steps to minimize its impact on the interpretation of your kinetic data, especially when using the isotope as a tracer.

  • Strategic Labeling: If synthetic routes allow, consider the position of the 15N label. If the C-N bond is not cleaved in the rate-determining step, the primary KIE will be minimal.

  • Control Experiments: The most effective way to account for a KIE is to measure it. Run parallel experiments with unlabeled DL-Serine and this compound under the exact same conditions. The ratio of the reaction rates (k_light / k_heavy) will give you the KIE.

  • Competitive Experiments: A highly precise method to determine the V/K isotope effect is through an internal competition experiment. In this setup, a mixture of labeled and unlabeled substrates is used, and the change in the isotopic ratio of the substrate or product is measured over the course of the reaction using techniques like Isotope Ratio Mass Spectrometry (IRMS) or NMR.

  • Mathematical Correction: If a consistent and measurable KIE is observed, you can use this value to correct your kinetic data for the effect of the isotope. For instance, in studies on cytidine deaminase, researchers were able to determine the intrinsic isotope effect and use it to understand the forward commitment of the reaction.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly slow reaction rate with this compound compared to unlabeled serine. A significant primary kinetic isotope effect may be present, indicating that the C-N bond is involved in the rate-determining step.Conduct a direct comparison of the initial rates between the labeled and unlabeled serine to quantify the KIE. Consider if this information is useful for your mechanistic understanding. If you only need a tracer, you may need to choose a different labeling position or a different tracer isotope if the effect is too large.
Inconsistent or non-reproducible kinetic data with this compound. This could be due to impurities in the isotopically labeled substrate or a "binding isotope effect" (BIE), where the labeled and unlabeled substrates have different affinities for the enzyme.Ensure the purity of your this compound. To investigate a potential BIE, you may need to perform binding studies. BIEs can complicate the analysis of KIEs.
The observed KIE is very small (close to 1.0) but you expect one. The chemical step involving the nitrogen atom may not be the rate-limiting step of the overall reaction. Other steps, such as substrate binding or product release, could be slower.To reveal the intrinsic KIE for the chemical step, you may need to use pre-steady-state kinetics or study mutant enzymes with reduced catalytic activity, which can make the chemical transformation more rate-determining.
Observed KIE is inverse (k_light / k_heavy < 1). An inverse KIE can occur when the bonding to the isotopic nitrogen atom becomes stiffer in the transition state. This is often associated with a protonation event at the nitrogen.This is a mechanistically significant finding. An inverse KIE was observed in the HIV-1 protease-catalyzed peptidolysis, which was enhanced in D2O, suggesting protonation of a proline nitrogen in the transition state.

Quantitative Data on 15N Isotope Effects

The following table summarizes kinetic isotope effect data from a study on human and bacterial serine palmitoyltransferase (SPT), which utilizes L-serine as a substrate. This provides a real-world example of the magnitude of isotope effects with labeled serine.

L-Serine IsotopologueEnzymeKIE (kH/kIsotope)SignificanceReference
[1,2,3-13C, 2-15N]L-serineHuman scSPT0.90 ± 0.18Not significant
[3,3-D]L-serineHuman scSPT0.95 ± 0.12Not significant
[2,3,3-D]L-serineHuman scSPT1.11 ± 0.23Not significant
[2-13C]L-serineHuman scSPT1.03 ± 0.14Not significant
[2,3,3-D]L-serineBacterial SpSPT2.18 ± 0.13Significant

Table showing the kinetic isotope effects (KIE) of isotopically labeled L-serine on human and bacterial SPT. The data indicates that for human SPT, no significant KIE was observed with the 15N-labeled serine.

Experimental Protocols

Protocol 1: Direct Measurement of KIE by Comparing Initial Rates

This protocol is a straightforward method to determine if a significant KIE is present.

  • Prepare Reaction Mixtures: Prepare two sets of reaction mixtures. One set will contain the unlabeled DL-Serine ("light") and the other will contain this compound ("heavy") at the same concentration. Ensure all other reaction components (enzyme, buffers, co-factors) are identical.

  • Initiate Reactions: Start the reactions by adding the enzyme.

  • Monitor Reaction Progress: At defined time intervals, take aliquots from each reaction and quench the reaction.

  • Analyze Product Formation: Quantify the amount of product formed in each aliquot using a suitable analytical method (e.g., HPLC, LC-MS).

  • Determine Initial Rates: Plot product concentration against time for both the "light" and "heavy" reactions. The initial rate is the slope of the linear portion of this curve.

  • Calculate KIE: The KIE is the ratio of the initial rate of the "light" reaction to the initial rate of the "heavy" reaction (KIE = k_light / k_heavy).

Protocol 2: Competitive KIE Measurement using Mass Spectrometry

This is a more sensitive method to determine the V/K isotope effect.

  • Prepare a Mixed Substrate Solution: Create a solution containing a precisely known ratio of unlabeled DL-Serine and this compound (e.g., a 1:1 mixture).

  • Initiate the Enzymatic Reaction: Add the enzyme to the mixed substrate solution.

  • Monitor Isotope Ratios:

    • Time Point Zero (F=0): Before adding the enzyme, take a sample of the substrate mixture and determine the precise initial ratio of 14N-Serine to 15N-Serine using LC-MS.

    • Partial Reaction (e.g., F=0.5): Allow the reaction to proceed to a specific fraction of completion (e.g., 50%). Quench the reaction.

    • Isolate and Analyze Substrate: Separate the remaining unreacted serine from the reaction mixture.

    • Determine New Isotope Ratio: Measure the new ratio of 14N-Serine to 15N-Serine in the recovered substrate using LC-MS.

  • Calculate KIE: The KIE can be calculated from the change in the isotopic ratio of the substrate at a given fraction of the reaction.

Visualizations

KIE_Concept Reactant_light E + S_light (14N) Product_light E + P_light Reactant_light->Product_light k_light Reactant_heavy E + S_heavy (15N) Product_heavy E + P_heavy Reactant_heavy->Product_heavy k_heavy Annotation If k_light > k_heavy, a normal KIE is observed. KIE = k_light / k_heavy

Caption: Conceptual diagram of a kinetic isotope effect.

KIE_Workflow A Start: Kinetic study with This compound B Run parallel experiments with 14N-Serine and 15N-Serine A->B C Measure initial reaction rates (v_light and v_heavy) B->C D Calculate KIE = v_light / v_heavy C->D E KIE ≈ 1? D->E F No significant KIE. Proceed with kinetic analysis, assuming negligible isotope effect. E->F Yes G Significant KIE observed. E->G No H Is the KIE providing useful mechanistic insight? G->H I Incorporate KIE into mechanistic model. H->I Yes J If using 15N as a tracer, apply a correction factor to kinetic data or consider alternative labeling strategies. H->J No

Caption: Workflow for assessing and addressing KIE.

References

Addressing incomplete labeling issues in 15N metabolic labeling experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with incomplete labeling in 15N metabolic labeling experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your 15N metabolic labeling experiments and subsequent data analysis.

Issue 1: Inaccurate quantification and skewed protein ratios.

  • Symptoms: You observe inconsistent protein or peptide ratios across replicates. The isotopic distribution of your labeled peptides in the mass spectrum is broader than theoretically expected, with significant peaks at masses lower than the fully labeled peptide.[1] Your analysis software may also flag a poor correlation between the theoretical and experimental isotopic patterns.[1]

  • Possible Causes:

    • Insufficient Labeling Time: The duration of labeling may not be adequate for the organism or cell culture to fully incorporate the 15N isotope.[1] Tissues with slow protein turnover rates will require longer labeling times for the 15N-labeled amino acids to equilibrate with the natural amino acid precursor pool.[2]

    • Depletion of 15N Source: The 15N-containing nutrient source in the growth medium may have been depleted during the experiment.[1]

    • Contamination: The experiment may be contaminated with natural abundance (14N) nitrogen sources.

    • Slow Protein Turnover: In whole organisms, certain tissues like the brain and muscle have slower protein turnover rates, leading to lower 15N enrichment compared to tissues like the liver.

    • Amino Acid Scrambling: Metabolic scrambling of amino groups can reduce the 15N content of enriched amino acids or increase the 15N in non-target amino acids.

  • Solutions:

    • Determine Labeling Efficiency: Before quantitative analysis, it is crucial to determine the actual 15N incorporation efficiency. This can be achieved by analyzing the isotopic distribution of several abundant peptides from your 15N-labeled sample. Software tools can be used to compare the experimental isotopic pattern to theoretical patterns at different enrichment levels.

    • Correct for Incomplete Labeling in Software: Once you determine the labeling efficiency, this value must be used as a parameter in your quantification software. The software will then adjust the calculated peptide ratios to account for the contribution of the unlabeled portion.

    • Optimize Labeling Protocol: For future experiments, consider the following optimizations:

      • Increase the labeling duration. For instance, in Arabidopsis, labeling for 14 days can achieve 93-99% efficiency.

      • Ensure a consistent and adequate supply of the 15N-labeled nutrient.

      • For organisms with tissues that have slow turnover rates, it may be necessary to label for multiple generations to achieve high enrichment.

Issue 2: Incorrect monoisotopic peak assignment for 15N-labeled peptides.

  • Symptoms: You observe poor quality in peptide quantification, indicated by high variance or outlier ratios. Quality metrics for peptide pair matching in your analysis software, such as cosine similarity scores, are low. Visual inspection of the mass spectra reveals that the software may have selected an incorrect peak as the monoisotopic peak for the heavy-labeled peptide.

  • Possible Causes:

    • The isotopic clusters of heavy-labeled peptides are often broader due to incomplete labeling, which makes it more challenging for software to correctly identify the monoisotopic peak.

    • Co-elution with other peptides can interfere with the isotopic pattern.

    • The signal-to-noise ratio for the peptide of interest may be low.

  • Solutions:

    • Manual Validation: Visually inspect the mass spectra for peptides of interest, particularly those with questionable quantification. Compare the experimental isotopic distribution with the theoretical distribution to confirm the correct monoisotopic peak.

    • Utilize Quality Scores: Pay close attention to the quality scores provided by your software. Low scores can indicate a poor match and potential errors in peak assignment.

    • High-Resolution Mass Spectrometry: Acquiring data with high resolution is crucial for resolving complex spectra and improving the accuracy of peak assignment.

    • Optimize Software Parameters: Ensure that the mass tolerance and other search parameters in your software are set appropriately for your instrument and data.

Quantitative Data Summary

The following tables provide an overview of expected 15N enrichment levels in different tissues and the impact of labeling duration.

Table 1: 15N Enrichment in Rat Tissues Under Different Labeling Protocols

TissueProtocol 1 (Shorter Labeling)Protocol 2 (Longer Labeling)
Brain 87.0% ± 8.95%95.0% ± 2.25%
Liver 86.0% ± 4.69% (Mother 1)94.4% ± 4.24% (Mother 2)
Skeletal Muscle 76.1% ± 4.7% (p20 pups)86.7% ± 2.59% (p20 pups)
93.6% ± 2.37% (p45 pups)95.9% ± 2.62% (p45 pups)

Data adapted from a study on metabolic labeling of rats. Protocol 2 involved a longer duration of the 15N diet for the mother.

Table 2: Impact of Labeling Efficiency on Calculated Protein Ratios (Light/Heavy)

True RatioUncorrected Ratio (95% Labeling)Corrected Ratio
1.00.951.0
2.01.902.0
0.50.4750.5

This table illustrates how failing to correct for incomplete labeling can lead to an underestimation of the true protein abundance changes.

Experimental Protocols

Protocol 1: Determination of 15N Labeling Efficiency

  • Data Acquisition: Acquire high-resolution mass spectra of your 15N-labeled protein digest.

  • Peptide Identification: Perform a database search to identify peptides from your sample.

  • Peptide Selection: Choose 8-10 abundant peptides with a good signal-to-noise ratio. Peptides with a mass of less than 1500 m/z are preferable as their monoisotopic peak is typically the most intense.

  • Isotopic Pattern Analysis:

    • Use a software tool, such as Protein Prospector's "MS-Isotope" module, to generate theoretical isotopic patterns for a selected peptide at various enrichment levels (e.g., 95% to 99%).

    • Visually compare the experimental isotopic cluster of your peptide with the generated theoretical patterns.

    • The ratio of the monoisotopic peak (M) to the M-1 peak is particularly sensitive to labeling efficiency and can be used for calculation.

  • Calculate Average Efficiency: Repeat the analysis for all selected peptides and calculate the average labeling efficiency.

Visualizations

G Troubleshooting Workflow for Incomplete 15N Labeling cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions Symptom1 Inaccurate Quantification & Skewed Ratios Cause1 Insufficient Labeling Time Symptom1->Cause1 leads to Cause2 15N Source Depletion Symptom1->Cause2 leads to Cause3 Contamination (14N) Symptom1->Cause3 leads to Cause_group Slow Protein Turnover Amino Acid Scrambling Symptom1->Cause_group leads to Solution1 Determine Labeling Efficiency Symptom1->Solution1 Symptom2 Incorrect Monoisotopic Peak Assignment Symptom2->Cause1 can be caused by Solution4 Manual Validation of Spectra Symptom2->Solution4 Solution5 Use High-Resolution MS Symptom2->Solution5 Solution3 Optimize Labeling Protocol Cause1->Solution3 Cause2->Solution3 Cause3->Solution3 Solution2 Correct in Software Solution1->Solution2

Caption: Troubleshooting workflow for incomplete 15N labeling.

G Experimental Workflow for 15N Labeling and Analysis Start Start: Cell Culture/Organism Labeling Metabolic Labeling with 15N Source Start->Labeling Harvest Harvest Cells/Tissues Labeling->Harvest Mix Mix Labeled (Heavy) and Unlabeled (Light) Samples Harvest->Mix Extract Protein Extraction and Digestion Mix->Extract MS LC-MS/MS Analysis Extract->MS ID Peptide/Protein Identification MS->ID Efficiency Determine Labeling Efficiency ID->Efficiency Quant Quantitative Analysis (Correct for Efficiency) Efficiency->Quant End End: Quantified Proteome Quant->End

Caption: Experimental workflow for 15N labeling and analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for incomplete 15N labeling?

A1: Incomplete 15N labeling means that a portion of the nitrogen atoms in your "heavy" labeled proteins are still 14N. This directly affects the isotopic distribution of your labeled peptides in the mass spectrometer. Instead of a single, well-defined "heavy" peak, you will observe a distribution of peaks, with the most intense (monoisotopic) peak being at a lower mass than the fully labeled peptide. If your analysis software assumes 100% labeling, it will incorrectly calculate the abundance of the heavy peptide, leading to inaccurate protein quantification and skewed ratios.

Q2: What is a typical 15N labeling efficiency to aim for?

A2: While 100% labeling is the ideal, it is often not achieved. A high 15N enrichment is necessary for accurate quantitation. Labeling efficiencies between 93-99% are often achieved in organisms like Arabidopsis after 14 days of labeling. For mammalian tissues, achieving over 95% enrichment is a good target, though this can be challenging for tissues with slow protein turnover.

Q3: Can I still get useful data if my labeling is incomplete?

A3: Yes, as long as you accurately determine the labeling efficiency and correct for it during data analysis. However, very low or highly variable labeling efficiency can complicate data analysis and may reduce the accuracy and precision of your results. Incomplete labeling can also make the identification of 15N labeled peptides more difficult.

Q4: How does cell proliferation affect 15N labeling?

A4: Cell proliferation plays a significant role in the incorporation of 15N. In actively dividing cells, the demand for new protein synthesis is high, which can lead to faster and more complete incorporation of the 15N label. Conversely, in tissues with low cell division rates, the primary driver of 15N incorporation is protein turnover, which can be a much slower process. Therefore, the rate of cell proliferation is a key factor to consider when determining the necessary labeling time.

Q5: Are there alternatives to 15N metabolic labeling?

A5: Yes, other metabolic labeling techniques exist, such as Stable Isotope Labeling by Amino acids in Cell Culture (SILAC), which uses stable-isotope labeled amino acids. Chemical labeling methods, like iTRAQ, are also available and are performed after protein extraction. The choice of method depends on the specific organism or cell type, the experimental goals, and the available resources. Metabolic labeling in vivo is often preferred as it minimizes errors introduced during sample preparation.

References

Technical Support Center: Enhancing 15N NMR Signal-to-Noise for Experiments with DL-Serine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing 15N NMR experiments involving DL-Serine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges in achieving a high signal-to-noise ratio (S/N).

Troubleshooting Guide: Improving Low Signal-to-Noise in 15N NMR of DL-Serine Samples

Low signal-to-noise is a frequent challenge in 15N NMR spectroscopy due to the low gyromagnetic ratio and natural abundance of the 15N isotope. The presence of DL-Serine can introduce specific complexities. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Weak or absent 15N signals in spectra of samples containing DL-Serine.

Initial Assessment Workflow

start Low S/N in 15N NMR with DL-Serine check_sample 1. Verify Sample Preparation - Concentration - Purity - pH and Buffer start->check_sample check_acquisition 2. Review Acquisition Parameters - Number of scans - Pulse sequence - Relaxation delays check_sample->check_acquisition Sample OK advanced_techniques 3. Implement Advanced Techniques - Polarization Transfer - Paramagnetic Relaxation Enhancement check_acquisition->advanced_techniques Parameters OK solution Improved S/N advanced_techniques->solution

Caption: A stepwise workflow for troubleshooting low signal-to-noise in 15N NMR experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Steps

Q1: My 15N-labeled DL-Serine sample is showing very weak signals. What are the first things I should check?

A1: Start by verifying your sample preparation and basic acquisition parameters.

  • Concentration: The signal intensity is directly proportional to the sample concentration. For proteins, a concentration of 0.3-0.5 mM is generally recommended, while peptides may require 2-5 mM for optimal signal.[1]

  • Purity: Ensure your sample is free of paramagnetic impurities that can cause line broadening and signal loss. Purity of >95% is recommended.[2]

  • pH and Buffer: The pH of the sample can significantly affect the chemical shifts and stability of your molecule, especially for residues with ionizable side chains.[3][4][5] Small molecules formulated as acidic salts can alter the sample pH and confound results. It is crucial to use an appropriate buffer system and verify the final pH of the NMR sample.

  • Number of Scans: The signal-to-noise ratio improves with the square root of the number of scans. If your signal is weak, increasing the number of scans is a straightforward way to improve it, although this will increase the experiment time.

Q2: I've optimized my sample conditions and increased the number of scans, but the signal for serine residues is still poor. What could be the issue?

A2: Serine residues, particularly in intrinsically disordered proteins (IDPs), can exhibit weaker than expected signals in 1H-15N HSQC spectra. This can be due to rapid exchange of the amide proton with the solvent. Additionally, DL-serine in concentrated solutions may form intermolecular complexes, which can affect the local environment and relaxation properties of the nuclei.

  • Consider Aggregation: Peptides containing serine can be prone to aggregation, which leads to line broadening and signal loss. Prepare samples without adjusting pH with concentrated acids or bases to avoid local pH variations that might induce aggregation.

  • Pulse Sequence Selection: For IDPs or samples with significant exchange broadening, consider using 15N-detected experiments, which can offer narrower linewidths and enhanced resolution compared to traditional 1H-detected experiments.

Q3: How can I actively enhance the 15N signal in my experiment?

A3: Polarization transfer pulse sequences and paramagnetic relaxation enhancement are two powerful methods to significantly boost 15N signal intensity.

  • Insensitive Nuclei Enhanced by Polarization Transfer (INEPT): This is a widely used technique that transfers polarization from the highly sensitive 1H nuclei to the less sensitive 15N nuclei via J-coupling. This can lead to a significant enhancement of the 15N signal, by a factor of up to 10 for 15N. The INEPT sequence is a fundamental building block in many multidimensional NMR experiments like the HSQC.

  • Paramagnetic Relaxation Enhancement (PRE): This method involves adding a paramagnetic agent to your sample. The interaction between the unpaired electrons of the paramagnetic center and the nuclei of your sample provides an additional relaxation pathway, which can significantly shorten the T1 relaxation time. This allows for a shorter recycle delay between scans, leading to a greater number of scans in a given amount of time and thus a higher signal-to-noise ratio.

Workflow for Implementing Signal Enhancement Techniques

start Low S/N Persists inept Implement INEPT-based Pulse Sequence (e.g., HSQC) start->inept pre Introduce Paramagnetic Agent (PRE) start->pre optimize_inept Optimize INEPT delays (based on J-coupling) inept->optimize_inept optimize_pre Optimize PRE agent concentration pre->optimize_pre solution Significantly Improved S/N optimize_inept->solution optimize_pre->solution

Caption: Decision workflow for applying advanced signal enhancement techniques in 15N NMR.

Experimental Protocols

Protocol 1: Basic 15N HSQC Experiment

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a fundamental method for obtaining 1H-15N correlation spectra.

  • Sample Preparation:

    • Dissolve the 15N-labeled sample containing DL-Serine in a suitable buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl) to a final concentration of 0.3-1.0 mM.

    • Add 5-10% D2O for the lock signal.

    • Adjust the pH to the desired value and confirm with a pH meter.

  • Spectrometer Setup:

    • Tune and match the probe for 1H and 15N frequencies.

    • Lock and shim the spectrometer on the sample.

    • Calibrate the 90° pulses for both 1H and 15N.

  • Acquisition Parameters (Example for a 600 MHz spectrometer):

    • Pulse Sequence: A standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetf3gpsi).

    • Spectral Width: ~12 ppm in the 1H dimension and ~35 ppm in the 15N dimension.

    • Number of Points: 2048 in the direct dimension (1H) and 256 in the indirect dimension (15N).

    • Number of Scans: Start with 16-32 scans and increase as needed for adequate S/N.

    • Relaxation Delay: 1.0-1.5 seconds.

Protocol 2: Paramagnetic Relaxation Enhancement (PRE) for S/N Improvement

This protocol describes the use of a paramagnetic agent to reduce T1 relaxation times and improve the S/N ratio.

  • Choice of Paramagnetic Agent: Common choices include EDTA-chelated manganese (Mn2+) or copper (Cu2+).

  • Sample Preparation:

    • Prepare two identical 15N-labeled samples of your protein/peptide with DL-Serine.

    • To one sample (the paramagnetic sample), add a small amount of the paramagnetic agent. A good starting point is a final concentration of 10-50 µM.

    • The second sample (the diamagnetic reference) should have an equivalent volume of buffer added.

  • Experiment:

    • Acquire a 1H-15N HSQC spectrum for both the paramagnetic and diamagnetic samples using the same parameters.

    • Measure the T1 relaxation times for a few well-resolved peaks in both spectra to quantify the effect of the PRE agent.

    • For the paramagnetic sample, the relaxation delay can be significantly shortened (e.g., to 0.3-0.5 seconds), allowing for more scans in the same amount of time.

Quantitative Data Summary

The effectiveness of signal enhancement techniques can be quantified. Below are tables summarizing typical improvements.

Table 1: Signal Enhancement with INEPT

NucleusGyromagnetic Ratio (γ)INEPT Enhancement Factor (γH/γX)
1H26.7521.00
13C6.728~4
15N-2.712~9.87
Data sourced from general NMR principles.

Table 2: Impact of Paramagnetic Relaxation Enhancement (PRE) on 1H T1 Relaxation and Experiment Time

Paramagnetic Agent Concentration (Cu-EDTA)1H T1 Relaxation Time (s)Recycle Delay Reduction Factor
0 mM4.41
10 mM2.4~1.8
75 mM0.74~6.0
250 mM0.30~15
Data adapted from a study on a perdeuterated protein. Note that the optimal concentration and resulting enhancement will be system-dependent.

Logical Relationship of S/N Improvement Strategies

sn_ratio Signal-to-Noise Ratio sample_prep Sample Preparation - Higher Concentration - Optimal Buffer/pH sn_ratio->sample_prep acquisition_params Acquisition Parameters - More Scans - Shorter Recycle Delay sn_ratio->acquisition_params pulse_sequences Advanced Pulse Sequences - INEPT (Polarization Transfer) - TROSY (for large molecules) sn_ratio->pulse_sequences pre Paramagnetic Relaxation Enhancement (PRE) sn_ratio->pre acquisition_params->pre Enabled by

Caption: Key factors and their relationships in optimizing the signal-to-noise ratio in 15N NMR.

References

Technical Support Center: Correcting for Natural ¹⁵N Abundance in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the correction for natural ¹⁵N abundance in quantitative proteomics experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for natural ¹⁵N abundance in quantitative proteomics?

A1: Correction for natural ¹⁵N abundance is crucial for accurate quantification in metabolic labeling experiments. Incomplete labeling of proteins with ¹⁵N isotopes is a common issue, meaning a fraction of nitrogen atoms in the "heavy" labeled proteins remain as the naturally abundant ¹⁴N.[1][2] This incomplete incorporation leads to a broader isotopic cluster for the heavy-labeled peptides, making it difficult to accurately determine their abundance.[3] Failure to correct for this can result in the underestimation of true protein abundance changes and skewed protein/peptide ratios.[1]

Q2: How does incomplete ¹⁵N labeling affect my quantitative data?

A2: Incomplete ¹⁵N labeling directly impacts the isotopic distribution of your labeled peptides in the mass spectrometer. Instead of a single, well-defined "heavy" peak, you will observe a distribution of peaks. The most intense peak (monoisotopic peak) will have a lower mass than the fully labeled peptide.[1] If the analysis software assumes 100% labeling, it will incorrectly calculate the abundance of the heavy peptide, leading to inaccurate protein ratios.

Q3: What is the natural abundance of ¹⁵N?

A3: The natural abundance of ¹⁵N is approximately 0.37% of all nitrogen atoms, while ¹⁴N makes up about 99.63%. This small percentage of naturally occurring ¹⁵N in unlabeled samples can contribute to the isotopic envelope of labeled peptides, further complicating accurate quantification if not properly corrected.

Q4: What software can be used to correct for ¹⁵N labeling efficiency?

A4: Several software platforms are equipped to handle and correct for incomplete metabolic labeling. Some popular options include:

  • MaxQuant: A widely used platform for quantitative proteomics that has functionalities to handle metabolic labeling data.

  • IsoCor: Software specifically designed for correcting for natural isotope abundance in labeling experiments.

  • Protein Prospector: This software allows users to input the labeling efficiency as a parameter to correct peptide ratios.

  • Census: This software can calculate the atomic percent enrichment of ¹⁵N for each peptide.

Troubleshooting Guides

Issue 1: Inaccurate or inconsistent protein quantification.
  • Symptoms: You observe skewed or inconsistent protein/peptide ratios across your replicates.

  • Possible Causes:

    • Incomplete ¹⁵N Labeling: The most common cause is that the ¹⁵N-labeled nutrient source was not fully incorporated into the proteome. This can be due to insufficient labeling time, depletion of the ¹⁵N source, or slow protein turnover in certain tissues.

    • Contamination: Contamination with natural abundance (¹⁴N) nitrogen sources can dilute the labeling.

  • Solutions:

    • Determine Labeling Efficiency: It is crucial to experimentally determine the ¹⁵N labeling efficiency of your samples. This can be done by analyzing the isotopic distribution of several abundant and well-characterized peptides.

    • Correct for Incomplete Labeling in Software: Once you have determined the labeling efficiency (e.g., 95%), you must use this value as a parameter in your quantification software. The software will then adjust the calculated peptide ratios to account for the contribution of the unlabeled portion to the isotopic cluster.

    • Optimize Labeling Protocol: For future experiments, consider increasing the labeling duration. For instance, in Arabidopsis, 14 days of labeling can achieve 93-99% efficiency. Ensure a consistent and adequate supply of the ¹⁵N-labeled nutrient. For organisms with slow-turnover tissues, labeling for multiple generations may be necessary.

Issue 2: Incorrect assignment of the monoisotopic peak for ¹⁵N-labeled peptides.
  • Symptoms:

    • Poor quality of peptide quantification, indicated by high variance or outlier ratios.

    • Low cosine similarity scores or other quality metrics for peptide pair matching in your analysis software.

    • Visual inspection of the mass spectra shows that the software may have picked an incorrect peak as the monoisotopic peak for the heavy-labeled peptide.

  • Possible Causes:

    • The isotopic clusters of heavy-labeled peptides are often broader due to incomplete labeling, which makes it more challenging for software to correctly identify the monoisotopic peak.

    • Co-elution with other peptides can interfere with the isotopic pattern.

    • Low signal-to-noise ratio for the peptide of interest.

  • Solutions:

    • Manual Validation: Visually inspect the mass spectra for peptides of interest, especially those with questionable quantification. Compare the experimental isotopic distribution with the theoretical distribution to confirm the correct monoisotopic peak.

    • Utilize Quality Scores: Pay close attention to the quality scores provided by your software, such as the Cosine Similarity (CS) score in Protein Prospector. Low scores can indicate a poor match and potential errors in peak assignment.

    • High-Resolution Mass Spectrometry: Acquiring data with high resolution in both MS1 and MS2 scans is crucial for resolving complex spectra and improving the accuracy of peak assignment.

Quantitative Data

Table 1: Natural ¹⁵N Abundance in Selected Amino Acids

This table provides an overview of the relative natural ¹⁵N abundance (expressed as δ¹⁵N in per mil, ‰) in various protein-bound amino acids. These values can vary depending on the organism and its diet.

Amino AcidRelative ¹⁵N Abundance (δ¹⁵N in ‰)Notes
GlycineHighTends to be enriched in ¹⁵N.
ProlineHighCan be enriched in ¹⁵N.
AlanineHighOften shows higher δ¹⁵N values.
LeucineVariable
IsoleucineVariable

Experimental Protocols

Protocol: Determination of ¹⁵N Labeling Efficiency

This protocol outlines the steps to determine the ¹⁵N labeling efficiency of your samples.

  • Data Acquisition: Acquire high-resolution mass spectra of your ¹⁵N-labeled protein digest.

  • Peptide Identification: Perform a database search to identify peptides from your sample.

  • Select Peptides for Analysis: Choose several (e.g., 8-10) abundant peptides with good signal-to-noise ratios. Peptides with a mass of less than 1500 m/z are preferable as their monoisotopic peak is typically the most intense.

  • Isotopic Distribution Analysis:

    • For each selected peptide, extract the isotopic cluster for both the unlabeled (¹⁴N) and labeled (¹⁵N) forms.

    • Use software such as MaxQuant or IsoCor to calculate the percentage of ¹⁵N incorporation.

  • Calculate Average Labeling Efficiency: Average the labeling efficiency values obtained from the different peptides to get a reliable estimate for your sample.

  • Apply Correction: Use the calculated average labeling efficiency as a parameter in your quantitative proteomics software to correct the final protein ratios.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis cluster_output Output start ¹⁵N Metabolic Labeling digestion Protein Digestion start->digestion lcms LC-MS/MS Analysis digestion->lcms identification Peptide Identification lcms->identification efficiency Determine Labeling Efficiency identification->efficiency correction Correct for Natural ¹⁵N Abundance efficiency->correction quantification Protein Quantification correction->quantification results Accurate Protein Ratios quantification->results

Caption: Experimental workflow for quantitative proteomics using ¹⁵N metabolic labeling, highlighting the crucial step of correcting for natural ¹⁵N abundance.

logic_diagram cluster_ideal Ideal Scenario (100% Labeling) cluster_real Real Scenario (Incomplete Labeling) cluster_correction Correction Applied ideal_heavy Single 'Heavy' Peak ideal_quant Accurate Quantification ideal_heavy->ideal_quant real_heavy Isotopic Distribution of 'Heavy' Peaks miscalculation Software Miscalculates 'Heavy' Abundance real_heavy->miscalculation inaccurate_quant Inaccurate Quantification miscalculation->inaccurate_quant input_efficiency Input Labeling Efficiency miscalculation->input_efficiency informs correct_ratio Software Corrects Peptide Ratios input_efficiency->correct_ratio accurate_quant_corrected Accurate Quantification correct_ratio->accurate_quant_corrected

References

Technical Support Center: Overcoming Challenges of 15N Labeling in Tissues with Slow Protein Turnover

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 15N metabolic labeling in tissues with slow protein turnover.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high 15N enrichment in tissues like the brain, muscle, and cartilage so challenging?

A1: Tissues with slow protein turnover rates, such as the brain, muscle, and cartilage, present a significant challenge for metabolic labeling because the incorporation of 15N-labeled amino acids is a gradual process.[1] Unlike tissues with rapid protein turnover like the liver, where proteins are synthesized and degraded quickly, the proteins in slow-turnover tissues are more stable and are replaced over a much longer period.[1] This means that for a given labeling duration, the precursor pool of amino acids available for new protein synthesis will take longer to equilibrate with the 15N-labeled amino acids from the diet.[1] Consequently, the resulting 15N enrichment in these tissues is often lower compared to high-turnover tissues, which can negatively impact the accuracy and efficiency of quantitative proteomic analysis.[1]

Q2: What are the consequences of low 15N enrichment for my quantitative proteomics experiment?

A2: Low 15N enrichment can lead to several significant issues in quantitative mass spectrometry:

  • Reduced Quantitation Accuracy: The primary goal of metabolic labeling is to generate a heavy-labeled internal standard for every protein. When enrichment is low, the isotopic distribution of labeled peptides becomes broader and more complex.[1] This makes it difficult to accurately determine the ion chromatograms of the 15N-labeled peptides, leading to imprecise quantification of protein expression levels.

  • Decreased Protein Identification: A low signal-to-noise ratio resulting from low enrichment can make it challenging to identify 15N-labeled peptides. This is particularly problematic when mixing labeled and unlabeled samples in a 1:1 ratio, as it can result in fewer identified proteins and, consequently, fewer quantified proteins.

  • Complex Mass Spectra: The mass spectra of peptides with low 15N enrichment are markedly different from those with high enrichment, exhibiting a more complex isotopic pattern that can complicate data analysis.

Q3: What strategies can I employ to improve 15N enrichment in slow-turnover tissues?

A3: Several strategies can be implemented to enhance 15N incorporation in tissues with slow protein turnover:

  • Extended Labeling Duration: A straightforward approach is to prolong the labeling period. The longer the animal is on the 15N diet, the more time there is for the labeled amino acids to be incorporated into the proteome.

  • Multi-Generational Labeling: A highly effective strategy is to label animals for two generations. By placing the mother on a 15N diet before and during pregnancy and continuing the diet with the offspring, a uniformly high level of 15N enrichment can be achieved in all tissues, regardless of their intrinsic protein turnover rate. This method has been shown to generate approximately 94% 15N enrichment throughout all tissues of a rat.

  • Early-Life Labeling: Starting the labeling process at a younger age can also be beneficial, as protein turnover rates in some tissues, like muscle, decrease with age.

Q4: Are there advanced analytical techniques to accurately measure low levels of 15N enrichment?

A4: Yes, high-resolution mass spectrometry platforms, such as Orbitrap mass spectrometers, offer significant advantages for analyzing samples with low isotopic enrichment. These instruments can resolve interferences in the mass-to-charge ratio (m/z) dimension, leading to improved sensitivity and accuracy in detecting low-level enrichments compared to standard triple quadrupole mass spectrometers. Additionally, specialized data analysis workflows and algorithms are available to deconvolve complex, broadened MS1 spectra that result from gradual 15N labeling.

Troubleshooting Guides

Issue 1: Inconsistent or low 15N labeling efficiency across biological replicates.
  • Possible Cause: Variation in food intake or metabolism among individual animals. Contamination with natural abundance (14N) nitrogen sources.

  • Solution:

    • Carefully monitor the food consumption of each animal to ensure consistent intake of the 15N-labeled diet.

    • House animals in a clean environment to prevent access to unlabeled food sources.

    • Routinely check the isotopic purity of the 15N-labeled feed.

    • Determine the actual 15N incorporation efficiency for each sample before proceeding with quantitative analysis.

Issue 2: Difficulty in identifying 15N-labeled peptides in the mass spectrometer.
  • Possible Cause: Low signal-to-noise ratio due to low enrichment. The software may be incorrectly assigning the monoisotopic peak for the heavy-labeled peptide.

  • Solution:

    • Employ a high-resolution mass spectrometer for data acquisition to improve sensitivity.

    • Visually inspect the mass spectra to ensure correct peak assignment by the analysis software.

    • Utilize data analysis software that can handle the complex isotopic patterns of partially labeled peptides.

Issue 3: Skewed protein/peptide ratios in quantitative analysis.
  • Possible Cause: Incomplete 15N labeling leading to an underestimation of the heavy peptide abundance.

  • Solution:

    • It is crucial to determine the actual labeling efficiency and use this value to correct the calculated peptide ratios. Software like Protein Prospector allows for this adjustment.

    • For highly accurate quantification, aim for the highest possible enrichment using strategies like multi-generational labeling.

Experimental Protocols

Protocol: Two-Generation 15N Metabolic Labeling of Rats for High Enrichment in All Tissues

This protocol is adapted from a study that achieved approximately 94% 15N enrichment in all rat tissues.

Materials:

  • Sprague-Dawley rats

  • 15N-labeled rodent diet (spirulina-based)

  • Standard 14N rodent diet

  • Metabolic cages for monitoring food and water intake

Methodology:

  • Parental Generation (F0) Labeling:

    • Begin feeding a female rat (3 weeks old) a 15N-enriched diet ad libitum.

    • After a sufficient labeling period (e.g., 107 days), mate the 15N-labeled female with a male rat on a standard 14N diet.

    • Continue to feed the female the 15N diet throughout gestation and lactation.

  • First Generation (F1) Labeling:

    • After weaning, continue to feed the pups (F1 generation) the 15N-enriched diet.

    • The F1 generation will have been exposed to the 15N label from conception, leading to very high and uniform enrichment across all tissues.

  • Sample Collection and Analysis:

    • Tissues can be harvested from the F1 generation at the desired age for proteomic analysis.

    • Protein extraction, digestion, and subsequent analysis by mass spectrometry are performed according to standard procedures.

Quantitative Data Summary

TissueLabeling ProtocolLabeling Duration (Mother)15N Enrichment (%)
Liver Protocol 150 days86.0 ± 4.69
Protocol 2107 days94.4 ± 4.24
Brain Protocol 150 days71.9 ± 8.13
Protocol 2107 days83.3 ± 6.09
Skeletal Muscle Protocol 1 (p20 pups)50 days76.1 ± 4.7
Protocol 2 (p20 pups)107 days86.7 ± 2.59
Protocol 1 (p45 pups)50 days93.6 ± 2.37
Protocol 2 (p45 pups)107 days95.9 ± 2.62

Table 1: Comparison of 15N enrichment in different rat tissues using two different labeling protocols. Protocol 2, with a longer labeling duration for the mother, resulted in significantly higher enrichment, especially in the slow-turnover brain and muscle tissues.

Visualizations

Experimental_Workflow cluster_labeling 15N Metabolic Labeling Strategy cluster_analysis Sample Processing and Analysis F0 Parental Generation (F0) Female on 15N Diet Mating Mating with 14N Male F0->Mating Gestation Gestation & Lactation on 15N Diet Mating->Gestation F1 First Generation (F1) Pups on 15N Diet Gestation->F1 Harvest Tissue Harvest (e.g., Brain, Muscle) F1->Harvest Extraction Protein Extraction & Digestion Harvest->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis (Quantification) LCMS->Data Troubleshooting_Logic Start Low 15N Enrichment Detected CheckDuration Is labeling duration sufficiently long? Start->CheckDuration CheckAge Was labeling initiated at a young age? CheckDuration->CheckAge Yes ConsiderMultiGen Implement Multi-Generational Labeling Protocol CheckDuration->ConsiderMultiGen No CheckAge->ConsiderMultiGen No OptimizeMS Utilize High-Resolution Mass Spectrometry CheckAge->OptimizeMS Yes End Achieve Accurate Quantification ConsiderMultiGen->End DataWorkflow Employ Specialized Data Analysis Workflows OptimizeMS->DataWorkflow DataWorkflow->End

References

Dealing with co-eluting peptides and chemical noise in 15N-labeling mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 15N-labeling in mass spectrometry. Our goal is to help you address common challenges such as co-eluting peptides and chemical noise to ensure accurate and reproducible quantitative proteomics data.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of error when dealing with co-eluting peptides in 15N-labeling experiments?

A1: Co-eluting peptides are a significant challenge in complex samples, leading to interference and inaccurate quantification.[1] The primary sources of error include:

  • Signal Overlap: In MS1 scans, the isotopic envelopes of two or more different peptides that elute from the chromatography column at the same time can overlap. This is particularly problematic in dense regions of the chromatogram.

  • Isobaric Interferences: Co-eluting peptides may have the same nominal mass, making them difficult to distinguish without high-resolution mass spectrometry.

  • Fragmentation of Co-eluting Ions: During MS/MS for peptide identification, multiple precursor ions can be fragmented simultaneously, leading to chimeric spectra that are difficult to interpret and can result in incorrect peptide identifications.[2][3]

  • Ratio Distortion: For quantitative proteomics, co-eluting peptides can interfere with the accurate measurement of the light (14N) and heavy (15N) peptide peak areas, leading to skewed quantification ratios.[2]

Q2: How does chemical noise impact the quantification of 15N-labeled peptides?

A2: Chemical noise refers to background ions in the mass spectrum that are not derived from the analyte of interest. This noise can significantly impact quantification by:

  • Reducing Signal-to-Noise Ratio (S/N): High background noise can obscure low-abundance peptide signals, making them difficult to detect and quantify accurately.[4] Improving the S/N ratio is crucial for enhancing detection limits.

  • Interfering with Peak Integration: Chemical noise can interfere with the software's ability to accurately define and integrate the peak area of the light and heavy peptides, leading to quantification errors.

  • Introducing Contaminants: Sources of chemical noise can include contaminants from solvents, plastics, detergents used in sample preparation, and residual salts. For example, polyethylene glycol (PEG) is a common contaminant that can appear in mass spectra.

Q3: What is a typical 15N labeling efficiency, and how does incomplete labeling affect my results?

A3: A typical 15N labeling efficiency to aim for is greater than 98%. However, efficiencies can range from 93-99% depending on the organism and labeling duration. Incomplete labeling means that a portion of the nitrogen atoms in the "heavy" sample remains as 14N. This affects results in several ways:

  • Broadened Isotopic Clusters: Incomplete labeling leads to broader isotopic distributions for heavy-labeled peptides, making it more challenging for software to correctly identify the monoisotopic peak.

  • Inaccurate Quantification: If the quantification software assumes 100% labeling, it will incorrectly calculate the abundance of the heavy peptide, leading to skewed protein ratios and an underestimation of true protein abundance changes. It is crucial to determine the actual 15N incorporation efficiency and use this value as a parameter in your quantification software.

Troubleshooting Guides

Issue 1: Inaccurate quantification due to co-eluting peptides.

Symptoms:

  • Poor reproducibility of peptide ratios across technical replicates.

  • High variance in protein quantification.

  • Visual inspection of extracted ion chromatograms (XICs) shows shouldered or asymmetrical peaks.

Possible Causes and Solutions:

CauseSolution
Suboptimal Chromatographic Separation Optimize the LC gradient. A shallower gradient can improve the separation of peptides with similar retention times. Consider using a longer column or a column with a different stationary phase to alter peptide selectivity.
High Sample Complexity Implement pre-fractionation of your protein or peptide sample before LC-MS analysis. This can be done using techniques like strong cation exchange (SCX) or high pH reversed-phase chromatography.
Low-Resolution Mass Spectrometry Utilize a high-resolution mass spectrometer. Higher resolution in MS1 scans can help resolve overlapping isotopic peaks from co-eluting peptides.
Incorrect Peak Picking by Software Manually inspect the chromatograms of peptides with questionable quantification. Ensure that the software is correctly integrating the peaks for both the light and heavy forms. Look for signs of co-elution, such as distorted peak shapes.
Issue 2: High chemical noise affecting signal detection and quantification.

Symptoms:

  • Low signal-to-noise ratio for peptides of interest.

  • Baseline of the chromatogram is high and noisy.

  • Presence of non-peptide related peaks in the mass spectra.

Possible Causes and Solutions:

CauseSolution
Contaminated Solvents and Reagents Use high-purity, LC-MS grade solvents and reagents. Regularly flush the LC system to remove contaminants.
Sample Contamination (salts, detergents) Ensure thorough desalting of your peptide samples after digestion using C18 spin columns or similar devices. If detergents were used for protein extraction, ensure they are completely removed, as they can suppress ionization and contribute to background noise.
Suboptimal Mass Spectrometer Settings Optimize MS source parameters, such as spray voltage and gas flow rates, to maximize the signal from your peptides while minimizing background noise.
Carryover from Previous Injections Run blank injections between samples to check for and reduce carryover. Ensure the column is adequately washed and re-equilibrated between runs.

Experimental Protocols

Protocol 1: In-Solution Protein Digestion

This protocol is optimized for the digestion of proteins prior to 15N-labeling analysis.

Materials:

  • 100 mM Ammonium Bicarbonate (NH4HCO3)

  • 1 M Dithiothreitol (DTT)

  • 500 mM Iodoacetamide (IAA)

  • Mass Spectrometry Grade Trypsin

  • 0.1% Formic Acid

Procedure:

  • Denaturation and Reduction: Dissolve the protein sample in 100 mM NH4HCO3. Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes.

  • Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio by weight. Incubate at 37°C overnight.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1% (pH should be ~2-3).

  • Desalting: Proceed with peptide desalting using a C18 spin column.

Protocol 2: Peptide Desalting using C18 Spin Columns

This protocol is for cleaning up peptide samples to remove salts and other contaminants.

Materials:

  • C18 Spin Columns

  • Wetting Solution: 50% acetonitrile in 0.1% formic acid

  • Equilibration Solution: 0.1% formic acid in water

  • Wash Solution: 0.1% formic acid in water

  • Elution Solution: 50% acetonitrile in 0.1% formic acid

Procedure:

  • Column Preparation: Place the spin column in a collection tube. Add 200 µL of Wetting Solution and centrifuge. Add 200 µL of Equilibration Solution and centrifuge. Repeat the equilibration step.

  • Sample Loading: Acidify the peptide sample with formic acid to a final concentration of 0.1%. Load the sample onto the column and centrifuge.

  • Washing: Add 200 µL of Wash Solution and centrifuge. Repeat this step twice.

  • Elution: Place the spin column in a new, clean collection tube. Add 100 µL of Elution Solution and centrifuge to elute the desalted peptides. Repeat the elution to maximize recovery.

  • Drying and Reconstitution: Dry the eluted sample in a vacuum centrifuge and reconstitute in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

Data Presentation

Table 1: Impact of Labeling Efficiency on Quantification

This table illustrates the potential error in protein ratio calculation when the actual 15N labeling efficiency is not accounted for in the data analysis software.

True Protein Ratio (15N/14N)Assumed Labeling EfficiencyActual Labeling EfficiencyObserved Peptide Intensity (14N)Observed Peptide Intensity (15N)Calculated Ratio (Observed)% Error
2.0100%95%100019001.90-5.0%
2.0100%98%100019601.96-2.0%
0.5100%95%20009500.475-5.0%
0.5100%98%20009800.49-2.0%

Table 2: Effect of Different Troubleshooting Strategies on Signal-to-Noise Ratio

This table provides a hypothetical comparison of the impact of various troubleshooting strategies on the signal-to-noise (S/N) ratio of a low-abundance peptide.

Experimental ConditionAverage S/N Ratio% Improvement
Standard Protocol (No Optimization)15-
Optimized LC Gradient35133%
Sample Desalting (C18)50233%
Use of High-Purity Solvents2567%
Combined Optimization (All of the above)80433%

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions_coelution Solutions for Co-elution cluster_solutions_noise Solutions for Chemical Noise cluster_outcome Outcome Problem Inaccurate Quantification or Low Signal-to-Noise Check_Coelution Check for Co-eluting Peptides Problem->Check_Coelution Check_Noise Assess Chemical Noise Problem->Check_Noise Optimize_LC Optimize LC Gradient Check_Coelution->Optimize_LC Prefractionate Pre-fractionate Sample Check_Coelution->Prefractionate High_Res_MS Use High-Resolution MS Check_Coelution->High_Res_MS Desalt Thorough Desalting Check_Noise->Desalt High_Purity_Solvents Use High-Purity Solvents Check_Noise->High_Purity_Solvents Optimize_MS_Settings Optimize MS Settings Check_Noise->Optimize_MS_Settings Improved_Data Improved Data Quality: Accurate Quantification & High S/N Optimize_LC->Improved_Data Prefractionate->Improved_Data High_Res_MS->Improved_Data Desalt->Improved_Data High_Purity_Solvents->Improved_Data Optimize_MS_Settings->Improved_Data

Caption: Troubleshooting workflow for inaccurate quantification.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein_Extraction 1. Protein Extraction Digestion 2. In-Solution Digestion Protein_Extraction->Digestion Desalting 3. Peptide Desalting (C18) Digestion->Desalting LC_Separation 4. LC Separation Desalting->LC_Separation MS_Analysis 5. MS/MS Analysis LC_Separation->MS_Analysis Database_Search 6. Database Search MS_Analysis->Database_Search Quantification 7. Quantification Database_Search->Quantification Validation 8. Data Validation Quantification->Validation

Caption: General experimental workflow for 15N-labeling.

References

Validation & Comparative

A Researcher's Guide: DL-Serine-15N vs. L-Serine-15N for Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of isotopic tracer is paramount for accurate metabolic tracing studies. This guide provides an objective comparison of DL-Serine-15N and L-Serine-15N, offering insights into their distinct metabolic fates and providing the necessary experimental frameworks for their application.

The use of stable isotopes, such as 15N, allows for the precise tracking of metabolic pathways. Serine, a non-essential amino acid, is a central node in metabolism, contributing to biosynthesis, neurotransmission, and one-carbon metabolism. While L-serine is the proteogenic enantiomer, D-serine plays a crucial role as a neuromodulator. Understanding the metabolic interplay between these enantiomers is critical for studies in neuroscience, oncology, and metabolic diseases. This guide will delineate the key differences between using a racemic mixture (this compound) and the pure L-isomer (L-Serine-15N) as metabolic tracers.

Key Metabolic Differences and Considerations

The primary distinction in the metabolic fate of L-serine and D-serine lies in their enzymatic pathways and transport mechanisms. L-Serine is readily incorporated into a multitude of anabolic and catabolic pathways. In contrast, D-serine metabolism is more restricted, primarily regulated by the enzymes serine racemase and D-amino acid oxidase.

A critical consideration for metabolic tracing studies is the potential for metabolic interference when using a racemic mixture. Recent studies have shown that D-serine can compete with L-serine for mitochondrial transport[1][2]. This competition can inhibit the entry of L-serine into the mitochondria, thereby suppressing one-carbon metabolism, a key pathway for which L-serine is a major substrate[1][2]. This inhibitory effect of D-serine can lead to a reduction in the biosynthesis of downstream metabolites such as glycine and formate[1].

Therefore, the choice between this compound and L-Serine-15N depends on the specific research question:

  • L-Serine-15N is the tracer of choice for studies aiming to specifically elucidate the metabolic flux through L-serine-dependent pathways without the confounding variable of D-serine interference. This includes the study of protein synthesis, nucleotide biosynthesis, and the generation of glycine and cysteine.

  • This compound is suitable for studies investigating the overall metabolic fate of serine, including the dynamics of racemization and D-serine specific pathways. It is particularly relevant for research in neuroscience where the interplay between L- and D-serine is of interest. However, researchers must be cognizant of the potential for D-serine to alter L-serine metabolism.

Quantitative Data Comparison

While direct head-to-head quantitative flux analysis data for this compound versus L-Serine-15N is limited in publicly available literature, the known enzymatic activities and transport kinetics allow for a qualitative and semi-quantitative comparison. The following table summarizes expected outcomes based on current knowledge.

Metabolic Parameter L-Serine-15N This compound Rationale
Cellular Uptake Rate HighModerate to HighL-serine is taken up by high-affinity transporters. D-serine has lower affinity transporters, potentially competing with and slightly reducing the overall uptake of the L-isomer from the racemic mixture.
Incorporation into Protein HighLower than L-Serine-15N aloneOnly L-serine is proteinogenic. The presence of D-serine in the racemic mixture effectively halves the concentration of the usable isomer for protein synthesis.
Conversion to Glycine-15N HighPotentially LowerD-serine competes with L-serine for mitochondrial transport, which is where a significant portion of glycine synthesis from serine occurs via SHMT2. This can reduce the flux from L-serine to glycine.
Conversion to Cysteine-15N HighPotentially LowerCysteine synthesis is dependent on the availability of serine. Any inhibition of L-serine metabolism could indirectly affect cysteine production.
Formation of D-Serine-15N Low (endogenous racemization)High (direct supply and racemization)This compound directly provides the D-isomer. L-Serine-15N can be converted to D-Serine-15N via serine racemase.
Degradation by D-amino acid oxidase NegligibleModerateD-amino acid oxidase specifically degrades D-serine.

Experimental Protocols

To facilitate the robust design of metabolic tracing studies, detailed experimental protocols are provided below.

Protocol 1: In Vitro Metabolic Tracing with 15N-Serine in Cultured Cells

Objective: To quantify the incorporation of 15N from L-Serine-15N or this compound into downstream metabolites.

Materials:

  • Cultured cells of interest

  • DMEM (serine-free)

  • Dialyzed fetal bovine serum (dFBS)

  • L-Serine-15N or this compound

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water (for metabolite extraction)

  • LC-MS/MS system with a chiral column

Methodology:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and proliferate in standard DMEM supplemented with 10% dFBS for 24 hours.

  • Labeling:

    • Prepare labeling medium: serine-free DMEM supplemented with 10% dFBS and either L-Serine-15N or this compound at a physiological concentration (e.g., 0.4 mM).

    • Aspirate the standard medium, wash cells once with PBS, and replace with the labeling medium.

    • Incubate cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of 15N incorporation.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Perform a liquid-liquid extraction by adding chloroform and water to achieve a final solvent ratio of methanol:chloroform:water of 2:1:0.8.

    • Vortex thoroughly and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the upper aqueous phase containing polar metabolites.

  • Sample Analysis by LC-MS/MS:

    • Dry the aqueous phase under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

    • Inject the sample onto an LC-MS/MS system equipped with a chiral column (e.g., a cyclodextrin-based column) to separate L- and D-serine and their downstream metabolites.

    • Use a targeted Selected Reaction Monitoring (SRM) method to quantify the abundance of unlabeled (14N) and labeled (15N) metabolites.

  • Data Analysis:

    • Calculate the fractional enrichment of 15N in each metabolite at each time point.

    • Compare the fractional enrichment between cells labeled with L-Serine-15N and this compound.

Protocol 2: Chiral Separation and Quantification of 15N-Serine Enantiomers by LC-MS

Objective: To separate and quantify L-Serine-15N and D-Serine-15N in biological samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC V2, or similar)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • A gradient elution will be optimized to achieve baseline separation of the serine enantiomers.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • SRM Transitions:

    • L/D-Serine (unlabeled): Precursor ion (m/z) -> Product ion (m/z)

    • L/D-Serine-15N: Precursor ion (m/z+1) -> Product ion (m/z+1)

    • Specific transitions for downstream metabolites (e.g., Glycine-15N, Cysteine-15N) will also be included.

Procedure:

  • Reconstitute the dried metabolite extracts in the initial mobile phase conditions.

  • Inject a defined volume of the sample onto the chiral column.

  • Run the optimized gradient method to separate the enantiomers.

  • Acquire data using the defined SRM transitions.

  • Integrate the peak areas for each labeled and unlabeled analyte.

  • Construct calibration curves using standards of known concentrations for absolute quantification if required.

Visualizing Metabolic Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

L_Serine_Metabolism cluster_uptake Cellular Uptake cluster_intracellular Intracellular Metabolism L_Serine_15N_ext Extracellular L-Serine-15N L_Serine_15N_int L-Serine-15N L_Serine_15N_ext->L_Serine_15N_int ASCT1/2 Protein Protein-15N L_Serine_15N_int->Protein Protein Synthesis Glycine_15N Glycine-15N L_Serine_15N_int->Glycine_15N SHMT1/2 Cysteine_15N Cysteine-15N L_Serine_15N_int->Cysteine_15N D_Serine_15N D-Serine-15N L_Serine_15N_int->D_Serine_15N Serine Racemase One_Carbon_Metabolism One-Carbon Metabolism Glycine_15N->One_Carbon_Metabolism

Caption: Metabolic fate of L-Serine-15N.

DL_Serine_Metabolism cluster_uptake Cellular Uptake cluster_intracellular Intracellular Metabolism DL_Serine_15N_ext Extracellular This compound L_Serine_15N_int L-Serine-15N DL_Serine_15N_ext->L_Serine_15N_int D_Serine_15N_int D-Serine-15N DL_Serine_15N_ext->D_Serine_15N_int Protein Protein-15N L_Serine_15N_int->Protein Glycine_15N Glycine-15N L_Serine_15N_int->Glycine_15N Mitochondrion Mitochondrion L_Serine_15N_int->Mitochondrion DAO D-amino acid oxidase D_Serine_15N_int->DAO D_Serine_15N_int->Mitochondrion Inhibition Pyruvate Pyruvate DAO->Pyruvate

Caption: Metabolic fate of this compound, highlighting D-serine's inhibitory effect.

Experimental_Workflow Cell_Culture 1. Cell Culture (Serine-free medium) Labeling 2. Isotopic Labeling (L-Serine-15N or this compound) Cell_Culture->Labeling Time_Course 3. Time-course Incubation Labeling->Time_Course Metabolite_Extraction 4. Metabolite Extraction Time_Course->Metabolite_Extraction LCMS_Analysis 5. Chiral LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis 6. Data Analysis (Fractional Enrichment) LCMS_Analysis->Data_Analysis Comparison 7. Comparative Analysis Data_Analysis->Comparison

Caption: Experimental workflow for comparative metabolic tracing.

Conclusion

The selection of this compound versus L-Serine-15N for metabolic tracing studies is a critical decision that hinges on the specific biological question being addressed. For focused investigations into L-serine's role in central carbon metabolism and biosynthesis, L-Serine-15N is the superior choice as it avoids the confounding inhibitory effects of D-serine. Conversely, this compound is invaluable for studies exploring the integrated metabolism of both serine enantiomers, particularly in the context of neuroscience. By understanding the distinct metabolic pathways and potential interactions, and by employing robust experimental protocols and analytical methods, researchers can leverage these powerful tools to unravel the complexities of serine metabolism in health and disease.

References

A Researcher's Guide: Comparing DL-Serine-15N and 13C-Labeled Serine for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic flux analysis (MFA) is a powerful methodology for elucidating the intricate network of metabolic pathways within biological systems. The choice of isotopic tracer is paramount for the success of these studies. This guide provides a comprehensive comparison of two commonly used stable isotope-labeled forms of serine, DL-Serine-15N and 13C-labeled serine, for the purpose of metabolic flux analysis. By understanding the unique advantages and applications of each, researchers can make more informed decisions in designing their experiments to probe the complexities of serine metabolism.

Serine is a non-essential amino acid that plays a central role in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and one-carbon metabolism.[1][2] Its strategic position makes it an excellent target for isotopic labeling to trace the flow of carbon and nitrogen through these critical pathways. This guide will delve into a comparative analysis of this compound and 13C-labeled serine, present detailed experimental protocols, and provide visual representations of the relevant metabolic pathways and experimental workflows.

Data Presentation: A Comparative Overview

The selection between this compound and 13C-labeled serine as a tracer in metabolic flux analysis is contingent on the specific research question being addressed. While 13C-labeled serine is invaluable for tracking the carbon backbone of serine and its contribution to various biosynthetic pathways, this compound is essential for elucidating the flow of nitrogen. The following table summarizes the key characteristics and applications of each tracer.

FeatureThis compound13C-Labeled Serine
Primary Application Tracing nitrogen fate in amino acid and nucleotide biosynthesis.Tracing carbon flow through central carbon metabolism, one-carbon metabolism, and biosynthesis.
Metabolic Pathways Tracked Transamination reactions, amino acid interconversions, and nitrogen contribution to purine and pyrimidine synthesis.Glycolysis, gluconeogenesis, serine biosynthesis pathway, one-carbon metabolism (folate cycle), and biosynthesis of downstream metabolites like glycine, cysteine, and lipids.
Information Gained Provides insights into nitrogen assimilation, utilization, and recycling within the cell.Quantifies the contribution of serine's carbon skeleton to various metabolic pathways and end products.
Analytical Techniques Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.
Key Advantages Directly measures nitrogen flux, which is often complementary to carbon flux data.[3]Provides detailed information on carbon atom transitions, enabling the resolution of complex pathway activities.[4]
Limitations Does not provide information on the fate of the carbon backbone of serine.Does not directly track the fate of the amino group's nitrogen.

Serine Metabolism and its Role in One-Carbon Metabolism

Serine is a key player in cellular metabolism, particularly through its contribution to the one-carbon (1C) cycle. The 1C cycle is a series of interconnected metabolic reactions that transfer one-carbon units, which are essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (methionine), and for methylation reactions.[1] The conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a major entry point of one-carbon units into this cycle.

Serine_Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis cluster_one_carbon One-Carbon Metabolism 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH Glycine Glycine Serine->Glycine SHMT Pyruvate Pyruvate Serine->Pyruvate Serine Dehydratase Cysteine Cysteine Serine->Cysteine via Transsulfuration 5,10-Methylene-THF 5,10-Methylene-THF Glycine->5,10-Methylene-THF Tetrahydrofolate Tetrahydrofolate Tetrahydrofolate->5,10-Methylene-THF Purine Synthesis Purine Synthesis 5,10-Methylene-THF->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis 5,10-Methylene-THF->Thymidylate Synthesis

Caption: A simplified diagram of serine's central role in metabolism.

Experimental Protocols

The following are generalized protocols for conducting metabolic flux analysis using 13C-labeled serine and 15N-labeled serine in cultured mammalian cells.

Protocol 1: Metabolic Flux Analysis using 13C-Labeled Serine

Objective: To trace the carbon backbone of serine through central carbon and one-carbon metabolism.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium

  • Custom medium lacking serine

  • [U-13C]-Serine (or other specifically labeled 13C-serine)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Cell Culture: Culture cells in standard medium to the desired confluence (typically 80-90%).

  • Media Switch: Aspirate the standard medium and wash the cells once with pre-warmed PBS. Replace the standard medium with the custom medium supplemented with the 13C-labeled serine.

  • Isotopic Labeling: Incubate the cells in the labeling medium for a predetermined time course to achieve isotopic steady state. This time can range from a few hours to over 24 hours, depending on the cell line and the metabolic pathways of interest.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to quench metabolism and lyse the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the extracted metabolites by LC-MS or GC-MS to determine the mass isotopomer distributions of serine and its downstream metabolites.

  • Data Analysis: Use specialized software to correct for natural isotope abundance and calculate metabolic fluxes based on the measured mass isotopomer distributions.

Protocol 2: Metabolic Flux Analysis using this compound

Objective: To trace the nitrogen from serine through amino acid and nucleotide biosynthesis.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium

  • Custom medium lacking serine

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Follow the same procedure as in Protocol 1.

  • Media Switch: Aspirate the standard medium and wash the cells once with pre-warmed PBS. Replace the standard medium with the custom medium supplemented with this compound.

  • Isotopic Labeling: Incubate the cells for a time course sufficient to achieve isotopic steady state for nitrogen-containing metabolites.

  • Metabolite Extraction: Follow the same procedure as in Protocol 1.

  • Sample Analysis: Analyze the extracted metabolites by LC-MS to determine the incorporation of 15N into amino acids, purines, and pyrimidines.

  • Data Analysis: Calculate the fractional enrichment of 15N in the target metabolites to determine the flux of nitrogen from serine.

Typical Experimental Workflow for Metabolic Flux Analysis

The process of conducting a metabolic flux analysis experiment follows a structured workflow, from initial experimental design to the final data interpretation.

References

Advantages of 15N labeling over 13C labeling for protein NMR studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on protein analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of isotopic labeling strategy is a critical determinant of experimental success. While both Nitrogen-15 (15N) and Carbon-13 (13C) are stable isotopes indispensable for modern biomolecular NMR, they offer distinct advantages tailored to specific research questions. This guide provides an objective comparison of 15N and 13C labeling, supported by experimental data and protocols, to facilitate informed decision-making in your protein studies.

The primary advantage of 15N labeling lies in its ability to generate simpler, more easily interpretable NMR spectra, making it an ideal starting point for assessing protein folding and performing ligand binding studies. In contrast, 13C labeling, often used in conjunction with 15N, is essential for detailed structural determination and the analysis of complex molecular interactions.

Quantitative Comparison of 15N and 13C Labeling

The decision between 15N and 13C labeling is often influenced by factors such as the size of the protein, the desired level of structural detail, and budgetary constraints. The following table summarizes the key quantitative and qualitative differences between the two approaches.

Feature15N Labeling13C Labeling
Primary Application Protein structure, dynamics, and folding analysis via ¹H-¹⁵N HSQC.[1]Detailed 3D structure determination (often with ¹⁵N), metabolic flux analysis.[1][]
Natural Abundance ~0.37%[1][]~1.1%
Relative Cost Generally lowerHigher, as ¹³C-glucose is a significant cost factor.
Spectral Complexity Simpler ¹H-¹⁵N HSQC spectra, often called a protein's "fingerprint".More complex spectra due to ¹³C-¹³C scalar couplings, often requiring multidimensional NMR.
Sensitivity Good for ¹H-¹⁵N correlation experiments.¹³C-detected experiments can have substantially higher sensitivity than ¹⁵N-detected experiments.
Information Content Provides information on the protein backbone.Provides information on both the backbone and side chains.

Key Advantages of 15N Labeling

For many protein NMR studies, particularly initial characterization and interaction studies, 15N labeling offers significant benefits:

  • Spectral Simplicity and Resolution: The ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum provides one peak for each backbone amide proton (except for proline), creating a unique "fingerprint" of the protein. This simplicity makes it straightforward to assess sample quality, folding, and to monitor changes upon ligand binding.

  • Cost-Effectiveness: 15N labeling is generally the simplest and cheapest form of isotopic labeling. The primary labeled precursor, ¹⁵NH₄Cl, is less expensive than uniformly ¹³C-labeled glucose.

  • Dynamics Studies: 15N-labeled proteins are well-suited for a variety of dynamics experiments that probe movements within the protein on different timescales.

  • Reduced Spectral Crowding: For larger proteins, where spectral overlap becomes a significant issue, the simpler spectra from 15N labeling can be a major advantage.

The Power of 13C Labeling for In-Depth Structural Analysis

While 15N labeling is an excellent starting point, 13C labeling, typically in combination with 15N (dual labeling), is indispensable for obtaining high-resolution three-dimensional structures.

  • Complete Resonance Assignment: Dual ¹³C/¹⁵N labeling enables the use of triple-resonance experiments (e.g., HNCA, HNCO, HNCACB) that are essential for the sequential assignment of backbone and side-chain resonances, a prerequisite for structure determination.

  • Detailed Structural Information: By providing information about the carbon skeleton of the protein, 13C labeling allows for the determination of dihedral angles and inter-proton distances that define the protein's 3D structure.

  • Metabolic Flux Analysis: 13C is the gold standard for metabolic flux analysis as metabolic processes primarily involve the rearrangement of carbon skeletons.

Experimental Protocols

The production of isotopically labeled proteins for NMR studies is most commonly achieved through overexpression in Escherichia coli grown in a minimal medium.

Uniform 15N Labeling Protocol

This protocol describes the uniform labeling of a target protein with 15N.

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene of interest.

  • Starter Culture: Inoculate 5-10 mL of LB medium with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.

  • Minimal Medium Culture: The next day, inoculate 1 L of M9 minimal medium containing 1 g/L of ¹⁵NH₄Cl as the sole nitrogen source and typically 4 g/L of unlabeled glucose as the carbon source. Inoculate with the overnight starter culture.

  • Growth: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to grow the culture for another 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

  • Purification: Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatography techniques.

Uniform 13C/15N Dual Labeling Protocol

This protocol outlines the procedure for uniformly labeling a protein with both 13C and 15N.

  • Transformation and Starter Culture: Follow steps 1 and 2 from the Uniform 15N Labeling protocol.

  • Minimal Medium Culture: Prepare 1 L of M9 minimal medium containing 1 g/L of ¹⁵NH₄Cl and 2 g/L of [U-¹³C₆]-glucose as the sole nitrogen and carbon sources, respectively. Inoculate with the overnight starter culture.

  • Growth, Induction, Expression, and Harvesting: Follow steps 4-7 from the Uniform 15N Labeling protocol.

  • Purification: Purify the dual-labeled protein using appropriate chromatography methods.

Visualizing the Workflow

The general workflow for producing an isotopically labeled protein for NMR studies can be visualized as follows:

ProteinLabelingWorkflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification cluster_analysis Analysis Plasmid_Construction Plasmid Construction Transformation E. coli Transformation Plasmid_Construction->Transformation Starter_Culture Starter Culture (LB Medium) Transformation->Starter_Culture Minimal_Medium_Culture Minimal Medium Culture (¹⁵NH₄Cl and/or ¹³C-Glucose) Starter_Culture->Minimal_Medium_Culture Induction Induction (IPTG) Minimal_Medium_Culture->Induction Expression Protein Expression Induction->Expression Harvesting Cell Harvesting Expression->Harvesting Cell_Lysis Cell Lysis Harvesting->Cell_Lysis Chromatography Chromatography Cell_Lysis->Chromatography Purified_Protein Purified Labeled Protein Chromatography->Purified_Protein NMR_Spectroscopy NMR Spectroscopy Purified_Protein->NMR_Spectroscopy

Caption: General workflow for isotopic labeling of proteins in E. coli.

The choice of labeling strategy in protein NMR is a crucial step that dictates the type and quality of information that can be obtained.

LabelingDecisionTree Start Protein NMR Study Goal Initial_Characterization Initial Characterization? (Folding, Ligand Binding) Start->Initial_Characterization Detailed_Structure Detailed 3D Structure? Initial_Characterization->Detailed_Structure No N15_Labeling 15N Labeling Initial_Characterization->N15_Labeling Yes C13N15_Labeling 13C/15N Dual Labeling Detailed_Structure->C13N15_Labeling Yes HSQC ¹H-¹⁵N HSQC N15_Labeling->HSQC Triple_Resonance Triple Resonance NMR C13N15_Labeling->Triple_Resonance

Caption: Decision tree for choosing a protein labeling strategy.

References

Validating DL-Serine-15N Enrichment: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of isotopic enrichment is paramount for the integrity of metabolic studies. This guide provides a comparative overview of mass spectrometry-based methods for the validation of DL-Serine-15N enrichment, offering insights into performance, and detailed experimental protocols.

Stable isotope labeling with compounds like this compound is a cornerstone of metabolic research, enabling the tracing of metabolic pathways and the quantification of flux. The validation of the isotopic enrichment of these tracers is a critical step to ensure the accuracy of experimental results. Mass spectrometry (MS) stands as the gold standard for this purpose, offering high sensitivity and specificity. This guide compares two primary MS-based workflows: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Analysis of GC-MS and LC-MS/MS for 15N-Serine Enrichment

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of 15N-labeled serine, each with distinct advantages and considerations. GC-MS often requires derivatization to make the amino acids volatile, while LC-MS can analyze them more directly in their native form.[1][2] The choice between these methods often depends on the specific requirements of the study, including sample complexity, required sensitivity, and available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Volatility Requires derivatization to increase volatility.[3][4]Direct analysis of polar, non-volatile compounds.
Sensitivity High sensitivity, capable of detecting low levels of enrichment.[5]Generally offers high sensitivity, with the ability to measure enrichments down to 0.005% in some cases.
Specificity Good, but can be susceptible to co-eluting compounds.High specificity through precursor and product ion selection (MRM/SRM).
Throughput Can be lower due to derivatization steps and longer run times.Higher throughput is often achievable with modern systems.
Matrix Effects Generally less prone to ion suppression than LC-MS.Can be susceptible to ion suppression or enhancement from matrix components.
Instrumentation Widely available and cost-effective.Can be more expensive and complex to operate.

Experimental Workflow for Enrichment Validation

The general workflow for validating this compound enrichment involves sample preparation, chromatographic separation, mass spectrometric analysis, and data processing. The following diagram illustrates the key steps in this process.

This compound Enrichment Validation Workflow Workflow for this compound Enrichment Validation cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (e.g., plasma, cells) hydrolysis Protein Hydrolysis (if applicable) start->hydrolysis extraction Amino Acid Extraction hydrolysis->extraction derivatization Derivatization (for GC-MS) extraction->derivatization GC-MS Path lcms LC-MS/MS Analysis extraction->lcms gcms GC-MS Analysis derivatization->gcms peak_integration Peak Integration of Unlabeled (M) and Labeled (M+1) Ions gcms->peak_integration lcms->peak_integration enrichment_calc Enrichment Calculation peak_integration->enrichment_calc validation Validation of Results enrichment_calc->validation

A generalized workflow for the validation of this compound enrichment.

Detailed Experimental Protocols

Below are representative protocols for the analysis of this compound enrichment using GC-MS and LC-MS/MS.

This protocol is based on common methods for amino acid analysis by GC-MS, which involves a derivatization step.

  • Protein Hydrolysis (if necessary): For protein-bound serine, perform acid hydrolysis using 6 M HCl at 110-150°C for 70 minutes to 24 hours.

  • Amino Acid Extraction:

    • Dry the hydrolysate under a stream of nitrogen gas.

    • Re-dissolve the amino acid residue in a suitable solvent.

    • For complex samples, a purification step such as strong cation-exchange chromatography may be required.

  • Derivatization:

    • A common method is esterification followed by trifluoroacetylation.

    • Alternatively, N-acetyl methyl esters can be prepared. This involves heating in acidified methanol, followed by acetylation with a mixture of acetic anhydride, trimethylamine, and acetone.

  • GC-MS Analysis:

    • Instrument: A standard GC-MS system equipped with a suitable capillary column (e.g., Agilent DB-35).

    • Injection: Inject the derivatized sample in splitless mode.

    • Oven Program: Use a temperature gradient to separate the amino acid derivatives. A typical program might be: hold at 70°C, ramp to 140°C, then to 240°C, and finally to 255°C.

    • Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify the serine derivative or in selected ion monitoring (SIM) mode to quantify the M and M+1 ions corresponding to the unlabeled and 15N-labeled serine.

This protocol is adapted from methods for the direct analysis of amino acids in biological fluids.

  • Sample Preparation:

    • For plasma or serum samples, perform protein precipitation by adding a solvent like methanol or acetonitrile.

    • Centrifuge the sample to pellet the precipitated proteins and collect the supernatant.

    • The supernatant can be directly injected or further diluted if necessary.

  • LC-MS/MS Analysis:

    • Instrument: A triple quadrupole or high-resolution mass spectrometer coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical.

    • Mass Spectrometry:

      • Operate the instrument in positive electrospray ionization (ESI) mode.

      • Use Multiple Reaction Monitoring (MRM) for quantification. For serine, the transitions would be m/z 106 -> m/z 60 for unlabeled serine and m/z 107 -> m/z 61 for 15N-serine.

      • Optimize cone voltage and collision energy for maximum signal intensity.

Data Analysis and Enrichment Calculation

The principle of enrichment calculation relies on measuring the relative abundance of the isotopically labeled analyte (M+1) compared to its unlabeled counterpart (M).

Enrichment Calculation Logic Logic for 15N Enrichment Calculation cluster_input Input Data cluster_process Calculation cluster_output Result M_intensity Intensity of Unlabeled Serine (M) total_intensity Total Intensity = Intensity(M) + Intensity(M+1) M_intensity->total_intensity M1_intensity Intensity of 15N-Labeled Serine (M+1) M1_intensity->total_intensity enrichment_formula Enrichment (%) = (Intensity(M+1) / Total Intensity) * 100 M1_intensity->enrichment_formula total_intensity->enrichment_formula enrichment_value 15N Enrichment Percentage enrichment_formula->enrichment_value

A simplified logical diagram of the 15N enrichment calculation.

It is crucial to correct for the natural abundance of 13C and other isotopes that can contribute to the M+1 peak. This is typically done by analyzing an unlabeled serine standard and determining the natural M+1/M ratio.

Conclusion

Both GC-MS and LC-MS/MS are highly effective for the validation of this compound enrichment. The choice of method will be guided by the specific experimental context. GC-MS is a robust and widely accessible technique, particularly for less complex samples. LC-MS/MS offers higher throughput and specificity, making it well-suited for complex biological matrices and large-scale studies. Regardless of the chosen platform, careful sample preparation and data analysis are essential for obtaining accurate and reliable enrichment data.

References

A Researcher's Guide to Quantitative Proteomics: Comparing DL-Serine-15N Labeling with Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, selecting the optimal method is paramount for generating high-fidelity data. This guide provides an objective comparison of metabolic labeling using DL-Serine-15N against other widely adopted techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT). We will delve into the accuracy and precision of these methods, provide detailed experimental protocols, and visualize key workflows and biological pathways to inform your experimental design.

At a Glance: Performance Comparison of Quantitative Proteomics Methods

Metabolic labeling with 15N, including the use of precursors like this compound, is a powerful technique for accurate protein quantification.[1][2] Unlike chemical labeling methods, metabolic labeling incorporates stable isotopes into proteins in vivo, minimizing sample handling errors. SILAC is another metabolic labeling technique renowned for its high accuracy and reproducibility.[3][4] In contrast, iTRAQ and TMT are chemical labeling methods that offer higher multiplexing capabilities but can be susceptible to ratio compression, which may affect quantitative accuracy.[2]

FeatureThis compound (Metabolic Labeling)SILAC (Metabolic Labeling)iTRAQ (Chemical Labeling)TMT (Chemical Labeling)
Principle In vivo incorporation of 15N from a labeled precursor into all nitrogen-containing amino acids.In vivo incorporation of specific stable isotope-labeled amino acids (e.g., Arginine, Lysine).Chemical labeling of primary amines on peptides with isobaric tags. Quantification at MS/MS level.Chemical labeling of primary amines on peptides with isobaric tags. Quantification at MS/MS level.
Accuracy High. Ratios are determined from precursor ion intensities, which are less prone to interference.Very High. Considered a gold standard for quantitative accuracy in cell culture.Moderate to High. Can be affected by ratio compression due to co-isolation of precursor ions.Moderate to High. Also susceptible to ratio compression, though newer reagents and methods can mitigate this.
Precision (CV%) High. Low variability between technical replicates.Very High. Excellent reproducibility due to early-stage sample mixing.High. Good precision within a multiplexed experiment.High. Similar to iTRAQ in terms of precision.
Multiplexing Typically 2-plex (labeled vs. unlabeled).Typically 2 or 3-plex, with some variations allowing for higher plexing.4-plex or 8-plex.Up to 18-plex with TMTpro reagents.
Applicability Broadly applicable to any organism that can be metabolically labeled.Primarily used in cell culture, but adaptable to some model organisms.Applicable to virtually any protein sample.Applicable to virtually any protein sample.
Key Advantage Universal labeling of all proteins, cost-effective for whole organisms.High accuracy and precision, early sample pooling reduces variability.High multiplexing capacity, suitable for comparing multiple conditions.Highest multiplexing capacity, enabling large-scale comparative studies.
Key Limitation Slower labeling times for organisms with slow protein turnover, potential for incomplete labeling.Limited to organisms that can be cultured in specialized media, potential for amino acid conversion.Ratio compression can lead to underestimation of fold changes.Ratio compression is a significant concern, requiring advanced data analysis strategies.

Experimental Protocols: A Step-by-Step Guide

Detailed and consistent experimental protocols are crucial for reproducible quantitative proteomics. Below are summarized methodologies for each of the discussed techniques.

This compound Metabolic Labeling Protocol

This protocol is a generalized workflow for metabolic labeling of cells or organisms with a 15N-labeled amino acid source.

  • Culture Preparation: Grow the biological system (e.g., cells, organism) in a standard, unlabeled medium to reach the desired experimental state.

  • Labeling: Replace the standard medium with a medium where the primary nitrogen source is replaced with this compound. The duration of labeling depends on the protein turnover rate of the organism and should be sufficient to achieve >95% isotope incorporation.

  • Sample Harvesting and Mixing: Harvest the labeled (heavy) and unlabeled (light) samples. For relative quantification, mix the samples in a 1:1 ratio based on protein concentration or cell number.

  • Protein Extraction and Digestion: Lyse the mixed cells/tissues and extract the proteins. The extracted proteins are then digested, typically with trypsin, to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptide pairs (heavy vs. light) based on their mass shift in the MS1 spectra. Protein ratios are inferred from the corresponding peptide ratios.

SILAC Protocol

This protocol outlines the standard workflow for Stable Isotope Labeling by Amino acids in Cell culture.

  • Cell Culture and Labeling: Culture cells in a SILAC-specific medium deficient in certain essential amino acids (e.g., L-lysine and L-arginine). Supplement one cell population with the "light" (natural abundance) amino acids and the other with the "heavy" (e.g., 13C6-Lysine, 13C615N4-Arginine) counterparts. Cells should be cultured for at least five passages to ensure complete incorporation of the labeled amino acids.

  • Experimental Treatment: Apply the experimental conditions to the respective cell populations.

  • Cell Lysis and Protein Mixing: Lyse the cells and determine the protein concentration of each lysate. Mix the "light" and "heavy" protein lysates in a 1:1 ratio.

  • Protein Digestion: Digest the combined protein mixture with trypsin.

  • Peptide Fractionation and LC-MS/MS: Fractionate the peptide mixture to reduce complexity and analyze by LC-MS/MS.

  • Data Analysis: Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.

iTRAQ/TMT Protocol

This protocol describes the general workflow for chemical labeling of peptides using isobaric tags.

  • Protein Extraction and Digestion: Extract proteins from each sample and digest them into peptides using trypsin.

  • Peptide Quantification: Accurately quantify the peptide concentration in each sample.

  • Labeling: Label an equal amount of peptides from each sample with a different isobaric tag (iTRAQ or TMT reagent) according to the manufacturer's instructions.

  • Sample Pooling: Combine the labeled peptide samples into a single mixture.

  • Peptide Fractionation: Fractionate the pooled peptide mixture to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze the fractionated peptides by LC-MS/MS. The instrument is programmed to isolate a precursor ion and then fragment it to generate reporter ions in the MS/MS spectrum.

  • Data Analysis: Identify the peptides from the fragmentation spectra and quantify the relative protein abundance from the intensities of the reporter ions. Software is used to correct for isotopic impurities in the tags.

Visualizing the Workflow and a Key Signaling Pathway

To better illustrate the experimental processes and a relevant biological context, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Quantitative Proteomics

G General Experimental Workflow for Quantitative Proteomics cluster_metabolic Metabolic Labeling (15N/SILAC) cluster_chemical Chemical Labeling (iTRAQ/TMT) met_label In vivo Labeling met_mix Sample Mixing met_label->met_mix met_extract Protein Extraction met_mix->met_extract met_digest Digestion met_extract->met_digest analysis LC-MS/MS Analysis met_digest->analysis chem_extract Protein Extraction chem_digest Digestion chem_extract->chem_digest chem_label Peptide Labeling chem_digest->chem_label chem_mix Sample Mixing chem_label->chem_mix chem_mix->analysis data Data Analysis & Quantification analysis->data EGFR_Pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

References

A Comparative Guide to SILAC and 15N Metabolic Labeling for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, Stable Isotope Labeling with Amino acids in Cell culture (SILAC) and 15N metabolic labeling stand out as two powerful in vivo methods for accurate protein quantification. Both techniques rely on the metabolic incorporation of stable isotopes into the proteome, allowing for the differential mass labeling of proteins from different experimental conditions. This guide provides an objective comparison of SILAC and 15N metabolic labeling, supported by a summary of their quantitative performance, detailed experimental protocols, and visualizations of experimental workflows and relevant signaling pathways.

Principles of SILAC and 15N Metabolic Labeling

SILAC involves the incorporation of "heavy" amino acids (e.g., 13C or 15N-labeled lysine and arginine) into proteins in one cell population, while a control population is cultured with normal "light" amino acids.[1] This results in a constant mass difference between heavy and light peptides, simplifying data analysis.

15N metabolic labeling, on the other hand, involves growing cells or organisms in a medium where the sole nitrogen source is enriched with the 15N isotope.[2] This leads to the incorporation of 15N into every nitrogen-containing amino acid, resulting in a variable mass shift for each peptide depending on its nitrogen content.

Quantitative Performance Comparison

FeatureSILAC (Stable Isotope Labeling with Amino acids in Cell culture)15N Metabolic Labeling
Labeling Principle Incorporation of specific stable isotope-labeled amino acids (typically Lysine and Arginine).[1]Incorporation of 15N from a single nitrogen source into all nitrogen-containing amino acids.[2]
Mass Shift Constant mass shift per labeled amino acid (e.g., +6 or +8 Da for Arg).[3]Variable mass shift depending on the number of nitrogen atoms in the peptide.
Data Analysis Relatively straightforward due to predictable mass shifts.More complex due to variable mass shifts and broader isotopic envelopes.
Applicability Primarily used in cell culture; can be adapted for some in vivo models.Applicable to a wide range of organisms, including those where specific amino acid auxotrophies are not available.
Label Incorporation Requires several cell divisions to achieve >95% incorporation.Can achieve high levels of incorporation, but may be slower in organisms with slow protein turnover.
Quantification Accuracy High accuracy and precision due to early-stage sample mixing.High accuracy, with quantification less susceptible to variations from instrument conditions.
Cost Labeled amino acids can be expensive.15N-labeled media can be a significant cost, especially for larger organisms.
Multiplexing Typically 2-plex or 3-plex; higher-plexing is emerging.Primarily 2-plex (14N vs. 15N).

Experimental Protocols

The following are generalized, detailed methodologies for conducting a comparative quantitative proteomics experiment using SILAC and 15N metabolic labeling.

SILAC Experimental Protocol
  • Cell Culture and Labeling:

    • Two populations of cells are cultured in parallel.

    • The "heavy" population is grown in a custom SILAC medium deficient in L-lysine and L-arginine, supplemented with stable isotope-labeled "heavy" L-lysine (e.g., 13C6-Lys) and L-arginine (e.g., 13C6,15N4-Arg).

    • The "light" population is grown in the same medium but supplemented with normal "light" L-lysine and L-arginine.

    • Cells are cultured for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids.

  • Experimental Treatment:

    • Once labeling is complete, one cell population is subjected to the experimental treatment (e.g., drug administration), while the other serves as the control.

  • Cell Lysis and Protein Extraction:

    • Cells from both "heavy" and "light" populations are harvested and washed.

    • The two cell populations are mixed in a 1:1 ratio based on cell number or protein concentration.

    • The combined cell pellet is lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • Protein Digestion:

    • Proteins are typically separated by SDS-PAGE, and the gel is cut into bands.

    • In-gel digestion is performed using a protease, most commonly trypsin, which cleaves C-terminal to lysine and arginine residues.

  • Mass Spectrometry Analysis:

    • The resulting peptides are extracted, desalted, and analyzed by LC-MS/MS.

    • The mass spectrometer detects the mass difference between the heavy and light peptide pairs.

  • Data Analysis:

    • The relative quantification of proteins is determined by comparing the signal intensities of the heavy and light peptide pairs.

15N Metabolic Labeling Experimental Protocol
  • Organism/Cell Culture and Labeling:

    • Two populations of organisms or cells are cultured.

    • The "heavy" population is grown in a medium where the sole nitrogen source is a 15N-labeled compound (e.g., 15NH4Cl for bacteria, 15N-labeled spirulina for larger organisms).

    • The "light" population is grown in a corresponding medium with the natural 14N nitrogen source.

    • The duration of labeling is dependent on the organism's growth rate and protein turnover to ensure high enrichment.

  • Experimental Treatment:

    • One population is subjected to the experimental condition, while the other serves as the control.

  • Sample Harvesting and Protein Extraction:

    • Tissues or cells from both populations are harvested.

    • The "heavy" and "light" samples are mixed in a 1:1 ratio by wet weight or protein amount.

    • Proteins are extracted using an appropriate lysis buffer.

  • Protein Digestion:

    • Extracted proteins are digested into peptides using a protease like trypsin.

  • Mass Spectrometry Analysis:

    • The peptide mixture is analyzed by LC-MS/MS.

    • The mass spectrometer will detect peptide pairs with a mass difference corresponding to the number of nitrogen atoms in each peptide.

  • Data Analysis:

    • Specialized software is used to identify 14N/15N peptide pairs and calculate their abundance ratios, taking into account the variable mass shifts.

Mandatory Visualization

G cluster_silac SILAC Workflow cluster_15n 15N Metabolic Labeling Workflow SILAC_Light Cell Culture (Light Amino Acids) SILAC_Control Control SILAC_Light->SILAC_Control SILAC_Heavy Cell Culture (Heavy Amino Acids) SILAC_Treatment Experimental Treatment SILAC_Heavy->SILAC_Treatment SILAC_Mix Mix Cell Populations (1:1) SILAC_Treatment->SILAC_Mix SILAC_Control->SILAC_Mix SILAC_Lysis Cell Lysis & Protein Extraction SILAC_Mix->SILAC_Lysis SILAC_Digest Protein Digestion (Trypsin) SILAC_Lysis->SILAC_Digest SILAC_LCMS LC-MS/MS Analysis SILAC_Digest->SILAC_LCMS SILAC_Data Data Analysis (Constant Mass Shift) SILAC_LCMS->SILAC_Data 15N_Light Cell/Organism Culture (14N Source) 15N_Control Control 15N_Light->15N_Control 15N_Heavy Cell/Organism Culture (15N Source) 15N_Treatment Experimental Treatment 15N_Heavy->15N_Treatment 15N_Mix Mix Samples (1:1) 15N_Treatment->15N_Mix 15N_Control->15N_Mix 15N_Lysis Homogenization & Protein Extraction 15N_Mix->15N_Lysis 15N_Digest Protein Digestion (Trypsin) 15N_Lysis->15N_Digest 15N_LCMS LC-MS/MS Analysis 15N_Digest->15N_LCMS 15N_Data Data Analysis (Variable Mass Shift) 15N_LCMS->15N_Data

Caption: Comparative experimental workflows for SILAC and 15N metabolic labeling.

G Ligand Ligand Receptor Receptor Ligand->Receptor Activation Kinase_A Kinase_A Receptor->Kinase_A Phosphorylation Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Upregulation Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

Caption: A hypothetical signaling pathway amenable to quantitative proteomics analysis.

References

A Comparative Guide to Global Protein Labeling: DL-Serine-15N vs. 15NH4Cl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative proteomics, stable isotope labeling is a cornerstone for the accurate measurement of protein abundance and turnover. The choice of the isotopic label source is critical and can significantly impact the efficiency, uniformity, and cost of the experiment. This guide provides a comprehensive comparison of two potential nitrogen-15 (¹⁵N) sources for global protein labeling: DL-Serine-¹⁵N and ¹⁵NH₄Cl (Ammonium Chloride-¹⁵N).

While ¹⁵NH₄Cl is a widely established and utilized precursor for uniform ¹⁵N labeling, the use of a specific labeled amino acid like DL-Serine-¹⁵N for global labeling is less common. This guide will delve into the metabolic fates of each compound, present available experimental data for ¹⁵NH₄Cl, and provide a scientifically grounded comparison to elucidate the advantages and disadvantages of each approach.

Performance Comparison at a Glance

The following table summarizes the key performance indicators for DL-Serine-¹⁵N and ¹⁵NH₄Cl as precursors for global protein labeling. It is important to note that direct comparative experimental data for global labeling using DL-Serine-¹⁵N as the sole nitrogen source is limited in the scientific literature. Therefore, the assessment for DL-Serine-¹⁵N is largely based on established metabolic principles and data from selective labeling studies.

FeatureDL-Serine-¹⁵N¹⁵NH₄Cl (Ammonium Chloride-¹⁵N)
¹⁵N Incorporation Efficiency Expected to be lower and non-uniform for global labeling.High, with reported efficiencies of approximately 98% in various organisms.[1]
Uniformity of Labeling Prone to non-uniform labeling due to metabolic scrambling of the ¹⁵N isotope to other amino acids.Generally high, leading to more consistent labeling across the proteome.
Metabolic Scrambling High. The ¹⁵N from serine can be transferred to glycine, cysteine, and other metabolites.Low. As a primary nitrogen source, it is more directly incorporated into the amino acid synthesis pathways.
Impact on Cell Growth Potential for metabolic burden or toxicity if used as the sole nitrogen source, though this is not well-documented for global labeling.Generally well-tolerated by a wide range of organisms when used in appropriate concentrations in minimal media.[1]
Cost Generally higher per ¹⁵N atom compared to ¹⁵NH₄Cl.More cost-effective for achieving global ¹⁵N labeling.
Complexity of Data Analysis High. The variable incorporation of ¹⁵N into different amino acids complicates mass spectrometry data analysis.Moderate. While simpler than with scrambled labels, analysis still requires specialized software to account for the mass shift of ¹⁵N-containing peptides.[2]

Metabolic Pathways and Label Distribution

The efficacy of a ¹⁵N source for global protein labeling is intrinsically linked to its role in cellular metabolism. The diagrams below illustrate the metabolic fates of DL-Serine-¹⁵N and ¹⁵NH₄Cl, highlighting how the ¹⁵N isotope is distributed throughout the amino acid pool.

cluster_serine DL-Serine-¹⁵N Metabolism DL-Serine-15N This compound Glycine-15N Glycine-15N This compound->Glycine-15N Serine Hydroxymethyltransferase Cysteine-15N Cysteine-15N This compound->Cysteine-15N via Cysteine Synthase Protein Synthesis Protein Synthesis This compound->Protein Synthesis Other Amino Acids (scrambled 15N) Other Amino Acids (scrambled 15N) Glycine-15N->Other Amino Acids (scrambled 15N) Transamination Glycine-15N->Protein Synthesis Cysteine-15N->Protein Synthesis Other Amino Acids (scrambled 15N)->Protein Synthesis

Caption: Metabolic fate of DL-Serine-¹⁵N.

cluster_ammonium ¹⁵NH₄Cl Metabolism 15NH4Cl 15NH4Cl Glutamate-15N Glutamate-15N 15NH4Cl->Glutamate-15N Glutamate Dehydrogenase Glutamine-15N Glutamine-15N Glutamate-15N->Glutamine-15N Glutamine Synthetase Amino Acid Pool (15N-labeled) Amino Acid Pool (15N-labeled) Glutamate-15N->Amino Acid Pool (15N-labeled) Transamination Glutamine-15N->Amino Acid Pool (15N-labeled) Nitrogen Donor Protein Synthesis Protein Synthesis Amino Acid Pool (15N-labeled)->Protein Synthesis

Caption: Metabolic fate of ¹⁵NH₄Cl.

As depicted, ¹⁵NH₄Cl serves as a central entry point for nitrogen into the biosynthesis of glutamate and glutamine. These two amino acids are primary nitrogen donors for the synthesis of most other amino acids through transamination reactions. This central role promotes a more uniform distribution of the ¹⁵N label across the entire amino acid pool, which is essential for accurate global protein quantification.

Conversely, the nitrogen from DL-Serine-¹⁵N is not as broadly distributed. While serine is a precursor for glycine and cysteine, the transfer of its ¹⁵N to other amino acids is less direct and can lead to a non-uniform labeling pattern, a phenomenon known as "scrambling." This metabolic scrambling significantly complicates the analysis of mass spectrometry data, as the mass shift for a given peptide becomes unpredictable.

Experimental Protocols

Global Protein Labeling in E. coli using ¹⁵NH₄Cl

This protocol is adapted for labeling proteins expressed in E. coli for applications such as NMR spectroscopy and quantitative proteomics.

Materials:

  • M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl)

  • ¹⁵NH₄Cl (≥98% isotopic purity)

  • 20% (w/v) Glucose solution (or other carbon source)

  • 1 M MgSO₄

  • 1 M CaCl₂

  • Trace metals solution

  • Appropriate antibiotics

  • E. coli expression strain transformed with the plasmid of interest

Procedure:

  • Prepare M9 Minimal Medium: Prepare 1 L of M9 minimal medium using sterile, nuclease-free water. Omit the standard ¹⁴NH₄Cl.

  • Add ¹⁵N Source: Aseptically add 1 g of ¹⁵NH₄Cl to the 1 L of M9 medium.

  • Supplement Medium: Add sterile solutions of glucose (to a final concentration of 0.4%), MgSO₄ (to 2 mM), CaCl₂ (to 0.1 mM), and trace metals according to standard M9 medium preparation protocols. Add the appropriate antibiotic.

  • Inoculation and Growth: Inoculate the ¹⁵N-M9 medium with an overnight starter culture of the E. coli expression strain grown in standard M9 medium. Grow the culture at the optimal temperature for protein expression (e.g., 37°C) with vigorous shaking.

  • Induction and Harvest: Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀). When the OD₆₀₀ reaches the mid-log phase (typically 0.6-0.8), induce protein expression with the appropriate inducer (e.g., IPTG). Continue to grow the culture for the desired period (e.g., 3-16 hours). Harvest the cells by centrifugation.

  • Protein Extraction and Analysis: Lyse the cell pellet and purify the protein of interest. The extent of ¹⁵N incorporation can be determined by mass spectrometry.

Global Protein Labeling in Chlamydomonas reinhardtii using ¹⁵N salts

This protocol is suitable for labeling proteins in the green alga Chlamydomonas reinhardtii.

Materials:

  • Tris-Acetate-Phosphate (TAP) medium components

  • ¹⁵NH₄¹⁵NO₃ or ¹⁵NH₄Cl (≥98% isotopic purity)

  • Na₂MoO₄·2H₂O

  • Chlamydomonas reinhardtii cell culture

Procedure:

  • Prepare ¹⁵N-TAP Medium: Prepare TAP medium, replacing the standard ¹⁴NH₄Cl with ¹⁵NH₄¹⁵NO₃ or ¹⁵NH₄Cl as the sole nitrogen source. Also, replace (¹⁴NH₄)₆Mo₇O₂₄·4H₂O with Na₂MoO₄·2H₂O.[1]

  • Cell Culture and Labeling: Grow Chlamydomonas reinhardtii cells in the ¹⁵N-TAP medium. To ensure maximum label incorporation, it is recommended to subculture the cells in the ¹⁵N-TAP medium for several generations (e.g., at least seven doublings).[1]

  • Harvesting and Analysis: Harvest the cells by centrifugation. The labeling efficiency can be assessed by analyzing the isotopic distribution of free amino acids and peptides from digested proteins using mass spectrometry. Studies have shown that this method can achieve approximately 98% labeling efficiency for several amino acids.

Experimental Workflow

The general workflow for a quantitative proteomics experiment using global ¹⁵N labeling is outlined below. This workflow is applicable when using ¹⁵NH₄Cl as the nitrogen source.

Cell Culture (14N Medium) Cell Culture (14N Medium) Mix Samples (1:1 ratio) Mix Samples (1:1 ratio) Cell Culture (14N Medium)->Mix Samples (1:1 ratio) Cell Culture (15N Medium) Cell Culture (15N Medium) Cell Culture (15N Medium)->Mix Samples (1:1 ratio) Protein Extraction & Digestion Protein Extraction & Digestion Mix Samples (1:1 ratio)->Protein Extraction & Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Extraction & Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Protein Identification & Quantification Protein Identification & Quantification Data Analysis->Protein Identification & Quantification

Caption: Global ¹⁵N Labeling Workflow.

Conclusion and Recommendations

For researchers aiming to perform global protein labeling for quantitative proteomics, ¹⁵NH₄Cl is the demonstrably superior choice over DL-Serine-¹⁵N . The primary advantages of ¹⁵NH₄Cl are its ability to facilitate high-efficiency, uniform labeling across the proteome and its cost-effectiveness. Its central role in nitrogen metabolism ensures that the ¹⁵N isotope is broadly and consistently incorporated into the entire amino acid pool, which is a critical prerequisite for accurate quantification.

The use of DL-Serine-¹⁵N as a sole nitrogen source for global labeling is not a standard or recommended practice. The high potential for metabolic scrambling of the ¹⁵N label would lead to non-uniform and incomplete labeling, thereby introducing significant complexity and potential inaccuracies in the downstream data analysis. While ¹⁵N-labeled serine is a valuable tool for specific metabolic tracing studies, it is not well-suited for the purpose of global proteome quantification.

References

The Gold Standard: Absolute Quantification of Serine with DL-Serine-15N via Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate measurement of amino acids is paramount. This guide provides an objective comparison of Isotope Dilution Mass Spectrometry (IDMS) utilizing DL-Serine-15N as an internal standard against other common analytical approaches for the absolute quantification of serine. The data presented herein demonstrates the superior accuracy and reliability of the IDMS method.

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a reference technique for quantitative analysis, combining the high sensitivity and selectivity of mass spectrometry with the precision afforded by the use of stable isotope-labeled internal standards.[1] By introducing a known quantity of an isotopically labeled analog of the analyte, such as this compound, into a sample, any variations during sample preparation and analysis can be effectively normalized. This approach minimizes errors and allows for the highly accurate determination of the absolute concentration of the target analyte. Stable isotope-labeled internal standards are considered the gold standard because they exhibit nearly identical chemical and physical properties to their endogenous counterparts, ensuring they behave similarly throughout the analytical process.[1][2]

Comparative Analysis of Quantitative Methods for Serine

The following table summarizes the performance of a validated LC-MS/MS method using a stable isotope-labeled internal standard (DL-Serine-d3, as a proxy for this compound) and compares it with other analytical techniques. The data is compiled from published studies to provide a clear overview of the expected performance.

Parameter IDMS with Stable Isotope-Labeled Serine (LC-MS/MS) Alternative Method 1: Derivatization with non-labeled IS (LC-MS/MS) Alternative Method 2: Traditional Amino Acid Analyzer (Ninhydrin)
Analyte D-Serine and L-SerineD-Serine and L-SerineTotal Serine
Internal Standard DL-Serine-d3[3]D-Arginine[4]Not applicable
Linearity (r²) ≥ 0.99970.9983Typically ≥ 0.99
Lower Limit of Quantification (LLOQ) 100 ng/mL (in PBS)0.19 nmol/mL (~20 ng/mL)Method dependent, generally less sensitive than MS
Intra-day Precision (%CV) ≤ 8.7%< 8.38%Can range from 7% to 23%
Inter-day Precision (%CV) ≤ 8.7%< 8.38%Can range from 7% to 23%
Accuracy (%RE) -7.0% to -6.1%92.93% to 102.29%Slopes can vary (0.4-1.2), indicating potential bias
Extraction Recovery 76.4% - 84.1%Not explicitly stated, but matrix effects are < 25%Not applicable
Specificity High (mass-based)High (chiral separation and mass-based)Lower (potential interference from other ninhydrin-positive compounds)

The IDMS Workflow: A Step-by-Step Visualization

The following diagram illustrates the typical workflow for the absolute quantification of serine using this compound in a biological matrix.

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with known amount of this compound Sample->Spike Homogenize Homogenize and equilibrate Spike->Homogenize Precipitate Protein Precipitation (e.g., with Acetonitrile) Homogenize->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC Chromatographic Separation (e.g., Chiral Column) Inject->LC MS Mass Spectrometry Detection (MRM) LC->MS Integrate Integrate Peak Areas (Serine & Serine-15N) MS->Integrate Ratio Calculate Peak Area Ratio (Endogenous/Internal Standard) Integrate->Ratio Quantify Absolute Quantification (using Calibration Curve) Ratio->Quantify

IDMS experimental workflow for serine quantification.

The Principle of Isotope Dilution for Absolute Quantification

The core principle of IDMS lies in the direct relationship between the ratio of the unlabeled (endogenous) analyte and the labeled internal standard, and the concentration of the endogenous analyte. This relationship allows for highly accurate quantification, as it is independent of sample recovery during preparation.

IDMS_Principle cluster_0 Initial State cluster_1 Sample Preparation cluster_2 Measurement cluster_3 Quantification A Unknown amount of endogenous Serine (Analyte) C Sample mixed and processed (e.g., extraction, cleanup) A->C B Known amount of This compound (Internal Standard) B->C D Analyte and Internal Standard are lost proportionally E Measure Peak Area Ratio (Serine / Serine-15N) by Mass Spectrometry C->E F Ratio is directly proportional to the initial amount of endogenous Serine E->F

Logical relationship of isotope dilution quantification.

Experimental Protocol: Absolute Quantification of Serine in Human Plasma

This protocol is a synthesized methodology based on established and validated methods for amino acid analysis in biological fluids.

1. Materials and Reagents

  • This compound (Internal Standard, IS)

  • DL-Serine (Unlabeled standard for calibration curve)

  • Human Plasma (or other biological matrix)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Phosphate Buffered Saline (PBS) for surrogate matrix calibration

2. Preparation of Stock Solutions and Calibration Standards

  • Prepare a 1 mg/mL stock solution of unlabeled DL-Serine in water.

  • Prepare a 1 mg/mL stock solution of this compound in water.

  • From the unlabeled DL-Serine stock, prepare a series of working standards by serial dilution in PBS to create a calibration curve (e.g., 10 ng/mL to 1000 ng/mL).

  • Prepare a working solution of the this compound internal standard at a fixed concentration (e.g., 100 ng/mL) in water.

3. Sample Preparation

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, calibration standard, or quality control (QC) sample, add 10 µL of the this compound working solution.

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for analysis.

4. LC-MS/MS Conditions

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A chiral column is required to separate D- and L-serine enantiomers (e.g., Regis ChiroSil RCA(+)).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A gradient optimized to separate D- and L-serine from other matrix components.

  • Flow Rate: As recommended for the column (e.g., 0.4 mL/min).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Serine: m/z 106.1 -> 60.1

    • Serine-15N: m/z 107.1 -> 61.1

  • Optimize collision energy and other MS parameters for maximum signal intensity.

5. Data Analysis

  • Integrate the peak areas for both the endogenous serine and the this compound internal standard.

  • Calculate the peak area ratio (Serine/Serine-15N) for all samples, standards, and QCs.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the unlabeled serine standards.

  • Determine the concentration of serine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of this compound as an internal standard in an Isotope Dilution Mass Spectrometry workflow provides a robust, accurate, and precise method for the absolute quantification of serine in complex biological matrices. As demonstrated by the comparative data, the IDMS approach surpasses traditional methods in terms of specificity and reliability, mitigating the impact of sample matrix effects and variability during sample preparation. For researchers requiring high-quality, reproducible data for pharmacokinetic studies, biomarker validation, or metabolic research, the implementation of this methodology is highly recommended.

References

Safety Operating Guide

Proper Disposal of DL-Serine-15N: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of DL-Serine-15N, a non-radioactive, isotopically labeled amino acid. Adherence to these protocols is vital for ensuring personnel safety, environmental protection, and regulatory compliance.

This compound is a stable isotope-labeled compound and is not radioactive.[1][] Therefore, its disposal is governed by the chemical properties of DL-Serine itself, rather than any radiological considerations.[3] Safety Data Sheets (SDS) for DL-Serine indicate that it is not classified as a hazardous substance under OSHA's Hazard Communication Standard. However, all chemical waste must be managed in accordance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in accordance with good industrial hygiene and safety practices. This includes wearing appropriate Personal Protective Equipment (PPE) to minimize any potential exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Safety glasses or chemical safety goggles.
Hand Protection Protective gloves (e.g., nitrile, latex).
Body Protection Laboratory coat or other suitable protective clothing.
Respiratory Protection Generally not required under normal use. If dust is generated, a NIOSH-approved respirator for dust may be used.

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify the waste as "this compound".

  • Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. It is crucial to keep non-hazardous waste separate from hazardous waste to prevent cross-contamination and ensure proper disposal pathways.

Step 2: Containerization

  • Original Container: Whenever possible, leave the residual this compound in its original container.

  • Waste Container: If transferring to a designated waste container, ensure it is clean, dry, and compatible with the chemical. A high-density polyethylene (HDPE) or glass container is suitable for solid waste.

  • Labeling: Clearly label the waste container with "this compound Waste" and any other information required by your institution. Ensure the label is legible and securely attached.

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Containment: Isolate the spill area to prevent it from spreading.

  • Cleanup: For solid spills, carefully sweep up the material to avoid generating dust. Place the collected material into a suitable, sealed container for disposal.

  • Decontamination: Thoroughly clean the affected area with appropriate cleaning agents.

Step 4: Storage of Waste

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials. Follow your institution's guidelines for the temporary storage of chemical waste.

Step 5: Final Disposal

  • Consult EHS: The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Documentation: Provide the EHS office with all available information about the compound, including the Safety Data Sheet (SDS) for DL-Serine.

  • Regulatory Compliance: Waste disposal must always be carried out in accordance with national and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal assess_hazard Assess Hazard: Is the material radioactive? start->assess_hazard not_radioactive No, ¹⁵N is a stable isotope. assess_hazard->not_radioactive No assess_chemical_hazard Assess Chemical Hazard: Consult SDS for DL-Serine. not_radioactive->assess_chemical_hazard not_hazardous Not classified as hazardous waste. assess_chemical_hazard->not_hazardous segregate_waste Segregate Waste: Keep separate from hazardous waste streams. not_hazardous->segregate_waste containerize Containerize: Use a clean, compatible, and sealed container. segregate_waste->containerize label_waste Label Waste: 'this compound Waste' containerize->label_waste store_waste Store Waste: Designated, secure, and well-ventilated area. label_waste->store_waste contact_ehs Contact EHS Office for Pickup and Disposal store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always prioritize safety and consult your institution's EHS office for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.